molecular formula C26H34N4O2 B10818709 AZ084

AZ084

货号: B10818709
分子量: 434.6 g/mol
InChI 键: WIGFMKMFRGRSDE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

AZ084 is a useful research compound. Its molecular formula is C26H34N4O2 and its molecular weight is 434.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(5-aminopyridin-2-yl)-[9-[(2,2-dimethyl-3H-1-benzofuran-4-yl)methyl]-3,9-diazaspiro[5.5]undecan-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O2/c1-25(2)16-21-19(4-3-5-23(21)32-25)18-29-12-8-26(9-13-29)10-14-30(15-11-26)24(31)22-7-6-20(27)17-28-22/h3-7,17H,8-16,18,27H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIGFMKMFRGRSDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=CC=C2O1)CN3CCC4(CC3)CCN(CC4)C(=O)C5=NC=C(C=C5)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of AZ084: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZ084 is a potent, selective, and orally bioavailable allosteric antagonist of the C-C chemokine receptor 8 (CCR8).[1] CCR8, a G protein-coupled receptor, is a key mediator in immune regulation, primarily expressed on regulatory T cells (Tregs), T helper 2 (Th2) cells, and a subset of other immune cells. Its activation by the endogenous ligand CCL1 is implicated in the pathogenesis of various inflammatory diseases and the suppression of anti-tumor immunity. This compound exerts its therapeutic potential by inhibiting the downstream signaling cascades initiated by CCR8 activation, thereby modulating immune cell trafficking and function. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing the CCR8 signaling pathway, experimental protocols for its characterization, and a summary of its quantitative pharmacological properties.

The CCR8 Signaling Pathway and the Allosteric Inhibition by this compound

The binding of the chemokine CCL1 to CCR8 triggers a conformational change in the receptor, leading to the activation of intracellular signaling pathways that are crucial for the migration and function of immune cells, particularly Tregs within the tumor microenvironment.[2][3] this compound, as an allosteric antagonist, binds to a site on the CCR8 receptor distinct from the CCL1 binding site. This binding event induces a conformational change that prevents the receptor from being activated by its natural ligand, effectively blocking the initiation of downstream signaling.

The primary signaling cascade initiated by CCR8 activation involves the Gαi subunit of the heterotrimeric G protein. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Concurrently, the Gβγ subunits activate downstream effectors, including phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC).

Furthermore, CCR8 signaling can activate other important pathways, such as the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway, which are involved in cell survival, proliferation, and differentiation. By preventing the initial G protein activation, this compound effectively abrogates these downstream signaling events.

CCR8_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CCL1 CCL1 CCR8 CCR8 Receptor CCL1->CCR8 Binds & Activates This compound This compound This compound->CCR8 Allosteric Inhibition G_protein Gαi/βγ CCR8->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC PLC G_protein->PLC Activates PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt Activates MAPK_ERK MAPK/ERK Pathway G_protein->MAPK_ERK Activates cAMP ↓ cAMP AC->cAMP PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_mobilization ↑ Ca²⁺ Mobilization IP3->Ca_mobilization PKC PKC DAG->PKC Cellular_Response Cellular Responses (Migration, Proliferation, Survival, Immunosuppression) Ca_mobilization->Cellular_Response PKC->Cellular_Response PI3K_Akt->Cellular_Response MAPK_ERK->Cellular_Response

Figure 1: CCR8 Signaling Pathway and this compound Inhibition.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized through various in vitro and in vivo studies. The following table summarizes the key quantitative data.

ParameterSpecies/Cell LineValueAssay TypeReference
Ki Human0.9 nMRadioligand Binding[1]
IC50 Human AML cells1.3 nMChemotaxis[1]
IC50 Human Dendritic Cells4.6 nMChemotaxis[1]
IC50 Human T cells5.7 nMChemotaxis[1]
Bioavailability Rat>70%Pharmacokinetic[1]
Half-life (t1/2) RatLongPharmacokinetic[4]
Bioavailability Mouse-Pharmacokinetic[4]
Half-life (t1/2) Mouse-Pharmacokinetic[4]
Bioavailability Dog-Pharmacokinetic[4]
Half-life (t1/2) Dog-Pharmacokinetic[4]

Key Experimental Protocols and Workflows

The characterization of this compound's mechanism of action relies on a suite of established in vitro and in vivo assays. Below are detailed protocols for the pivotal experiments.

Chemotaxis Assay

This assay assesses the ability of this compound to inhibit the directed migration of immune cells towards a chemoattractant, such as CCL1.

Experimental Workflow:

Chemotaxis_Workflow start Start cell_prep 1. Cell Preparation (e.g., THP-1, primary T cells) start->cell_prep antagonist_incubation 2. Pre-incubation with this compound (various concentrations) cell_prep->antagonist_incubation transwell_setup 3. Transwell Assay Setup - Lower chamber: CCL1 - Upper chamber: Pre-incubated cells antagonist_incubation->transwell_setup incubation 4. Incubation (37°C, 5% CO2, 2-4 hours) transwell_setup->incubation quantification 5. Quantification of Migrated Cells (e.g., Calcein-AM staining, flow cytometry) incubation->quantification analysis 6. Data Analysis (IC50 determination) quantification->analysis end End analysis->end

Figure 2: Workflow for Chemotaxis Assay.

Detailed Protocol:

  • Cell Culture: Culture human monocytic THP-1 cells or primary human T cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified 5% CO2 incubator.

  • Cell Preparation: Harvest cells and wash twice with serum-free RPMI-1640. Resuspend the cells in serum-free RPMI-1640 containing 0.1% bovine serum albumin (BSA) at a concentration of 1 x 106 cells/mL.

  • Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Serially dilute the stock solution in the cell suspension medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.

  • Pre-incubation: Incubate the cell suspension with the various concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.

  • Chemotaxis Assay:

    • Add 600 µL of serum-free RPMI-1640 containing CCL1 (typically at its EC50 concentration) to the lower wells of a 24-well Transwell plate with a 5 µm pore size polycarbonate membrane.

    • Add 100 µL of the pre-incubated cell suspension to the upper chamber of the Transwell insert.

    • Include a negative control (no CCL1 in the lower chamber) and a positive control (vehicle-treated cells with CCL1 in the lower chamber).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.

  • Quantification:

    • Carefully remove the Transwell inserts.

    • Quantify the number of cells that have migrated to the lower chamber using a cell counter or by flow cytometry. Alternatively, stain the migrated cells on the underside of the membrane with a fluorescent dye (e.g., Calcein-AM) and quantify the fluorescence.

  • Data Analysis: Calculate the percentage inhibition of chemotaxis for each this compound concentration compared to the positive control. Determine the IC50 value by fitting the data to a dose-response curve.[5][6][7]

In Vitro Regulatory T Cell (Treg) Differentiation Assay

This assay evaluates the effect of this compound on the differentiation of naive CD4+ T cells into immunosuppressive Tregs.

Experimental Workflow:

Treg_Differentiation_Workflow start Start tcell_isolation 1. Isolate Naive CD4+ T cells (from human PBMCs or mouse spleen) start->tcell_isolation culture_setup 2. Culture Setup - Anti-CD3/CD28 antibodies - IL-2 and TGF-β (Treg polarizing conditions) tcell_isolation->culture_setup az084_treatment 3. Treatment with this compound (various concentrations) culture_setup->az084_treatment incubation 4. Incubation (3-5 days) az084_treatment->incubation flow_cytometry 5. Flow Cytometry Analysis (Staining for CD4, CD25, Foxp3) incubation->flow_cytometry analysis 6. Data Analysis (Quantification of CD4+CD25+Foxp3+ cells) flow_cytometry->analysis end End analysis->end

Figure 3: Workflow for Treg Differentiation Assay.

Detailed Protocol:

  • Naive CD4+ T Cell Isolation: Isolate naive CD4+ T cells (CD4+CD45RA+CD25-) from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes using magnetic-activated cell sorting (MACS).

  • Cell Culture: Plate the naive CD4+ T cells in a 96-well plate pre-coated with anti-CD3 (e.g., 5 µg/mL) and anti-CD28 (e.g., 2 µg/mL) antibodies.

  • Treg Polarization: Culture the cells in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, recombinant human IL-2 (e.g., 100 U/mL), and recombinant human TGF-β (e.g., 5 ng/mL) to induce Treg differentiation.

  • This compound Treatment: Add various concentrations of this compound or vehicle (DMSO) to the cell cultures at the time of plating.

  • Incubation: Incubate the plates for 3-5 days at 37°C in a 5% CO2 incubator.

  • Flow Cytometry:

    • Harvest the cells and wash with FACS buffer (PBS with 2% FBS).

    • Perform surface staining with fluorescently labeled antibodies against CD4 and CD25.

    • Fix and permeabilize the cells using a Foxp3 staining buffer set.

    • Perform intracellular staining with a fluorescently labeled antibody against Foxp3.

  • Data Analysis: Acquire the stained cells on a flow cytometer and analyze the data to determine the percentage of CD4+CD25+Foxp3+ Treg cells in each treatment group.[8][9][10]

In Vivo Tumor Model

This experiment assesses the anti-tumor efficacy of this compound in a preclinical cancer model, often in combination with other immunotherapies.

Experimental Workflow:

InVivo_Tumor_Workflow start Start tumor_implantation 1. Tumor Cell Implantation (e.g., syngeneic mouse model) start->tumor_implantation tumor_establishment 2. Tumor Establishment (tumors reach a palpable size) tumor_implantation->tumor_establishment treatment_groups 3. Randomization into Treatment Groups (Vehicle, this compound, Combination Therapy) tumor_establishment->treatment_groups drug_administration 4. Drug Administration (e.g., oral gavage, intraperitoneal injection) treatment_groups->drug_administration monitoring 5. Tumor Growth and Health Monitoring drug_administration->monitoring endpoint_analysis 6. Endpoint Analysis - Tumor volume and weight - Immune cell profiling of tumors monitoring->endpoint_analysis end End endpoint_analysis->end

Figure 4: Workflow for In Vivo Tumor Model Study.

Detailed Protocol:

  • Animal Model: Use immunocompetent mice, such as C57BL/6 or BALB/c, depending on the syngeneic tumor cell line to be used.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of a syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma or E0771 breast cancer cells) into the flank of the mice.

  • Tumor Growth Monitoring: Monitor the mice for tumor growth. Once the tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment groups.

  • Treatment Groups:

    • Vehicle control

    • This compound (administered orally or intraperitoneally at a specified dose and schedule)

    • Positive control (e.g., an anti-PD-1 antibody)

    • Combination of this compound and the positive control

  • Drug Administration: Administer the treatments as per the predetermined schedule.

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

  • Endpoint Analysis:

    • At the end of the study (when tumors in the control group reach a maximum allowed size), euthanize the mice.

    • Excise the tumors and weigh them.

    • Prepare single-cell suspensions from the tumors and spleens for immune cell profiling by flow cytometry. Analyze the proportions of different immune cell populations, including CD4+ T cells, CD8+ T cells, and Tregs (CD4+Foxp3+).[11][12][13]

Conclusion

This compound is a promising small molecule therapeutic that functions as a potent and selective allosteric antagonist of the CCR8 receptor. Its mechanism of action, centered on the inhibition of CCR8-mediated signaling, leads to the disruption of immune cell migration and the modulation of the immunosuppressive tumor microenvironment. The preclinical data strongly support its potential in the treatment of cancer and inflammatory diseases. The experimental protocols and workflows detailed in this guide provide a robust framework for the further investigation and characterization of this compound and other CCR8-targeting agents.

References

AZ084 as a CCR8 Allosteric Antagonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of AZ084, a potent and selective allosteric antagonist of the C-C chemokine receptor 8 (CCR8). CCR8 is a G protein-coupled receptor (GPCR) that has emerged as a significant therapeutic target for a range of inflammatory diseases, autoimmune disorders, and cancer. This document details the mechanism of action of this compound, summarizes key quantitative data, outlines relevant experimental protocols, and provides visualizations of the associated signaling pathways and workflows.

Introduction to CCR8

The C-C chemokine receptor 8 (CCR8) plays a crucial role in regulating the migration and function of specific immune cell populations. Its expression is primarily limited to T helper 2 (Th2) cells, regulatory T cells (Tregs), and certain memory T cells, making it an attractive target for therapeutic intervention.[1] The primary endogenous ligands for CCR8 include CCL1, which is the most potent and specific ligand, as well as CCL8 and CCL18.[1] The interaction between these chemokines and CCR8 is pivotal in immune responses, particularly in the context of asthma, atopic dermatitis, and the tumor microenvironment (TME), where it facilitates the recruitment of immunosuppressive Tregs.[1][2][3]

This compound is a potent, selective, and orally active small molecule that functions as an allosteric antagonist of CCR8.[4][5][6] Unlike competitive antagonists that bind to the same site as the endogenous ligand (the orthosteric site), allosteric antagonists bind to a distinct site on the receptor.[7][8] This binding induces a conformational change in the receptor that modulates the binding or signaling of the natural ligand.[7][9] this compound has demonstrated high potency in inhibiting the function of human T cells, dendritic cells, and eosinophils, positioning it as a promising candidate for therapeutic development.[5]

CCR8 Signaling and Mechanism of Allosteric Antagonism by this compound

Upon binding of a natural ligand like CCL1, CCR8 activates heterotrimeric G proteins, predominantly of the Gαi subtype. This initiates a cascade of downstream signaling events crucial for cellular responses such as chemotaxis, cell survival, and proliferation. Key pathways activated include the PI3K/Akt pathway and the MAPK/ERK pathway.

This compound exerts its inhibitory effect by binding to an allosteric site on the CCR8 receptor. This binding event is thought to induce a conformational change that prevents the receptor from activating its downstream signaling pathways, even when the natural ligand CCL1 is bound to the orthosteric site. This non-competitive mechanism effectively blocks CCR8-mediated cell migration and function.[5][10]

CCR8_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol CCR8 CCR8 G_protein Gαi/βγ CCR8->G_protein Activates PI3K PI3K G_protein->PI3K Activates MAPK MAPK/ERK Pathway G_protein->MAPK Activates This compound This compound (Allosteric Antagonist) This compound->CCR8 Binds Allosterically & Inhibits CCL1 CCL1 (Ligand) CCL1->CCR8 Binds Akt Akt PI3K->Akt Response Cellular Response (Chemotaxis, Survival, Proliferation) Akt->Response MAPK->Response

CCR8 signaling pathway and inhibition by this compound.

Mechanism of allosteric versus orthosteric binding.

Quantitative Pharmacological Data for this compound

This compound has been characterized by its high affinity and potency across various assays. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Activity of this compound

Parameter Value Cell Type / Assay Condition Reference
Binding Affinity (Ki) 0.9 nM Competition with radiolabeled CCL1 [4][5][6]
Apparent Ki 0.88 nM Competition with radiolabeled CCL1 [10]
IC50 (Chemotaxis) 1.3 nM AML cells [4]
IC50 (Chemotaxis) 4.6 nM Dendritic Cells (DC) [4]

| IC50 (Chemotaxis) | 5.7 nM | T cells |[4] |

Table 2: In Vivo Data and Pharmacokinetics of this compound

Parameter Value Species Administration Reference
Bioavailability >70% Rat Intravenous (i.v.) [10]
Half-life Long Rat Not specified [5][10]
Effective Dose (Tumor) 5 mg/kg C57BL/6J mice Intraperitoneal (i.p.) [4]
Tolerability (7 days) Up to 650 mg/kg/day Rat Not specified [10]

| Tolerability (7 days) | Up to 8.7 mg/kg/day | Dog | Not specified |[10] |

Key Experimental Protocols

The characterization of this compound involved several key experimental methodologies to determine its binding affinity, functional antagonism, and in vivo efficacy.

This assay is used to determine the binding affinity (Ki) of a compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

  • Objective: To determine the affinity of this compound for the CCR8 receptor.

  • Materials:

    • Cell line expressing human CCR8 (e.g., CHO, HEK293, or primary cells).[10]

    • Radiolabeled CCR8 ligand (e.g., 125I-CCL1).[10]

    • This compound at various concentrations.

    • Binding buffer, filtration apparatus, and scintillation counter.

  • Methodology:

    • Incubation: Incubate membranes from CCR8-expressing cells with a fixed concentration of radiolabeled CCL1 and varying concentrations of this compound.

    • Equilibration: Allow the binding reaction to reach equilibrium.

    • Separation: Separate bound from unbound radioligand by rapid filtration through glass fiber filters.

    • Quantification: Wash the filters to remove non-specific binding and measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of this compound. Calculate the IC50 (concentration of this compound that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow A Prepare CCR8-expressing cell membranes B Incubate membranes with radiolabeled CCL1 and varying [this compound] A->B C Separate bound/unbound ligand via filtration B->C D Quantify radioactivity (scintillation counting) C->D E Calculate IC50 and Ki D->E

Workflow for a competitive radioligand binding assay.

This functional assay measures the ability of a compound to inhibit the directional migration of cells towards a chemoattractant.

  • Objective: To determine the potency (IC50) of this compound in blocking CCL1-induced cell migration.

  • Materials:

    • Target cells expressing CCR8 (e.g., primary T cells, dendritic cells).[4][5]

    • Chemotaxis chamber (e.g., Transwell plate) with a porous membrane.

    • Chemoattractant: Recombinant human CCL1.

    • This compound at various concentrations.

    • Assay medium.

  • Methodology:

    • Preparation: Pre-incubate the target cells with varying concentrations of this compound or vehicle control.

    • Chamber Setup: Place assay medium containing CCL1 in the lower chamber of the Transwell plate.

    • Cell Seeding: Add the pre-incubated cells to the upper chamber (the insert).

    • Incubation: Incubate the plate for a period sufficient to allow cell migration through the porous membrane (typically 2-4 hours).

    • Quantification: Count the number of cells that have migrated to the lower chamber using a cell counter or flow cytometry.

    • Data Analysis: Plot the percentage of inhibition of migration against the concentration of this compound to determine the IC50 value.

Chemotaxis_Assay_Workflow A Pre-incubate CCR8+ cells with this compound C Add pre-treated cells to upper chamber A->C B Place CCL1 (chemoattractant) in lower chamber of Transwell plate D Incubate to allow cell migration B->D C->D E Count migrated cells in lower chamber D->E F Calculate IC50 E->F

Workflow for a cell chemotaxis assay.

This protocol evaluates the anti-tumor effects of a CCR8 antagonist in a living organism, often by assessing its ability to modulate the tumor microenvironment and inhibit tumor growth.[11]

  • Objective: To assess the efficacy of this compound in restraining tumor metastasis by downregulating Treg differentiation.[4]

  • Animal Model: C57BL/6J mice with a subcutaneous LLC (Lewis Lung Carcinoma) tumor.[4]

  • Materials:

    • LLC tumor cells.

    • C57BL/6J mice.

    • This compound formulated for in vivo administration.

    • Calipers for tumor measurement.

    • Flow cytometry reagents for immune cell analysis.

  • Methodology:

    • Tumor Implantation: Subcutaneously implant LLC tumor cells into the mice.

    • Treatment: Once tumors are established, begin treatment with this compound (e.g., 5 mg/kg, intraperitoneal injection, every third day) or vehicle control.[4]

    • Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Monitor animal health and weight.

    • Endpoint Analysis: At the end of the study (e.g., after 9 or 21 days), euthanize the animals.[4]

    • Tissue Analysis: Harvest tumors and lungs. Analyze the immune cell populations (specifically CD4+Foxp3+ Tregs) within these tissues using flow cytometry to assess the impact of this compound on Treg accumulation and differentiation.[4]

InVivo_Workflow A Implant tumor cells (e.g., LLC) into mice B Administer this compound or vehicle control A->B C Monitor tumor growth and animal health B->C D Harvest tumors and other relevant tissues at study endpoint C->D E Analyze immune cell populations (e.g., Tregs) via flow cytometry D->E

General workflow for an in vivo efficacy study.

Conclusion

This compound is a well-characterized, potent, and orally bioavailable allosteric antagonist of CCR8. Its ability to effectively block CCR8-mediated signaling and inhibit the migration of key immune cells in the low nanomolar range highlights its therapeutic potential. The data strongly support its development for conditions where CCR8 plays a pathogenic role, such as asthma and cancer. The detailed experimental protocols provided in this guide serve as a foundation for researchers to further investigate this compound and other CCR8 modulators in drug discovery and development programs.

References

Whitepaper: Investigating the Role of Small Molecules in Regulatory T Cell (Treg) Differentiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "AZ084" referenced in the initial topic is hypothetical. To fulfill the structural and content requirements of this request, this document will use publicly available information on the well-characterized small molecule inhibitor, BX-795 , as a representative example of a compound that influences T cell differentiation towards a regulatory phenotype. The principles and experimental frameworks described herein are broadly applicable to the investigation of novel compounds in this therapeutic area.

Executive Summary

Regulatory T cells (Tregs) are critical for maintaining immune homeostasis and preventing autoimmunity. The differentiation of naive CD4+ T cells into Tregs is a tightly regulated process, primarily driven by the transcription factor FOXP3. The signaling pathways influencing FOXP3 expression, such as those initiated by TGF-β and IL-2, are key targets for therapeutic intervention. This document provides a technical overview of the role of small molecules in promoting Treg differentiation, using the PDK1 inhibitor BX-795 as a case study. We will detail the signaling pathways involved, present methodologies for assessing compound activity, and provide a framework for preclinical investigation.

Introduction to Treg Differentiation

Regulatory T cells are a specialized subpopulation of T cells that act to suppress immune responses. The master regulator for Treg development and function is the transcription factor FOXP3.[1] The induction of FOXP3 can be influenced by various external signals, most notably T cell receptor (TCR) engagement and cytokines like Transforming Growth Factor-beta (TGF-β) and Interleukin-2 (IL-2).[2][3]

  • TGF-β Signaling: This pathway is crucial for the differentiation of peripherally-derived Tregs (pTregs). TGF-β signaling leads to the phosphorylation and activation of Smad2 and Smad3, which then translocate to the nucleus and bind to the Foxp3 gene, initiating its transcription.[4][5][6]

  • IL-2 Signaling: IL-2 is vital for the expansion and survival of Tregs.[7] Signaling through the IL-2 receptor activates the STAT5 transcription factor, which binds to the Foxp3 promoter and is required for stable FOXP3 expression.[4][8][9]

Small molecules that can modulate these or related pathways are of significant interest for their potential to enhance Treg populations for therapeutic purposes in autoimmune diseases and transplantation.

The Role of BX-795 in T Cell Differentiation

BX-795 is a small molecule inhibitor of 3-phosphoinositide dependent protein kinase-1 (PDK1).[10] Recent studies have demonstrated its ability to induce an IL-2 hypersecreting phenotype in T cells upon TCR activation, which concomitantly promotes a cellular state highly similar to induced Tregs (iTregs), albeit without expressing FOXP3.[10] This suggests an alternative pathway to achieving a regulatory T cell phenotype.

Quantitative Data Summary

The following tables summarize the reported effects of BX-795 on T cell cytokine production and gene expression, based on in vitro studies.

Table 1: Effect of BX-795 on Cytokine Secretion by Activated T Cells

CytokineTreatment ConditionFold Change vs. Control
IL-2TCR-stimulated Jurkat E6-1 cells + BX-795Increased
Th2 CytokinesAllergen-specific mouse T cells + BX-795Inhibited

Data is qualitative as presented in the source.[10]

Table 2: Gene Expression Profile of T cells treated with BX-795

Gene SetComparisonResult
Treg-associated genesBX-795 treated T cells vs. Effector T cellsSignificantly Enriched
FOXP3BX-795 treated T cellsNot Expressed

Data derived from RNA-Seq analysis.[10]

Signaling Pathways and Experimental Workflows

Canonical Treg Differentiation Signaling

The differentiation of a naive T cell into a FOXP3+ Treg is a multi-signal process. The diagram below illustrates the key inputs from the TCR, CD28, IL-2, and TGF-β pathways converging on the nucleus to drive Foxp3 gene expression.

Treg_Differentiation_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR NFAT NFAT TCR->NFAT Ca2+ CD28 CD28 AP1 AP-1 CD28->AP1 PI3K IL2R IL-2R STAT5 STAT5 IL2R->STAT5 TGFBR TGF-βR SMAD23 SMAD2/3 TGFBR->SMAD23 FOXP3_Gene Foxp3 Gene NFAT->FOXP3_Gene AP1->FOXP3_Gene pSTAT5 pSTAT5 STAT5->pSTAT5 pSMAD23 pSMAD2/3 SMAD23->pSMAD23 pSTAT5->FOXP3_Gene pSMAD23->FOXP3_Gene FOXP3_Protein FOXP3 Protein FOXP3_Gene->FOXP3_Protein Transcription & Translation

Caption: Canonical signaling pathways inducing FOXP3 expression for Treg differentiation.

Experimental Workflow for Screening Small Molecules

The following workflow outlines a typical process for identifying and characterizing small molecules that promote a Treg phenotype.

Experimental_Workflow start Isolate Naive CD4+ T Cells (CD4+CD25-) culture Culture with anti-CD3/CD28 + Test Compound (e.g., BX-795) start->culture readout Primary Readouts (72h) culture->readout facs Flow Cytometry: - FOXP3 Expression - CD25 Expression readout->facs Cellular Phenotype elisa ELISA/CBA: - IL-2 Secretion - IFN-γ Secretion readout->elisa Secreted Factors positive_hit Positive Hit Identified facs->positive_hit elisa->positive_hit secondary_assay Secondary Assays positive_hit->secondary_assay suppression In Vitro Suppression Assay secondary_assay->suppression Functional Validation rnaseq RNA-Sequencing secondary_assay->rnaseq Mechanistic Insight invivo In Vivo Model (e.g., Colitis Model) suppression->invivo rnaseq->invivo

Caption: A generalized workflow for screening small molecules for Treg induction properties.

Detailed Experimental Protocols

In Vitro Treg Differentiation Assay

This protocol is designed to assess the ability of a test compound to induce FOXP3 expression in naive T cells.

  • Cell Isolation: Isolate naive CD4+ T cells (CD4+CD25-CD45RA+) from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes using negative selection magnetic beads.

  • Plating: Plate cells at a density of 1 x 10^6 cells/mL in a 96-well plate pre-coated with anti-CD3 (1-5 µg/mL) and soluble anti-CD28 (1 µg/mL).

  • Treatment: Add the test compound (e.g., BX-795 at various concentrations) and control cytokines (TGF-β at 5 ng/mL and IL-2 at 100 U/mL) to appropriate wells.

  • Incubation: Culture the cells for 3-5 days at 37°C, 5% CO2.

  • Analysis: Harvest cells and stain for surface markers (CD4, CD25) followed by intracellular staining for FOXP3. Analyze by flow cytometry.

T Cell Suppression Assay

This assay measures the functional capacity of the induced Treg-like cells to suppress the proliferation of effector T cells.

  • Generate Treg-like cells: Differentiate naive CD4+ T cells in the presence of the test compound as described in Protocol 5.1. Isolate the induced cells.

  • Label Responder Cells: Isolate conventional T cells (Tconv; CD4+CD25-) and label them with a proliferation dye such as CFSE or CellTrace Violet.

  • Co-culture: Co-culture the induced Treg-like cells with the labeled responder T cells at various ratios (e.g., 1:1, 1:2, 1:4, 1:8) in the presence of a polyclonal stimulus (e.g., anti-CD3/CD28 beads).

  • Incubation: Culture for 3-4 days.

  • Analysis: Analyze the dilution of the proliferation dye in the responder T cell population (gated as dye-positive) by flow cytometry. A reduction in dye dilution indicates suppression of proliferation.

Conclusion

The targeted induction of regulatory T cells using small molecules represents a promising therapeutic strategy. While canonical pathways involving TGF-β and IL-2 are primary targets, compounds like BX-795 demonstrate that alternative mechanisms can be exploited to generate cells with a regulatory phenotype. The experimental framework provided herein offers a robust starting point for the identification and characterization of novel compounds like "this compound" that may modulate Treg differentiation and function, paving the way for new immunomodulatory therapies.

References

The Impact of AZ084 on Dendritic Cell and T Cell Migration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ084 is a potent, selective, and orally bioavailable allosteric antagonist of the C-C chemokine receptor 8 (CCR8). This receptor and its primary ligand, CCL1, play a critical role in orchestrating the migration of various immune cells, including dendritic cells (DCs) and T cells. By targeting the CCL1-CCR8 axis, this compound presents a promising therapeutic strategy for a range of immunologically driven diseases, including asthma and cancer, by modulating immune cell trafficking. This technical guide provides an in-depth overview of the effects of this compound on dendritic cell and T cell migration, detailing its mechanism of action, summarizing key quantitative data, and providing comprehensive experimental protocols and signaling pathway diagrams.

Mechanism of Action

This compound functions as an allosteric inhibitor of CCR8, meaning it binds to a site on the receptor distinct from the orthosteric site where the endogenous ligand CCL1 binds. This binding event induces a conformational change in the receptor that prevents its activation by CCL1. The inhibition of CCR8 signaling by this compound effectively blocks the downstream pathways that mediate chemotaxis, the directed migration of cells along a chemical gradient.

The CCR8 signaling cascade is initiated upon CCL1 binding, leading to the activation of heterotrimeric G proteins, primarily of the Gαi subtype. This triggers a series of intracellular events, including:

  • Phosphoinositide 3-kinase (PI3K)/Akt Pathway Activation: The Gβγ subunit of the G protein can activate PI3K, leading to the phosphorylation and activation of Akt, a key regulator of cell survival and proliferation.

  • Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway Activation: CCR8 signaling can also stimulate the MAPK/ERK cascade, which is involved in cell proliferation, differentiation, and survival.

  • Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

By preventing the initial activation of CCR8, this compound effectively abrogates these downstream signaling events, thereby inhibiting the migratory response of dendritic cells and T cells towards a CCL1 gradient.

Quantitative Data Summary

The inhibitory effects of this compound on dendritic cell and T cell migration have been quantified in several studies. The following tables summarize the key potency and efficacy data.

Parameter Value Cell Type Reference
Ki0.9 nM-[1]
IC50 (Chemotaxis Inhibition)4.6 nMDendritic Cells[2]
IC50 (Chemotaxis Inhibition)5.7 nMT Cells[2]
IC50 (Chemotaxis Inhibition)1.3 nMAcute Myeloid Leukemia (AML) Cells[2]

Table 1: Potency of this compound in various cell types.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effect of this compound on dendritic cell and T cell migration.

Dendritic Cell Migration Assay (Transwell Assay)

This protocol describes an in vitro method to evaluate the ability of this compound to inhibit the migration of dendritic cells towards a CCL1 gradient.

Materials:

  • Human monocyte-derived dendritic cells (mo-DCs) or a suitable dendritic cell line (e.g., MUTZ-3)

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and L-glutamine

  • Recombinant human CCL1

  • This compound

  • Transwell® inserts with a 5 µm pore size polycarbonate membrane

  • 24-well companion plates

  • Calcein-AM or other fluorescent dye for cell labeling

  • Fluorescence plate reader

Procedure:

  • Cell Preparation:

    • Culture dendritic cells to the desired density. For mo-DCs, differentiate from peripheral blood mononuclear cells (PBMCs) using GM-CSF and IL-4.

    • On the day of the assay, harvest the cells and resuspend them in serum-free RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.

    • Pre-incubate the cells with various concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle control (DMSO) for 30 minutes at 37°C.

  • Assay Setup:

    • Add 600 µL of RPMI 1640 medium containing a predetermined optimal concentration of CCL1 (e.g., 50 ng/mL) to the lower wells of the 24-well plate.

    • Add 100 µL of the pre-incubated dendritic cell suspension to the upper chamber of the Transwell® inserts.

    • Place the inserts into the wells of the 24-well plate.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 3-4 hours.

  • Quantification of Migrated Cells:

    • Carefully remove the Transwell® inserts from the plate.

    • To quantify the migrated cells in the lower chamber, add a fluorescent dye such as Calcein-AM and incubate according to the manufacturer's instructions.

    • Measure the fluorescence in the lower wells using a fluorescence plate reader. Alternatively, migrated cells can be collected and counted using a hemocytometer or flow cytometer.

  • Data Analysis:

    • Calculate the percentage of migration for each condition relative to the total number of cells added to the upper chamber.

    • Determine the IC50 value of this compound by plotting the percentage of inhibition of migration against the log concentration of this compound.

T Cell Migration Assay (Transwell Assay)

This protocol outlines an in vitro method to assess the inhibitory effect of this compound on T cell chemotaxis.

Materials:

  • Human primary T cells isolated from PBMCs or a T cell line (e.g., Jurkat)

  • RPMI 1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine

  • Recombinant human CCL1

  • This compound

  • Transwell® inserts with a 5 µm pore size polycarbonate membrane

  • 24-well companion plates

  • Flow cytometer or cell counter

Procedure:

  • Cell Preparation:

    • Isolate primary T cells using magnetic-activated cell sorting (MACS) or use a cultured T cell line.

    • Resuspend the T cells in serum-free RPMI 1640 medium at a concentration of 2 x 10^6 cells/mL.

    • Pre-treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 1 µM) or vehicle control for 30 minutes at 37°C.

  • Assay Setup:

    • Add 600 µL of RPMI 1640 medium containing an optimal concentration of CCL1 (e.g., 100 ng/mL) to the lower chamber of the 24-well plate.

    • Add 100 µL of the pre-treated T cell suspension to the upper chamber of the Transwell® inserts.

  • Incubation:

    • Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 incubator.

  • Quantification of Migrated Cells:

    • Collect the cells that have migrated to the lower chamber.

    • Count the number of migrated cells using a flow cytometer (by acquiring events for a fixed period) or a hemocytometer.

  • Data Analysis:

    • Calculate the chemotactic index as the fold increase in migrated cells in the presence of CCL1 compared to the medium-alone control.

    • Determine the inhibitory effect of this compound by comparing the number of migrated cells in the this compound-treated groups to the vehicle-treated control. Calculate the IC50 value.

Visualizations

Signaling Pathway Diagram

CCR8_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL1 CCL1 CCR8 CCR8 CCL1->CCR8 Binds & Activates This compound This compound This compound->CCR8 Allosterically Inhibits G_protein Gαi/βγ CCR8->G_protein Activates PI3K PI3K G_protein->PI3K MAPK MAPK/ERK Pathway G_protein->MAPK AC Adenylyl Cyclase G_protein->AC | Akt Akt PI3K->Akt Migration Cell Migration Akt->Migration MAPK->Migration cAMP cAMP AC->cAMP

Caption: CCR8 signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Chemotaxis_Assay_Workflow start Start cell_prep Prepare Dendritic Cells / T Cells start->cell_prep pre_incubation Pre-incubate cells with this compound or Vehicle Control cell_prep->pre_incubation assay_setup Set up Transwell Assay: - Cells in upper chamber - CCL1 in lower chamber pre_incubation->assay_setup incubation Incubate at 37°C assay_setup->incubation quantification Quantify Migrated Cells (Fluorescence, Cell Counting, or Flow Cytometry) incubation->quantification analysis Data Analysis: - Calculate % Inhibition - Determine IC50 quantification->analysis end End analysis->end

Caption: General workflow for an in vitro chemotaxis assay.

Conclusion

This compound is a highly effective antagonist of the CCR8 receptor, potently inhibiting the migration of dendritic cells and T cells. Its allosteric mechanism of action provides a specific means of blocking the CCL1-CCR8 signaling axis, a key pathway in immune cell trafficking. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound and other CCR8-targeting compounds in various disease models. Further research into the in vivo efficacy and safety of this compound will be crucial in translating these promising preclinical findings into clinical applications.

References

AZ084: A Technical Guide to its Therapeutic Potential in Asthma and Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of AZ084, a potent and selective allosteric antagonist of the C-C chemokine receptor 8 (CCR8). We will explore its mechanism of action and summarize the existing preclinical data that underscore its potential as a therapeutic agent in asthma and oncology.

Core Compound Characteristics

This compound is an orally bioactive small molecule belonging to the diazaspiroundecane class of compounds. It functions as a non-competitive, allosteric inhibitor of the CCR8 receptor, a G protein-coupled receptor (GPCR) that plays a significant role in immune cell trafficking. The primary endogenous ligand for CCR8 is the chemokine CCL1. By binding to an allosteric site, this compound modulates the receptor's conformation, thereby inhibiting the downstream signaling induced by CCL1.

Quantitative Data Summary

The following tables summarize the key quantitative metrics reported for this compound in various preclinical assays.

Table 1: In Vitro Binding Affinity and Potency

ParameterValueCell/Assay TypeSpeciesReference
Ki 0.9 nMCCR8 Receptor BindingHuman
IC50 1.3 nMChemotaxis InhibitionAML Cells
IC50 4.6 nMChemotaxis InhibitionDendritic Cells (DC)
IC50 5.7 nMChemotaxis InhibitionT Cells

Table 2: In Vivo Pharmacokinetic and Dosing Parameters

ParameterValue/RegimenAnimal ModelStudy ContextReference
Bioavailability >70%RatPharmacokinetic Study
Dosing 5 mg/kg, i.p.C57BL/6 J MiceCancer Metastasis Model
Frequency Every third dayC57BL/6 J MiceCancer Metastasis Model

The Role of this compound in Asthma

The chemokine receptor CCR8 has been identified as a key player in the pathophysiology of asthma, primarily through its role in orchestrating the migration of inflammatory immune cells. CCR8 is expressed on dendritic cells, T cells, and eosinophils, all of which contribute to allergic airway inflammation.

3.1 Mechanism of Action in Asthma

The proposed mechanism for this compound in asthma involves the inhibition of CCL1-mediated chemotaxis. By blocking CCR8 signaling, this compound can prevent the recruitment of key inflammatory cells to the lungs, thereby mitigating the allergic response characteristic of asthma.

G cluster_airway Airway Lumen cluster_epithelium Airway Epithelium cluster_tissue Lung Tissue / Blood Vessel Allergen Allergen Epithelial_Cells Epithelial_Cells Allergen->Epithelial_Cells triggers CCL1 CCL1 Epithelial_Cells->CCL1 release of T_Cell T Cell (CCR8+) Inflammation Airway Inflammation & Hyperresponsiveness T_Cell->Inflammation promotes DC Dendritic Cell (CCR8+) DC->Inflammation promotes Eosinophil Eosinophil (CCR8+) Eosinophil->Inflammation promotes This compound This compound This compound->T_Cell inhibits This compound->DC inhibits This compound->Eosinophil inhibits CCL1->T_Cell recruits CCL1->DC recruits CCL1->Eosinophil recruits

Figure 1: Proposed mechanism of this compound in allergic asthma.

The Role of this compound in Cancer

In oncology, the focus of this compound is on modulating the tumor microenvironment (TME). Specifically, it targets the trafficking of regulatory T cells (Tregs), which are immunosuppressive cells that hinder the body's natural anti-tumor immune response.

4.1 Mechanism of Action in Cancer

Tumors can secrete CCL1 to recruit CCR8-expressing Tregs into the TME. These Tregs suppress the activity of cytotoxic T cells that would otherwise attack the cancer cells. This compound blocks this recruitment process. By inhibiting the accumulation of Tregs in the tumor, this compound helps to reverse the immunosuppressive climate, allowing for a more effective anti-tumor immune response. This mechanism is particularly relevant for preventing the formation of a pre-metastatic niche, an environment that is permissive to the seeding and growth of metastatic tumor cells.

G cluster_tme Tumor Microenvironment (TME) Tumor_Cells Tumor_Cells CCL1 CCL1 Tumor_Cells->CCL1 secretes Treg Regulatory T Cell (Treg, CCR8+) CCL1->Treg recruits to TME Cytotoxic_T_Cell Cytotoxic T Cell (CTL) Treg->Cytotoxic_T_Cell suppresses Cytotoxic_T_Cell->Tumor_Cells kills This compound This compound This compound->Treg blocks recruitment

Figure 2: Mechanism of this compound in modulating the tumor microenvironment.

Experimental Protocols

This section details the methodologies used in key preclinical studies of this compound.

5.1 In Vitro Treg Differentiation Assay

  • Objective: To assess the effect of this compound on the differentiation of Tregs induced by tumor-derived factors.

  • Cell Culture: T cells were co-cultured with LLC-exo MPF CM (Lewis Lung Carcinoma exosome-containing conditioned medium from macrophage-primed cancer-associated fibroblasts).

  • Treatment: this compound was added to the co-culture at a concentration of 5 µg/mL.

  • Duration: The cells were treated daily for a period of 4 days.

  • Endpoint Analysis: The proportion of Tregs (identified by markers such as CD4+ and Foxp3+) and the expression of CCR8 on T cells were quantified using flow cytometry.

5.2 In Vivo Tumor Metastasis Model

  • Objective: To evaluate the efficacy of this compound in preventing tumor metastasis.

  • Animal Model: C57BL/6 J mice were used, with a subcutaneous Lewis Lung Carcinoma (LLC) tumor model established. Some models involved pre-injection with LLC-exosomes to establish a pre-metastatic niche.

  • Treatment: this compound was administered via intraperitoneal (i.p.) injection.

  • Dosage: 5 mg/kg.

  • Dosing Schedule: Injections were given every third day for a duration of 9 or 21 days.

  • Endpoint Analysis: The primary endpoints were the colonization of tumor cells in the lungs and the accumulation of Tregs in the lung tissue, assessed via histological analysis and flow cytometry.

G cluster_invitro In Vitro Workflow cluster_invivo In Vivo Workflow Start_InVitro Start CoCulture Co-culture T-cells with LLC-exo MPF CM Start_InVitro->CoCulture Treat_InVitro Treat with this compound (5 µg/mL, 4 days) CoCulture->Treat_InVitro Analyze_InVitro Flow Cytometry Analysis: - Treg Percentage - CCR8 Expression Treat_InVitro->Analyze_InVitro End_InVitro End Analyze_InVitro->End_InVitro Start_InVivo Start Tumor_Model Establish LLC Tumor Model in C57BL/6 J Mice Start_InVivo->Tumor_Model Treat_InVivo Administer this compound (5 mg/kg, i.p., every 3rd day) Tumor_Model->Treat_InVivo Duration Treatment for 9 or 21 days Treat_InVivo->Duration Analyze_InVivo Endpoint Analysis: - Lung Tumor Colonization - Lung Treg Accumulation Duration->Analyze_InVivo End_InVivo End Analyze_InVivo->End_InVivo

Figure 3: Experimental workflows for preclinical studies of this compound.

5.3 In Vivo Formulation Protocol

  • Objective: To prepare a clear, injectable solution of this compound for animal studies.

  • Solvents: A co-solvent system is used, consisting of Dimethyl sulfoxide (B87167) (DMSO), Polyethylene glycol 300 (PEG300), Tween-80, and Saline.

  • Procedure:

    • Prepare a stock solution of this compound in DMSO.

    • Sequentially add the co-solvents in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

    • Ensure each solvent is fully mixed before adding the next.

    • The final solution should be clear. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.

  • Note: It is recommended to prepare this working solution fresh on the day of use.

Conclusion and Future Directions

This compound is a potent and selective CCR8 allosteric antagonist with compelling preclinical data supporting its development for both asthma and cancer. Its ability to inhibit the migration of key inflammatory cells in asthma and to modulate the immunosuppressive tumor microenvironment in cancer highlights its dual therapeutic potential. Further studies are warranted to explore its safety and efficacy in clinical settings, potentially offering a novel therapeutic option for patients with these complex diseases.

Pharmacokinetic Profile of AZ084 in Preclinical Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetic profile of AZ084, a potent and selective allosteric antagonist of the C-C chemokine receptor 8 (CCR8). This compound has demonstrated potential therapeutic applications in diseases such as asthma and cancer by modulating immune responses through the downregulation of regulatory T cell (Treg) differentiation.[1] This document summarizes key pharmacokinetic parameters, details experimental methodologies for its preclinical evaluation, and visualizes associated signaling pathways and experimental workflows.

Core Data Presentation

The following tables consolidate the available quantitative pharmacokinetic data for this compound in various preclinical species.

Table 1: Pharmacokinetic Parameters of this compound in Preclinical Species

ParameterMouse (Female BALB/c)Rat (Male Wistar)Dog (Female Beagle)
Dose (mg/kg) 5 (i.p.)434.57-869.14 (i.v.)Data Not Available
Route of Administration Intraperitoneal (i.p.)Intravenous (i.v.)Intravenous (i.v.)
Bioavailability (%) Data Not Available>70Data Not Available
Plasma Protein Binding (% free) 55.647.045.7
Clearance (CL) (mL/min/kg) Data Not Available15.0Data Not Available
Half-life (t½) Data Not AvailableLong half-life[2]Data Not Available
Cmax Data Not AvailableData Not AvailableData Not Available
Tmax Data Not AvailableData Not AvailableData Not Available
AUC Data Not AvailableData Not AvailableData Not Available
Volume of Distribution (Vd) Data Not AvailableData Not AvailableData Not Available

Note: Data is compiled from available public sources. "Data Not Available" indicates that the information was not found in the referenced materials.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of preclinical pharmacokinetic studies. Below are generalized protocols based on standard practices for small molecule inhibitors and specific information available for this compound.

In Vivo Pharmacokinetic Study Protocol

1. Animal Models:

  • Species: Female BALB/c mice, male Wistar rats, and female Beagle dogs were used in preclinical studies of this compound.[1]

  • Health Status: Animals should be healthy, within a specified age and weight range, and acclimated to the laboratory environment for a minimum of 7 days prior to the study.

  • Housing: Animals should be housed in appropriate conditions with controlled temperature, humidity, and light-dark cycles, and provided with ad libitum access to food and water, except when fasting is required for the experiment.

2. Dosing and Administration:

  • Formulation: For intravenous administration in rats, this compound was dissolved in 0.9% NaCl.[1] For intraperitoneal administration in mice, a suitable vehicle would be used to ensure solubility and stability. A common formulation approach for in vivo studies of small molecules involves a mixture of solvents such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]

  • Dose Levels: In reported studies, this compound was administered at 5 mg/kg (i.p.) in mice and between 434.57-869.14 mg/kg (i.v.) in rats.[1] Dose selection should be based on prior in vitro potency and in vivo tolerability studies.

  • Administration:

    • Intravenous (i.v.): Administered as a single bolus injection into a suitable vein (e.g., tail vein in rodents, cephalic vein in dogs).

    • Intraperitoneal (i.p.): Administered as a single injection into the peritoneal cavity.

3. Sample Collection:

  • Matrix: Blood is the primary matrix for pharmacokinetic analysis.

  • Collection Schedule: Blood samples are collected at predetermined time points post-dose to adequately characterize the absorption, distribution, and elimination phases. A typical schedule for an i.v. study might include 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose. For i.p. administration, the initial time points might be slightly delayed (e.g., 5 or 15 minutes) to capture absorption.

  • Procedure: Blood is collected into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin). Plasma is separated by centrifugation and stored frozen (e.g., at -80°C) until analysis.

4. Bioanalytical Method:

  • Technique: A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying small molecules like this compound in plasma.

  • Validation: The method must be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

  • Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vd) are calculated from the plasma concentration-time data using non-compartmental analysis with software such as Phoenix WinNonlin.

Mandatory Visualizations

Signaling Pathway

This compound functions as an allosteric antagonist of CCR8. The binding of the primary ligand, C-C motif chemokine ligand 1 (CCL1), to CCR8 on regulatory T cells (Tregs) initiates a G-protein-coupled signaling cascade that promotes their immunosuppressive functions. This compound blocks this signaling.

CCR8_Signaling_Pathway cluster_membrane Cell Membrane CCR8 CCR8 G_protein G-protein Signaling CCR8->G_protein Activates CCL1 CCL1 (Ligand) CCL1->CCR8 Binds This compound This compound (Antagonist) This compound->CCR8 Blocks Downstream Downstream Signaling (e.g., STAT3 phosphorylation) G_protein->Downstream Treg_Function Treg Differentiation & Immunosuppression Downstream->Treg_Function Promotes

Simplified signaling pathway of CCR8 and the inhibitory action of this compound.
Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study of a small molecule inhibitor like this compound.

PK_Workflow cluster_pre_study Pre-Study Preparation cluster_dosing_sampling Dosing and Sampling cluster_analysis Sample Processing and Analysis cluster_data_interpretation Data Interpretation animal_acclimation Animal Acclimation (e.g., Mice, Rats, Dogs) dosing Drug Administration (i.v. or i.p.) animal_acclimation->dosing formulation This compound Formulation (e.g., in 0.9% NaCl) formulation->dosing blood_sampling Serial Blood Sampling (Predetermined Time Points) dosing->blood_sampling plasma_prep Plasma Separation (Centrifugation) blood_sampling->plasma_prep bioanalysis LC-MS/MS Analysis (Quantification of this compound) plasma_prep->bioanalysis pk_analysis Pharmacokinetic Analysis (e.g., Cmax, Tmax, AUC, t½) bioanalysis->pk_analysis report Data Reporting and Interpretation pk_analysis->report

General experimental workflow for a preclinical pharmacokinetic study of this compound.

References

The Selectivity of AZ084 for CCR8: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity of AZ084 for the C-C chemokine receptor 8 (CCR8), a key therapeutic target in immuno-oncology and inflammatory diseases. This compound is a potent and orally active allosteric antagonist of CCR8.[1][2] This document compiles available quantitative data, details the experimental methodologies used to assess its selectivity, and provides visual representations of the relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Analysis of this compound Activity

The selectivity of a pharmacological agent is critical for its therapeutic efficacy and safety profile. This compound has been reported to exhibit high selectivity for CCR8.[2] The following tables summarize the available quantitative data on the potency and functional activity of this compound.

Table 1: Binding Affinity and Functional Inhibition of this compound for Human CCR8

ParameterValue (nM)Assay TypeCell/System Used
Ki0.9Radioligand Binding AssayNot specified
IC50 (AML cells)1.3Chemotaxis AssayAcute Myeloid Leukemia (AML) cells
IC50 (DC)4.6Chemotaxis AssayDendritic Cells (DC)
IC50 (T cells)5.7Chemotaxis AssayT cells

Data sourced from MedChemExpress.[1]

Table 2: Off-Target Selectivity Profile of this compound

A comprehensive quantitative selectivity panel detailing the binding affinities (Ki) or functional inhibition (IC50) of this compound against a broad range of other chemokine receptors (e.g., CCR1, CCR2, CCR3, CCR4, CCR5, CCR7, etc.) is not publicly available in the reviewed literature. However, multiple sources emphasize the "excellent selectivity" of this compound for CCR8, suggesting minimal activity against other related receptors.[2] Further studies would be required to definitively quantify the selectivity window of this compound.

Experimental Protocols

The characterization of this compound's selectivity for CCR8 relies on a suite of in vitro assays. The following are detailed methodologies for the key experiments used to determine the binding affinity and functional antagonism.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Objective: To quantify the binding affinity of this compound for CCR8.

Materials:

  • Membrane preparations from cells overexpressing human CCR8.

  • Radiolabeled CCR8 ligand (e.g., ¹²⁵I-CCL1).

  • This compound at various concentrations.

  • Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).

  • Wash buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 500 mM NaCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the CCR8-expressing cell membranes, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of this compound.

  • Equilibration: Incubate the plate at room temperature for a sufficient time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Chemotaxis Assay

This functional assay assesses the ability of an antagonist to inhibit the directional migration of cells towards a chemoattractant.

Objective: To determine the functional potency (IC50) of this compound in blocking CCR8-mediated cell migration.

Materials:

  • CCR8-expressing cells (e.g., primary T cells, dendritic cells, or a transfected cell line).

  • Chemotaxis chambers (e.g., Transwell™ inserts with a porous membrane).

  • Chemoattractant (e.g., recombinant human CCL1).

  • This compound at various concentrations.

  • Assay buffer (e.g., RPMI 1640 with 0.5% BSA).

  • Cell viability stain (e.g., Calcein-AM).

  • Fluorescence plate reader.

Procedure:

  • Cell Preparation: Culture CCR8-expressing cells and resuspend them in assay buffer.

  • Assay Setup: Add the chemoattractant (CCL1) to the lower chamber of the chemotaxis plate. In the upper chamber (the Transwell™ insert), add the cell suspension pre-incubated with varying concentrations of this compound.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a period sufficient to allow for cell migration (typically 1-4 hours).

  • Cell Quantification: Remove the non-migrated cells from the top of the insert. Quantify the migrated cells in the lower chamber by lysing the cells and adding a fluorescent dye (e.g., Calcein-AM) or by direct cell counting.

  • Data Analysis: Measure the fluorescence using a plate reader. Plot the percentage of inhibition of cell migration against the concentration of this compound to determine the IC50 value.

Calcium Mobilization Assay

This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration that occurs upon G-protein coupled receptor (GPCR) activation.

Objective: To evaluate the inhibitory effect of this compound on CCR8-mediated intracellular signaling.

Materials:

  • CCR8-expressing cells.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Probenecid (to prevent dye leakage).

  • CCR8 agonist (e.g., CCL1).

  • This compound at various concentrations.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • A fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Plating: Seed the CCR8-expressing cells into a 96-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Load the cells with a calcium-sensitive dye by incubating them with the dye solution (containing probenecid) in the dark at 37°C for approximately one hour.

  • Compound Addition: Place the plate in the fluorescence reader. Add varying concentrations of this compound to the wells and incubate for a short period.

  • Agonist Stimulation and Measurement: Use the instrument's injector to add the CCR8 agonist (CCL1) to the wells while simultaneously measuring the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence upon agonist addition corresponds to the intracellular calcium flux. Calculate the percentage of inhibition of the calcium response by this compound at each concentration and plot the data to determine the IC50 value.

Mandatory Visualizations

The following diagrams illustrate key aspects of CCR8 signaling and the experimental workflow for assessing the selectivity of this compound.

CCR8_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL1 CCL1 CCR8 CCR8 CCL1->CCR8 Binds G_Protein Gαi/o CCR8->G_Protein Activates This compound This compound (Allosteric Antagonist) This compound->CCR8 Inhibits PLC PLC G_Protein->PLC Activates Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) G_Protein->Downstream_Signaling Modulates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization Induces Chemotaxis Chemotaxis Ca_Mobilization->Chemotaxis Contributes to Downstream_Signaling->Chemotaxis Leads to

Caption: CCR8 signaling pathway and inhibition by this compound.

Experimental_Workflow cluster_primary_screening Primary Screening & Potency Determination cluster_selectivity_screening Selectivity Profiling cluster_analysis Data Analysis & Interpretation Radioligand_Binding Radioligand Binding Assay (Determine Ki for CCR8) Data_Analysis Calculate Selectivity Ratios (e.g., Ki off-target / Ki CCR8) Radioligand_Binding->Data_Analysis Functional_Assay_CCR8 Functional Assays on CCR8 (Chemotaxis, Ca²⁺ Mobilization) (Determine IC50 for CCR8) Functional_Assay_CCR8->Data_Analysis Off_Target_Binding Off-Target Binding Assays (Panel of other Chemokine Receptors) (Determine Ki) Off_Target_Binding->Data_Analysis Off_Target_Functional Off-Target Functional Assays (Panel of other Chemokine Receptors) (Determine IC50) Off_Target_Functional->Data_Analysis Conclusion Determine Selectivity Profile of this compound Data_Analysis->Conclusion

Caption: Experimental workflow for this compound selectivity profiling.

References

The Discovery and Development of AZ084: A Technical Overview of a Novel CCR8 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ084 is a potent and selective allosteric antagonist of the C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR) that has garnered significant interest as a therapeutic target in immunology and oncology.[1][2][3][4] Initially developed by AstraZeneca, this compound emerged from a focused effort to identify novel modulators of the CCR8 signaling pathway, which is critically involved in the trafficking and function of various immune cells, including T helper type 2 (Th2) cells, regulatory T cells (Tregs), and dendritic cells (DCs).[1][5][6] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, presenting key data, experimental methodologies, and visual representations of the underlying biological and experimental frameworks.

Discovery and Optimization

The development of this compound was part of a second-generation effort to improve upon an earlier series of diazospiroundecane-based CCR8 antagonists.[1][5] The first-generation compounds, while demonstrating micromolar potency, were hampered by high lipophilicity and poor physicochemical properties, rendering them unsuitable for further development.[1][5] AstraZeneca's optimization strategy focused on introducing polar bicyclic groups on the N-benzyl substituent and incorporating additional polar interactions within the amide group of the scaffold.[1][5] This medicinal chemistry approach led to a significant enhancement in potency, selectivity, and overall drug-like properties, culminating in the identification of this compound.[1][5]

Mechanism of Action

This compound functions as an allosteric inhibitor of the CCR8 receptor.[1][2][3][7] Unlike orthosteric antagonists that directly compete with the endogenous ligand (CCL1) for the binding site, allosteric inhibitors bind to a distinct site on the receptor. This binding event induces a conformational change in the receptor that prevents its activation by CCL1. This mode of action can offer advantages in terms of selectivity and the potential for a ceiling effect on inhibition.

CCR8 Signaling Pathway

The binding of the chemokine CCL1 to CCR8 on immune cells initiates a signaling cascade that is primarily mediated through the Gαi subunit of the heterotrimeric G protein. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the mobilization of intracellular calcium. These signaling events are crucial for mediating the chemotactic response, which is the directed migration of immune cells towards a chemical gradient of CCL1. In the context of the tumor microenvironment, this pathway is implicated in the recruitment of immunosuppressive Tregs.

CCR8_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol CCL1 CCL1 CCR8 CCR8 CCL1->CCR8 Binds This compound This compound (Allosteric Antagonist) This compound->CCR8 Inhibits G_protein Gαi/βγ CCR8->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC Chemotaxis Chemotaxis & Cell Migration Ca_release->Chemotaxis PKC->Chemotaxis

Figure 1: Simplified CCR8 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the key in vitro potency and pharmacokinetic parameters of this compound.

Parameter Value Assay Species Reference
Ki 0.9 nMRadioligand BindingHuman[1][2][3][4][5][6]
IC50 (AML cells) 1.3 nMChemotaxisHuman[2]
IC50 (DC) 4.6 nMChemotaxisHuman[2]
IC50 (T cells) 5.7 nMChemotaxisHuman[2]
Table 1: In Vitro Potency of this compound
Parameter Value Species Reference
Bioavailability >70%Rat[7]
Half-life LongRat[1][5][6]
Table 2: In Vivo Pharmacokinetic Profile of this compound

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are outlined below. These represent standard industry practices for evaluating CCR8 antagonists.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human CCR8 receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from HEK293 cells stably expressing the human CCR8 receptor.

  • Competitive Binding: A fixed concentration of a radiolabeled CCR8 ligand (e.g., [125I]-CCL1) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.

  • Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters, corresponding to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start prepare Prepare CCR8 Membranes, Radioligand ([¹²⁵I]-CCL1), and this compound dilutions start->prepare incubate Incubate Membranes, Radioligand, and this compound prepare->incubate filter Separate Bound/Free Ligand via Filtration incubate->filter wash Wash Filters to Remove Non-specific Binding filter->wash measure Measure Radioactivity wash->measure analyze Analyze Data: - Determine IC₅₀ - Calculate Ki measure->analyze end End analyze->end

Figure 2: Workflow for a radioligand binding assay.

Chemotaxis Assay

Objective: To assess the functional ability of this compound to inhibit CCL1-induced cell migration.

Methodology:

  • Cell Preparation: CCR8-expressing cells (e.g., primary human T cells, dendritic cells, or an eosinophil cell line) are harvested and resuspended in assay medium.

  • Assay Setup: A chemotaxis chamber (e.g., a Transwell plate) is used, with the lower chamber containing CCL1 as a chemoattractant.

  • Pre-incubation: The cells are pre-incubated with varying concentrations of this compound.

  • Cell Seeding: The pre-incubated cells are added to the upper chamber of the Transwell plate, which is separated from the lower chamber by a porous membrane.

  • Incubation: The plate is incubated for a sufficient time (e.g., 2-4 hours) to allow for cell migration through the membrane towards the CCL1 gradient.

  • Quantification: The number of cells that have migrated to the lower chamber is quantified, for example, by using a fluorescent dye like Calcein-AM or by direct cell counting.

  • Data Analysis: The percentage of inhibition of chemotaxis for each concentration of this compound is calculated to determine the IC50 value.

Chemotaxis_Assay_Workflow start Start setup Set up Transwell Chamber (CCL1 in lower chamber) start->setup prepare_cells Prepare CCR8-expressing cells and pre-incubate with this compound setup->prepare_cells add_cells Add cells to upper chamber prepare_cells->add_cells incubate Incubate to allow migration add_cells->incubate quantify Quantify migrated cells in lower chamber incubate->quantify analyze Analyze Data: - Calculate % Inhibition - Determine IC₅₀ quantify->analyze end End analyze->end

Figure 3: Workflow for a chemotaxis assay.

In Vivo Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile of this compound in animal models.

Methodology:

  • Animal Models: Studies are typically conducted in rats and dogs.

  • Dose Administration: this compound is administered via intravenous and oral routes to assess bioavailability.

  • Blood Sampling: Blood samples are collected at various time points post-dosing.

  • Sample Processing: Plasma is separated from the blood samples.

  • Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Pharmacokinetic parameters, including half-life, clearance, volume of distribution, and bioavailability, are calculated using appropriate software.

Preclinical Development and Therapeutic Potential

Preclinical studies have demonstrated that this compound possesses excellent selectivity and high metabolic stability in vitro.[1][5] In vivo studies in rats revealed an attractive pharmacokinetic profile with a long half-life, suggesting the potential for once-daily dosing in humans.[1][5][6][7]

The primary therapeutic areas of interest for this compound and other CCR8 antagonists are inflammatory diseases and cancer.

  • Asthma: The chemokine receptor CCR8 is associated with asthma, and by inhibiting the migration of key inflammatory cells like T cells, dendritic cells, and eosinophils, this compound has the potential to be an effective treatment.[1][5][6]

  • Cancer: CCR8 is highly expressed on tumor-infiltrating Tregs, which play a major role in suppressing the anti-tumor immune response. By blocking CCR8, this compound could potentially inhibit the recruitment and function of these immunosuppressive cells within the tumor microenvironment, thereby enhancing anti-tumor immunity.[2][4] More recent research has also shown that this compound can restrain the formation of the immunologically tolerant pre-metastatic niche and tumor cell metastasis in the lung by downregulating Treg differentiation.[2][4]

Clinical Development Status

As of the latest publicly available information, the global highest R&D status for this compound is pending or preclinical.[1] Specific clinical trial identifiers for this compound are not readily found in public registries, and it is not listed in recent AstraZeneca clinical trial appendices. This may indicate that the compound's development was paused, discontinued, or is proceeding under a different designation that is not publicly disclosed.

Conclusion

This compound represents a significant advancement in the development of small molecule CCR8 antagonists. Through a well-executed lead optimization program, AstraZeneca successfully identified a potent, selective, and orally bioavailable allosteric inhibitor with a promising preclinical profile. The detailed understanding of its mechanism of action and the robust preclinical data package highlight the potential of targeting the CCR8 pathway for the treatment of asthma and cancer. While the clinical development path of this compound remains to be fully elucidated, the foundational research and development efforts provide a valuable case study for drug discovery professionals and a strong rationale for the continued exploration of CCR8 as a therapeutic target.

References

AZ084: A Deep Dive into its Impact on the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor microenvironment (TME) presents a significant challenge in oncology, fostering immunosuppression that allows cancer cells to evade immune surveillance and proliferate. A key player in this immunosuppressive landscape is the regulatory T cell (Treg), which dampens anti-tumor immune responses. The C-C chemokine receptor 8 (CCR8) has emerged as a promising therapeutic target due to its high and selective expression on tumor-infiltrating Tregs.[1][2] AZ084 is a potent and selective allosteric antagonist of CCR8, demonstrating significant potential in remodeling the TME to favor anti-tumor immunity.[3][4] This technical guide provides a comprehensive overview of this compound's mechanism of action, its impact on the TME, and detailed experimental methodologies to assess its effects.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound, providing a clear comparison of its potency and activity across different experimental systems.

Table 1: In Vitro Potency and Selectivity of this compound

ParameterValueCell Type/Assay ConditionSource
Ki 0.9 nMCCR8 binding affinity[3]
IC50 1.3 nMAML cell chemotaxis[3]
IC50 4.6 nMDendritic Cell (DC) chemotaxis[3]
IC50 5.7 nMT cell chemotaxis[3]

Table 2: In Vivo Efficacy of this compound

Animal ModelDosage and AdministrationKey FindingsSource
C57BL/6 J mice with subcutaneous LLC tumor5 mg/kg; intraperitoneal injection; every third day for 9 or 21 daysInhibited Treg differentiation and tumor cell colonization of the lungs. Reduced the number of CD4+Foxp3+ Tregs in the lungs.[3]
Female Balb/C mice, male Wistar rats, and female Beagle dogs434.57-869.14 mg/kg; intravenous injection; single doseBioavailability >70% in rats.[3]

Mechanism of Action: Allosteric Antagonism of CCR8

This compound functions as an allosteric inhibitor of CCR8.[4][5] Unlike orthosteric antagonists that directly compete with the natural ligand (CCL1) for the binding site, allosteric inhibitors bind to a distinct site on the receptor. This binding induces a conformational change in the receptor that prevents its activation by CCL1. This mode of action can offer advantages such as higher selectivity and a ceiling effect on the inhibition, potentially reducing off-target effects.

The primary consequence of CCR8 antagonism by this compound is the disruption of CCL1-mediated signaling in Tregs. In the TME, cancer cells and other stromal cells secrete CCL1, which attracts CCR8-expressing Tregs to the tumor site.[6] By blocking this signaling, this compound is hypothesized to:

  • Inhibit Treg Migration: Prevent the recruitment and accumulation of immunosuppressive Tregs within the tumor.[7]

  • Downregulate Treg Differentiation: Interfere with the signaling pathways that promote the differentiation and maintenance of the Treg phenotype.[3]

  • Reduce Immunosuppression: By decreasing the number and function of Tregs in the TME, this compound allows for a more robust anti-tumor immune response, primarily mediated by cytotoxic T lymphocytes (CTLs).

Impact on the Tumor Microenvironment

The targeted action of this compound on CCR8+ Tregs leads to a significant remodeling of the tumor microenvironment from an immunosuppressive to an immune-active state.

Reduction of Treg Infiltration

In vivo studies have demonstrated that administration of this compound leads to a significant reduction in the accumulation of CD4+Foxp3+ Tregs in the lungs of mice with Lewis Lung Carcinoma (LLC).[3] This reduction in Treg numbers is a critical step in overcoming the immunosuppressive barrier within the TME.

Restraining the Pre-Metastatic Niche

This compound has been shown to restrain the formation of the immunologically tolerant pre-metastatic niche (PMN).[3] The PMN is a microenvironment in a distant organ that is modified by the primary tumor to be more receptive to metastatic cancer cells. By downregulating Treg differentiation, this compound helps to maintain an immune-surveillant state in these potential metastatic sites, thereby inhibiting tumor cell colonization.[3]

Signaling Pathways

The following diagram illustrates the proposed signaling pathway affected by this compound.

AZ084_Mechanism_of_Action cluster_Treg Regulatory T cell (Treg) TumorCell Tumor Cell CCL1 CCL1 TumorCell->CCL1 CCR8 CCR8 Receptor CCL1->CCR8 binds & activates G_protein Gαi Protein CCR8->G_protein activates This compound This compound This compound->CCR8 allosterically inhibits Signaling_Cascade Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) G_protein->Signaling_Cascade initiates Cellular_Response Immunosuppressive Function (Migration, Differentiation, Survival) Signaling_Cascade->Cellular_Response promotes

Caption: this compound allosterically inhibits the CCR8 receptor on Tregs, blocking CCL1-mediated signaling.

Experimental Workflows

The following diagram outlines a typical experimental workflow to evaluate the efficacy of this compound.

AZ084_Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Binding_Assay CCR8 Binding Assay (Determine Ki) Chemotaxis_Assay Treg Chemotaxis Assay (Determine IC50) Binding_Assay->Chemotaxis_Assay Treg_Suppression_Assay Treg Suppression Assay Chemotaxis_Assay->Treg_Suppression_Assay Tumor_Model Establish Syngeneic Tumor Model (e.g., LLC) Treg_Suppression_Assay->Tumor_Model Treatment Administer this compound Tumor_Model->Treatment Tumor_Measurement Monitor Tumor Growth Treatment->Tumor_Measurement Immune_Profiling Analyze Tumor Microenvironment (Flow Cytometry, IHC) Tumor_Measurement->Immune_Profiling End End Immune_Profiling->End Start Start Start->Binding_Assay

Caption: A typical workflow for preclinical evaluation of this compound's anti-tumor activity.

Key Experimental Protocols

In Vitro T Cell Chemotaxis Assay

Objective: To determine the inhibitory effect of this compound on the migration of CCR8-expressing T cells towards a CCL1 gradient.

Materials:

  • CCR8-expressing T cells (e.g., primary human CD4+ T cells, cultured to express CCR8)

  • Recombinant Human CCL1

  • This compound

  • Transwell inserts (5 µm pore size) for 24-well plates

  • Assay Medium: RPMI 1640 + 0.5% Bovine Serum Albumin (BSA)

  • DMSO (for dissolving this compound)

  • Flow cytometer

  • Counting beads

Procedure:

  • Cell Preparation:

    • Culture and expand CCR8-expressing T cells.

    • On the day of the assay, harvest cells and wash once with PBS.

    • Resuspend cells in Assay Medium at a concentration of 1 x 10^6 cells/mL.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in Assay Medium to achieve the desired final concentrations. Include a vehicle control (DMSO).

  • Assay Setup:

    • Add 600 µL of Assay Medium containing various concentrations of CCL1 (chemoattractant) to the lower chambers of the 24-well plate. Include a negative control with Assay Medium only.

    • In separate tubes, pre-incubate 100 µL of the T cell suspension with 100 µL of the 2x this compound dilutions (or vehicle control) for 30 minutes at 37°C.

    • Add 200 µL of the pre-incubated cell suspension to the upper chamber of the Transwell inserts.

  • Incubation:

    • Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator.

  • Quantification of Migrated Cells:

    • Carefully remove the Transwell inserts.

    • Collect the cell suspension from the lower chamber.

    • Add a fixed number of counting beads to each sample.

    • Analyze the samples by flow cytometry to quantify the number of migrated cells relative to the counting beads.

  • Data Analysis:

    • Calculate the percentage of migration inhibition for each this compound concentration compared to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.

In Vivo Syngeneic Mouse Tumor Model

Objective: To evaluate the in vivo efficacy of this compound in inhibiting tumor growth and modulating the tumor microenvironment.

Materials:

  • 6-8 week old female C57BL/6J mice

  • Lewis Lung Carcinoma (LLC) cells

  • This compound

  • Vehicle solution (e.g., 0.5% methylcellulose)

  • Sterile PBS

  • Calipers for tumor measurement

  • Flow cytometry antibodies for immune cell profiling (e.g., anti-CD4, anti-CD8, anti-Foxp3)

  • Materials for tissue processing and histology

Procedure:

  • Tumor Cell Implantation:

    • Harvest LLC cells and resuspend in sterile PBS at a concentration of 2 x 10^6 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (2 x 10^5 cells) into the flank of each mouse.

  • Treatment:

    • Once tumors are palpable (e.g., 50-100 mm³), randomize mice into treatment and control groups.

    • Administer this compound (e.g., 5 mg/kg) or vehicle via intraperitoneal injection every third day.

  • Tumor Growth Monitoring:

    • Measure tumor dimensions using calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width²)/2.

    • Monitor animal body weight and overall health.

  • Endpoint and Tissue Collection:

    • Euthanize mice when tumors reach a predetermined size or at the end of the study.

    • Collect tumors, spleens, and lungs for further analysis.

  • Immune Cell Profiling (Flow Cytometry):

    • Process tumors into single-cell suspensions.

    • Stain cells with fluorescently labeled antibodies against various immune cell markers.

    • Analyze the stained cells using a flow cytometer to quantify the proportions of different immune cell populations (e.g., CD4+ T cells, CD8+ T cells, Tregs) within the TME.

  • Data Analysis:

    • Compare tumor growth curves between the this compound-treated and vehicle-treated groups.

    • Statistically analyze the differences in immune cell populations between the groups.

Conclusion

This compound represents a promising therapeutic agent that targets the immunosuppressive tumor microenvironment by selectively inhibiting CCR8 on regulatory T cells. Its allosteric mechanism of action and demonstrated efficacy in preclinical models highlight its potential for cancer immunotherapy. The experimental protocols and data presented in this guide provide a framework for further investigation and development of this compound and other CCR8 antagonists as novel cancer treatments.

References

AZ084: A Comprehensive Technical Guide to its In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ084 is a potent and selective allosteric antagonist of the C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor that has emerged as a promising therapeutic target in immuno-oncology and inflammatory diseases. This technical guide provides an in-depth overview of the in vitro and in vivo studies evaluating the efficacy of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.

Quantitative Efficacy Data

The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound, demonstrating its potency and efficacy in various experimental settings.

ParameterValueCell Types/ModelReference
Binding Affinity (Ki) 0.9 nMCCR8[1][2]
IC50 1.3 nMAcute Myeloid Leukemia (AML) cells[2]
IC50 4.6 nMDendritic Cells (DCs)[2]
IC50 5.7 nMT cells[2]

Table 1: In Vitro Potency of this compound. This table showcases the high binding affinity and potent inhibitory concentrations of this compound against various immune cell types in vitro.

Animal ModelDosing RegimenKey FindingsReference
LLC-exo pre-injected mice5 mg/kg i.p. every third day for 9 daysReduced number of CD4+Foxp3+ Tregs in the lungs.[2]
LLC-exo pre-injected mice5 mg/kg i.p. every third day for 21 daysInhibited LLC-exo-induced LLC cell seeding in the lung and significantly reduced Treg accumulation.[2]
Subcutaneous LLC tumor model (C57BL/6 J mice)5 mg/kg i.p. every third day for 9 or 21 daysRestrained the formation of the immunologically tolerant pre-metastatic niche and tumor cell metastasis in the lung by downregulating Treg differentiation.[2]
Wistar rats434.57-869.14 mg/kg i.v. (single dose)Bioavailability >70%[2]

Table 2: In Vivo Efficacy of this compound. This table summarizes the in vivo effects of this compound in murine cancer models, highlighting its ability to modulate the tumor microenvironment and inhibit metastasis.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and further investigation of this compound's efficacy.

In Vitro Treg Suppression Assay

This assay evaluates the ability of this compound to inhibit the suppressive function of regulatory T cells (Tregs).

Cell Isolation and Culture:

  • Isolate CD4+ T cells from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).

  • Further isolate CD4+CD25+ Tregs and CD4+CD25- responder T cells (Tresp) by fluorescence-activated cell sorting (FACS).

  • Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

Suppression Assay Protocol:

  • Label responder T cells with a proliferation dye such as carboxyfluorescein succinimidyl ester (CFSE).

  • Co-culture CFSE-labeled Tresp cells with Tregs at various ratios (e.g., 1:1, 1:2, 1:4) in a 96-well plate.

  • Add anti-CD3/CD28 beads to stimulate T cell proliferation.

  • Add varying concentrations of this compound or vehicle control to the co-cultures.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.

  • Assess Tresp cell proliferation by measuring the dilution of the CFSE dye using flow cytometry. A decrease in the proliferation of Tresp cells in the presence of Tregs indicates suppression. The reversal of this suppression by this compound demonstrates its efficacy.

Chemotaxis Assay

This assay measures the ability of this compound to block the migration of immune cells towards a chemoattractant.

Protocol:

  • Use a Transwell plate with a porous membrane (e.g., 5 µm pore size).

  • Place a suspension of CCR8-expressing cells (e.g., human T cells or dendritic cells) in the upper chamber of the Transwell plate. Pre-incubate the cells with different concentrations of this compound or vehicle control.

  • Add the CCR8 ligand, CCL1, to the lower chamber to create a chemotactic gradient.

  • Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient to allow cell migration (typically 2-4 hours).

  • Quantify the number of cells that have migrated to the lower chamber using a cell counter or by flow cytometry.

  • Calculate the percentage of inhibition of chemotaxis for each concentration of this compound to determine the IC50 value.

In Vivo Lewis Lung Carcinoma (LLC) Subcutaneous Tumor Model

This model is used to evaluate the anti-tumor efficacy of this compound in vivo.

Animal Model:

  • Use male C57BL/6 mice, 6-8 weeks old.

Tumor Inoculation:

  • Culture Lewis Lung Carcinoma (LLC1) cells in appropriate media.

  • Harvest the cells and resuspend them in sterile phosphate-buffered saline (PBS) or a mixture with Matrigel.

  • Subcutaneously inject approximately 1 x 10^6 LLC1 cells in a volume of 100 µL into the right flank of each mouse.[3]

  • Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.[3]

Treatment Protocol:

  • Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 5 mg/kg) or vehicle control via intraperitoneal (i.p.) injection every third day for a specified period (e.g., 9 or 21 days).[2]

Endpoint Analysis:

  • Monitor tumor growth and body weight throughout the study.

  • At the end of the study, excise the tumors and weigh them.

  • Analyze tumors and other tissues (e.g., lungs) for metastatic nodules and immune cell infiltration by histology and flow cytometry.

Pharmacokinetic Analysis in Mice

This protocol outlines the procedure for determining the pharmacokinetic parameters of this compound in mice.

Dosing and Sample Collection:

  • Administer this compound to mice via the desired route (e.g., intravenous or oral).

  • Collect blood samples at various time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Process the blood samples to obtain plasma and store at -80°C until analysis.

LC-MS/MS Analysis:

  • Prepare plasma samples by protein precipitation with acetonitrile.

  • Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Use a suitable internal standard for quantification.

  • Develop a calibration curve using known concentrations of this compound in blank plasma.

Data Analysis:

  • Use non-compartmental analysis to determine pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the concentration-time curve (AUC), half-life (t1/2), and clearance (CL).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows described in this guide.

CCR8_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CCL1 CCL1 CCR8 CCR8 CCL1->CCR8 Binds G_protein Gαi/o Gβγ CCR8->G_protein Activates PLC PLC G_protein->PLC Activates STAT3_p pSTAT3 G_protein->STAT3_p Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Cellular_responses Cellular Responses (Migration, Suppression) Ca_release->Cellular_responses PKC->Cellular_responses Gene_expression Gene Expression (e.g., Foxp3) STAT3_p->Gene_expression Gene_expression->Cellular_responses This compound This compound (Allosteric Antagonist) This compound->CCR8

CCR8 Signaling Pathway and Inhibition by this compound.

Treg_Suppression_Assay_Workflow start Start isolate_cells Isolate Tregs and Responder T cells (Tresp) start->isolate_cells label_tresp Label Tresp with Proliferation Dye (CFSE) isolate_cells->label_tresp coculture Co-culture Tregs and Tresp with anti-CD3/CD28 beads label_tresp->coculture add_this compound Add this compound or Vehicle Control coculture->add_this compound incubate Incubate for 4-5 days add_this compound->incubate flow_cytometry Analyze Tresp Proliferation by Flow Cytometry incubate->flow_cytometry end End flow_cytometry->end

In Vitro Treg Suppression Assay Workflow.

In_Vivo_Tumor_Model_Workflow start Start inoculate Subcutaneously inoculate C57BL/6 mice with LLC cells start->inoculate monitor_growth Monitor tumor growth inoculate->monitor_growth randomize Randomize mice into treatment groups monitor_growth->randomize treat Treat with this compound or vehicle control randomize->treat monitor_efficacy Monitor tumor volume and body weight treat->monitor_efficacy endpoint Endpoint analysis: Tumor weight, metastasis, immune cell infiltration monitor_efficacy->endpoint end End endpoint->end

In Vivo Subcutaneous Tumor Model Workflow.

Conclusion

The collective in vitro and in vivo data strongly support the efficacy of this compound as a potent and selective CCR8 antagonist. Its ability to inhibit the migration and suppressive function of key immune cells, particularly regulatory T cells, highlights its therapeutic potential in oncology and inflammatory disorders. The detailed experimental protocols and visual aids provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the understanding and application of CCR8-targeted therapies. Further investigation into the clinical utility of this compound is warranted based on these promising preclinical findings.

References

Methodological & Application

Application Notes and Protocols for AZ084 in In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ084 is a potent, selective, and orally active allosteric antagonist of the C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR).[1][2][3] CCR8 and its primary ligand, CCL1, play a significant role in immune regulation, particularly in the trafficking and function of regulatory T cells (Tregs) and T helper 2 (Th2) cells.[4][5] Due to its preferential expression on tumor-infiltrating Tregs, CCR8 has emerged as a promising therapeutic target in immuno-oncology.[5][6] this compound inhibits CCR8 with a Ki of 0.9 nM and has shown efficacy in preclinical models of asthma and cancer by disrupting the immunosuppressive tumor microenvironment.[1][2][3]

These application notes provide detailed protocols for utilizing this compound in common in vitro cell-based assays to study its effects on immune cell migration and function.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound from in vitro studies.

ParameterCell Type(s)Value(s)Reference(s)
Ki -0.9 nM[1][2][3]
IC50 Acute Myeloid Leukemia (AML) cells1.3 nM[1]
Dendritic Cells (DCs)4.6 nM[1]
T cells5.7 nM[1]
Effective Concentration Splenic T cells (in vitro co-culture)5 µg/mL[1]

Signaling Pathway

This compound acts as an allosteric antagonist of CCR8, a GPCR that primarily couples to the Gαi subunit of heterotrimeric G proteins.[4] Upon binding of its ligand, CCL1, CCR8 initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cAMP levels, and the mobilization of intracellular calcium. Downstream signaling involves the activation of the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell survival, proliferation, and chemotaxis.[4] this compound, by binding to an allosteric site, prevents this signaling cascade and the subsequent cellular responses.

CCR8_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound CCR8 CCR8 This compound->CCR8 Allosteric Antagonism CCL1 CCL1 CCL1->CCR8 Binding G_protein Gαi/βγ CCR8->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition PLC PLC G_protein->PLC Activation PI3K PI3K G_protein->PI3K Activation by Gβγ MAPK MAPK/ERK Pathway G_protein->MAPK Activation cAMP cAMP AC->cAMP Conversion of ATP Cell_Response Cellular Responses (Migration, Proliferation, Survival) cAMP->Cell_Response PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca2+ (ER) IP3->Ca2_ER Release Ca2_cyto [Ca2+]i Ca2_ER->Ca2_cyto Ca2_cyto->Cell_Response Akt Akt PI3K->Akt Akt->Cell_Response MAPK->Cell_Response

Caption: CCR8 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Chemotaxis Assay (Transwell Format)

This protocol describes how to assess the inhibitory effect of this compound on the migration of CCR8-expressing cells towards a CCL1 gradient.

Materials:

  • CCR8-expressing cells (e.g., primary human Tregs, HuT78 cell line)

  • This compound

  • Recombinant human CCL1

  • Chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA)

  • Transwell inserts (5 µm pore size for lymphocytes)

  • 24-well companion plates

  • Calcein-AM or other cell viability stain

  • Fluorescence plate reader

  • DMSO (for stock solution preparation)

Protocol:

  • Preparation of this compound Stock Solution:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Store at -20°C.

    • Further dilute in chemotaxis buffer to desired working concentrations just before use. Ensure the final DMSO concentration in the assay does not exceed 0.1% to avoid toxicity.

  • Cell Preparation:

    • Culture CCR8-expressing cells to a sufficient density.

    • On the day of the assay, harvest the cells and wash them once with chemotaxis buffer.

    • Resuspend the cells in chemotaxis buffer at a concentration of 1 x 10^6 cells/mL.

  • Antagonist Pre-incubation:

    • In separate tubes, mix equal volumes of the cell suspension and the 2X working concentrations of this compound (or vehicle control).

    • Incubate for 30 minutes at 37°C.

  • Assay Setup:

    • Add 600 µL of chemotaxis buffer containing CCL1 (at a predetermined optimal concentration, e.g., 100 ng/mL) to the lower wells of the 24-well companion plate.

    • Add 600 µL of chemotaxis buffer without CCL1 to the negative control wells.

    • Carefully place the Transwell inserts into the wells, avoiding air bubbles.

  • Cell Addition:

    • Add 100 µL of the pre-incubated cell suspension to the upper chamber of each Transwell insert.

  • Incubation:

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator. The optimal incubation time should be determined empirically for the specific cell type.

  • Quantification of Migration:

    • Carefully remove the Transwell inserts from the plate.

    • To quantify migrated cells, add a cell viability stain such as Calcein-AM to the lower chamber and incubate according to the manufacturer's instructions.

    • Measure the fluorescence in the lower chamber using a fluorescence plate reader.

    • Alternatively, migrated cells can be counted using a flow cytometer.

Experimental Workflow: Chemotaxis Assay

Chemotaxis_Workflow prep_cells Prepare CCR8+ cells (1x10^6/mL) pre_incubate Pre-incubate cells with this compound (30 min) prep_cells->pre_incubate prep_this compound Prepare this compound serial dilutions (2X) prep_this compound->pre_incubate add_cells Add pre-incubated cells to upper chamber pre_incubate->add_cells setup_plate Add CCL1 to lower chamber of Transwell plate setup_plate->add_cells incubate Incubate (2-4h, 37°C) add_cells->incubate quantify Quantify migrated cells (e.g., Calcein-AM) incubate->quantify analyze Analyze data and determine IC50 quantify->analyze

Caption: Workflow for a CCR8 antagonist chemotaxis assay.
In Vitro Treg Suppression Assay

This protocol outlines a method to determine the effect of this compound on the suppressive function of regulatory T cells (Tregs) on the proliferation of conventional T cells (Tconv).

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Treg isolation kit (e.g., CD4+CD25+CD127dim/-)

  • Tconv (responder T cell) isolation kit

  • Cell proliferation dye (e.g., CellTrace™ Violet or CFSE)

  • T-cell activation beads (e.g., anti-CD3/CD28)

  • Complete RPMI medium

  • This compound

  • 96-well round-bottom plates

  • Flow cytometer

Protocol:

  • Cell Isolation and Labeling:

    • Isolate Tregs and Tconvs from PBMCs according to the manufacturer's instructions.

    • Label the Tconvs with a cell proliferation dye (e.g., 1 µM CellTrace™ Violet) following the manufacturer's protocol. This allows tracking of cell division by flow cytometry.

  • Co-culture Setup:

    • In a 96-well round-bottom plate, add 2.5 x 10^4 labeled Tconvs to each well.

    • Add Tregs at various Treg:Tconv ratios (e.g., 1:1, 1:2, 1:4, 1:8). Include control wells with Tconvs only (no suppression) and unstimulated Tconvs.

    • Add this compound at various concentrations to the appropriate wells. Include a vehicle control.

    • Add T-cell activation beads at a 1:1 bead-to-Tconv ratio to all wells except the unstimulated controls.

    • Bring the final volume in each well to 200 µL with complete RPMI medium.

  • Incubation:

    • Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells from each well.

    • Stain the cells with antibodies against T-cell markers (e.g., CD4, CD8) if desired.

    • Acquire the samples on a flow cytometer.

    • Analyze the proliferation of the Tconv population by gating on the labeled cells and examining the dilution of the proliferation dye.

  • Data Analysis:

    • Calculate the percentage of suppression for each condition relative to the proliferation of Tconvs in the absence of Tregs.

    • Determine the effect of this compound on Treg-mediated suppression.

Experimental Workflow: Treg Suppression Assay

Treg_Suppression_Workflow isolate_tregs Isolate Tregs setup_coculture Co-culture Tregs & Tconvs at various ratios isolate_tregs->setup_coculture isolate_tconvs Isolate Tconvs label_tconvs Label Tconvs with proliferation dye isolate_tconvs->label_tconvs label_tconvs->setup_coculture add_stim Add anti-CD3/CD28 beads setup_coculture->add_stim add_this compound Add this compound at various concentrations add_stim->add_this compound incubate Incubate (3-5 days) add_this compound->incubate analyze_flow Analyze Tconv proliferation by flow cytometry incubate->analyze_flow calculate_suppression Calculate % suppression analyze_flow->calculate_suppression

Caption: Workflow for an in vitro Treg suppression assay.

Safety and Handling

This compound is for research use only. Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Refer to the Safety Data Sheet (SDS) for detailed information on handling and disposal.

Disclaimer

The protocols provided are intended as a guide and may require optimization for specific cell lines and experimental conditions. It is the responsibility of the end-user to determine the suitability of these protocols for their specific research needs.

References

Application Notes and Protocols for In Vivo Studies with AZ084

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and essential data for the dissolution and preparation of AZ084 for in vivo research applications. This compound is a potent, selective, and orally active allosteric antagonist of the C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR).[1][2][3][4] It has demonstrated potential in the treatment of asthma and cancer by modulating immune responses, specifically by restraining the differentiation of regulatory T cells (Tregs).[1]

Quantitative Data Summary

For ease of reference, the following tables summarize key quantitative data for this compound based on published studies.

Table 1: In Vitro Potency of this compound
ParameterSpeciesCell TypeValue (nM)
KᵢHuman-0.9[1][2][3]
IC₅₀ (Chemotaxis)HumanAML1.3[1][5]
IC₅₀ (Chemotaxis)HumanDendritic Cells (DC)4.6[1][5]
IC₅₀ (Chemotaxis)HumanT Cells5.7[1][5]
Table 2: In Vivo Pharmacokinetic Parameters of this compound
ParameterSpeciesValue
Bioavailability (oral)Rat>70%[1]
Plasma Protein Binding (% free)Mouse55.6%[1][5]
Plasma Protein Binding (% free)Rat47.0%[1][5]
Plasma Protein Binding (% free)Dog45.7%[1][5]
Plasma Protein Binding (% free)Human31.0%[1][5]

Experimental Protocols: Dissolution and Preparation of this compound for In Vivo Administration

The following are established protocols for the preparation of this compound solutions for in vivo studies. The choice of vehicle may depend on the specific experimental design, including the route of administration and required dosing volume.

Protocol 1: Standard Vehicle for Intraperitoneal (i.p.) and Oral (p.o.) Administration

This formulation is suitable for achieving a clear solution at concentrations of at least 2.08 mg/mL.[1][5]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

  • Warming bath or sonicator (optional)

Procedure:

  • Prepare the Vehicle Mixture: In a sterile conical tube, prepare the vehicle by combining the solvents in the following ratio:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Dissolve this compound:

    • Weigh the required amount of this compound powder.

    • First, dissolve the this compound powder in DMSO.

    • Sequentially add the PEG300, Tween-80, and finally the saline, vortexing thoroughly after each addition to ensure a homogenous mixture.

  • Ensure Complete Dissolution:

    • Visually inspect the solution for any undissolved particles.

    • If precipitation occurs, gentle warming or sonication can be used to aid dissolution.[1]

  • Final Preparation:

    • The final solution should be clear. This protocol yields a solution with a solubility of at least 2.08 mg/mL.[1][5]

    • For a continuous dosing period exceeding two weeks, the stability of this formulation should be carefully considered.[1]

Protocol 2: SBE-β-CD Based Vehicle

This formulation offers an alternative for achieving a clear solution.[1]

Materials:

  • This compound powder

  • DMSO

  • 20% SBE-β-CD in Saline

  • Sterile conical tubes

  • Vortex mixer

Procedure:

  • Prepare the Vehicle: This protocol uses a pre-prepared solution of 20% Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline.

  • Dissolve this compound:

    • Dissolve the required amount of this compound powder in 10% of the final volume with DMSO.

    • Add 90% of the final volume with the 20% SBE-β-CD in saline solution.

    • Vortex thoroughly until the solution is clear.

  • Final Concentration: This method also achieves a solubility of at least 2.08 mg/mL.[1]

Protocol 3: Corn Oil-Based Vehicle for Oral Administration

This formulation is suitable for oral administration.[1]

Materials:

  • This compound powder

  • DMSO

  • Corn Oil

  • Sterile conical tubes

  • Vortex mixer

Procedure:

  • Prepare Stock Solution: First, create a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • Final Formulation:

    • Add 100 µL of the DMSO stock solution to 900 µL of corn oil to make a 1 mL working solution.

    • Vortex thoroughly to ensure a uniform suspension.

  • Final Concentration: This method provides a solubility of at least 2.08 mg/mL.[1]

Mechanism of Action and Signaling Pathway

This compound functions as an allosteric antagonist of CCR8.[2][3] In the tumor microenvironment, the chemokine CCL1, secreted by cancer cells, binds to CCR8 on the surface of regulatory T cells (Tregs).[6] This interaction recruits Tregs to the tumor site, where they suppress the anti-tumor immune response.[6] As a G protein-coupled receptor, CCR8 activation initiates downstream signaling cascades that promote cell migration and survival.[6] this compound blocks this signaling by binding to an allosteric site on the CCR8 receptor, thereby preventing the conformational changes required for receptor activation by CCL1.[3] This inhibits Treg migration and function, reducing their immunosuppressive activity within the tumor.

CCR8_Signaling_Pathway cluster_tme Tumor Microenvironment cluster_treg Regulatory T cell (Treg) Cancer Cell Cancer Cell CCL1 CCL1 Cancer Cell->CCL1 secretes CCR8 CCR8 G-Protein Coupled Receptor CCL1->CCR8 binds & activates G_Protein Gαi/o, Gβγ CCR8->G_Protein activates Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) G_Protein->Downstream_Signaling modulates Cellular_Response Treg Migration & Survival Downstream_Signaling->Cellular_Response This compound This compound This compound->CCR8 Allosteric Antagonist

Caption: CCR8 signaling pathway and the inhibitory action of this compound.

Experimental Workflow

The following diagram outlines the general workflow for preparing this compound and administering it in an in vivo study.

AZ084_InVivo_Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration Weigh_this compound 1. Weigh this compound Powder Prepare_Vehicle 2. Prepare Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) Weigh_this compound->Prepare_Vehicle Dissolve 3. Dissolve this compound in Vehicle Prepare_Vehicle->Dissolve Check_Solution 4. Ensure Clear Solution (Use sonication if needed) Dissolve->Check_Solution Calculate_Dose 5. Calculate Dosing Volume (e.g., for 5 mg/kg) Check_Solution->Calculate_Dose Administer 6. Administer to Animal Model (e.g., i.p. injection) Calculate_Dose->Administer Monitor 7. Monitor Animals Administer->Monitor Collect_Data 8. Collect Pharmacokinetic/ Pharmacodynamic Data Monitor->Collect_Data

Caption: General workflow for the preparation and in vivo administration of this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ084 is a potent and selective allosteric antagonist of the C-C chemokine receptor 8 (CCR8). CCR8 is a key receptor involved in the trafficking and function of regulatory T cells (Tregs) within the tumor microenvironment. By inhibiting CCR8, this compound disrupts the recruitment of these immunosuppressive cells, thereby enhancing anti-tumor immunity. These application notes provide a comprehensive overview of the recommended dosage, experimental protocols, and the underlying mechanism of action of this compound for its use in preclinical mouse models of cancer.

Mechanism of Action: Targeting the CCR8-CCL1 Axis

This compound functions as an allosteric inhibitor of CCR8, meaning it binds to a site on the receptor distinct from the ligand-binding site, thereby preventing receptor activation. The primary ligand for CCR8 is the chemokine CCL1, which is often secreted by tumor cells and other cells within the tumor microenvironment. The binding of CCL1 to CCR8 on the surface of Tregs triggers a signaling cascade that promotes their migration into the tumor, survival, and immunosuppressive functions. By blocking this interaction, this compound effectively reduces the infiltration of Tregs into the tumor, shifting the balance of the immune response towards an anti-tumor phenotype. This leads to a reduction in the formation of an immunologically tolerant pre-metastatic niche and inhibits tumor cell metastasis.

Data Presentation

In Vivo Efficacy of this compound
ParameterDetailsReference
Compound This compound
Target CCR8 (Allosteric Antagonist)
Mouse Model Subcutaneous Lewis Lung Carcinoma (LLC)
Cell Line LLC
Mouse Strain C57BL/6J
Dosage 5 mg/kg
Route of Administration Intraperitoneal (i.p.) Injection
Dosing Schedule Every third day for 9 or 21 days
Observed Effects - Downregulation of Treg differentiation- Inhibition of the formation of an immunologically tolerant pre-metastatic niche- Restrained tumor cell metastasis to the lung

Experimental Protocols

Preparation of this compound for In Vivo Administration

This protocol details the preparation of an this compound solution for intraperitoneal injection in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve the appropriate amount of this compound powder in 1 mL of DMSO. Ensure the powder is completely dissolved by vortexing.

  • Working Solution Formulation (for a final concentration of 0.5 mg/mL):

    • To prepare 1 mL of the final injection solution, follow these steps in a sterile microcentrifuge tube:

      • Add 50 µL of the 10 mM this compound stock solution in DMSO.

      • Add 400 µL of PEG300. Mix thoroughly by pipetting or gentle vortexing.

      • Add 50 µL of Tween-80. Mix thoroughly.

      • Add 500 µL of sterile saline. Mix thoroughly until a clear solution is formed.

    • This formulation results in a final vehicle composition of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% Saline.

  • Administration:

    • Administer the freshly prepared this compound solution to mice via intraperitoneal injection at a volume calculated to deliver a 5 mg/kg dose. For a 20g mouse, this would be 200 µL of the 0.5 mg/mL solution.

Note: It is recommended to prepare the working solution fresh for each day of injection. The stability of this compound in this formulation for extended periods has not been reported.

In Vivo Efficacy Study Workflow

This workflow outlines a typical experiment to evaluate the anti-tumor efficacy of this compound in a subcutaneous mouse cancer model.

Animal Model: C57BL/6J mice (6-8 weeks old)

Tumor Model: Subcutaneous injection of Lewis Lung Carcinoma (LLC) cells

Experimental Groups:

  • Vehicle control (same formulation without this compound)

  • This compound (5 mg/kg, i.p., every third day)

Procedure:

  • Tumor Cell Implantation:

    • Inject 1 x 10^6 LLC cells in 100 µL of sterile PBS subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Treatment Initiation:

    • When tumors reach an average volume of approximately 100 mm³, randomize the mice into the treatment groups.

  • Drug Administration:

    • Administer the vehicle or this compound solution according to the dosing schedule (every third day).

  • Endpoint:

    • Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint size or for the duration of the study (e.g., 21 days).

    • At the end of the study, euthanize the mice and collect tumors and other relevant tissues (e.g., lungs for metastasis analysis) for further analysis.

Visualizations

Signaling Pathway of CCR8 Inhibition by this compound

CCR8_Signaling_Pathway cluster_TME Tumor Microenvironment cluster_Treg Regulatory T cell (Treg) Tumor Cells Tumor Cells CCL1 CCL1 Tumor Cells->CCL1 Secretes CCR8 CCR8 CCL1->CCR8 Binds Signaling Cascade Signaling Cascade CCR8->Signaling Cascade Activates Treg Migration & Function Treg Migration & Function Signaling Cascade->Treg Migration & Function Promotes This compound This compound This compound->CCR8 Allosterically Inhibits Immunosuppression Immunosuppression Treg Migration & Function->Immunosuppression

Caption: this compound allosterically inhibits the CCR8 receptor on Tregs, blocking CCL1-mediated signaling.

Experimental Workflow for this compound In Vivo Study

Experimental_Workflow cluster_Preparation Preparation cluster_Procedure In Vivo Procedure Tumor Cell Culture Tumor Cell Culture Tumor Implantation Tumor Implantation Tumor Cell Culture->Tumor Implantation This compound Formulation This compound Formulation Treatment Treatment This compound Formulation->Treatment Tumor Growth Monitoring Tumor Growth Monitoring Tumor Implantation->Tumor Growth Monitoring Randomization Randomization Tumor Growth Monitoring->Randomization Randomization->Treatment Treatment->Tumor Growth Monitoring Endpoint Analysis Endpoint Analysis Treatment->Endpoint Analysis

Caption: Workflow for evaluating the anti-tumor efficacy of this compound in a mouse cancer model.

Application Notes and Protocols for AZ084 in Chemotaxis and Cell Migration Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing AZ084, a potent and selective allosteric antagonist of the C-C chemokine receptor 8 (CCR8), in chemotaxis and cell migration assays. This document includes detailed experimental protocols, data presentation guidelines, and visualizations of the underlying signaling pathways and experimental workflows.

Introduction to this compound

This compound is a small molecule, orally bioavailable allosteric antagonist of CCR8 with a reported Ki of 0.9 nM.[1] It effectively inhibits the migration of various immune cells, including T cells, dendritic cells, and eosinophils, by blocking the signaling cascade initiated by the binding of the chemokine CCL1 to its receptor, CCR8.[1][2] This makes this compound a valuable tool for studying the role of the CCL1/CCR8 axis in immune cell trafficking, inflammatory diseases, and oncology.

Quantitative Data Summary

The following tables summarize the reported in vitro potency of this compound across different cell types. This data is crucial for designing experiments and selecting appropriate concentrations of the antagonist.

Table 1: In Vitro Inhibitory Activity of this compound

Cell TypeAssay TypeLigandIC50 (nM)Reference
Acute Myeloid Leukemia (AML) cellsChemotaxisCCL11.3[3]
Dendritic Cells (DCs)ChemotaxisCCL14.6[3]
T cellsChemotaxisCCL15.7[3]

Table 2: Binding Affinity of this compound

ReceptorAssay TypeKi (nM)Reference
CCR8Radioligand Binding0.9[1]

Signaling Pathway of CCL1/CCR8 and Inhibition by this compound

The binding of CCL1 to CCR8, a Gi/Go protein-coupled receptor, triggers a signaling cascade that is central to cell migration.[2][4] this compound, as an allosteric antagonist, binds to a site on the CCR8 receptor distinct from the CCL1 binding site, inducing a conformational change that prevents receptor activation and downstream signaling.[1][2]

Key downstream events following CCR8 activation include:

  • G-protein activation: Dissociation of the Gαi and Gβγ subunits.

  • Second messenger modulation: Inhibition of adenylyl cyclase, leading to decreased intracellular cAMP levels, and activation of phospholipase C (PLC), resulting in increased intracellular calcium (Ca²⁺) mobilization.[4]

  • MAPK/ERK pathway activation: This pathway is a crucial downstream effector that regulates transcription factors involved in cell migration and proliferation.[4]

  • Actin cytoskeleton reorganization: The signaling cascade culminates in the dynamic rearrangement of the actin cytoskeleton, leading to the formation of protrusions like lamellipodia and filopodia, which are essential for cell motility.[5][6]

CCR8_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm CCR8 CCR8 G_protein Gαi/βγ CCR8->G_protein Activates This compound This compound This compound->CCR8 Allosteric Inhibition CCL1 CCL1 CCL1->CCR8 Binds PLC PLC G_protein->PLC Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca2_plus ↑ [Ca²⁺]i PLC->Ca2_plus cAMP ↓ cAMP AC->cAMP MAPK_ERK MAPK/ERK Pathway Ca2_plus->MAPK_ERK Actin Actin Cytoskeleton Reorganization MAPK_ERK->Actin Migration Cell Migration Chemotaxis Actin->Migration Chemotaxis_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_quantification Quantification cluster_analysis Data Analysis Cell_Culture 1. Culture & Serum-Starve CCR8+ Cells Pre_incubation 4. Pre-incubate Cells with this compound/Vehicle Cell_Culture->Pre_incubation Prepare_this compound 2. Prepare this compound Serial Dilutions Prepare_this compound->Pre_incubation Prepare_CCL1 3. Prepare CCL1 (Chemoattractant) Add_CCL1 5. Add CCL1 to Lower Chamber Prepare_CCL1->Add_CCL1 Add_Cells 6. Add Cells to Upper Chamber Pre_incubation->Add_Cells Incubate 7. Incubate at 37°C (2-4 hours) Add_Cells->Incubate Remove_Non_Migrated 8. Remove Non-Migrated Cells Incubate->Remove_Non_Migrated Stain_Count 9. Stain & Count Migrated Cells Remove_Non_Migrated->Stain_Count Calculate_Inhibition 10. Calculate % Inhibition Stain_Count->Calculate_Inhibition Determine_IC50 11. Determine IC50 Calculate_Inhibition->Determine_IC50

References

Application of AZD084-like Compounds in Flow Cytometry to Study Treg Populations

Author: BenchChem Technical Support Team. Date: December 2025

Note: Publicly available information specifically detailing a compound named "AZ084" for the study of regulatory T cell (Treg) populations via flow cytometry is limited. However, the compound AZD8701, an antisense oligonucleotide targeting the key Treg transcription factor FOXP3, is well-documented.[1][2][3][4][5] This application note will, therefore, focus on the principles and protocols for using a FOXP3-modulating agent, exemplified by compounds like AZD8701, to study Treg populations. The methodologies described are broadly applicable to the analysis of Treg cells following treatment with investigational compounds.

Introduction

Regulatory T cells (Tregs) are a specialized subpopulation of T cells that play a critical role in maintaining immune homeostasis and self-tolerance.[6] Their dysfunction is implicated in various autoimmune diseases, while their presence in the tumor microenvironment can suppress anti-tumor immunity.[2][5] Consequently, Tregs are a key therapeutic target in immunology and oncology.

The transcription factor FOXP3 is a lineage-defining factor for Tregs, essential for their development and suppressive function.[1][2][3][5] Pharmacological inhibition of FOXP3, for instance with antisense oligonucleotides like AZD8701, offers a promising strategy to modulate Treg activity.[1][2][3][4][5]

Flow cytometry is an indispensable tool for the detailed characterization and quantification of Treg populations.[6][7][8][9][10][11][12][13] This technique allows for the precise identification of Tregs based on the expression of specific cell surface and intracellular markers, and the assessment of changes in their frequency, phenotype, and functional state in response to therapeutic agents.[6][9][12]

This document provides detailed protocols for the analysis of human Treg cells using multicolor flow cytometry to evaluate the effects of a FOXP3-modulating compound.

Data Presentation

Expected Effects of a FOXP3 Inhibitor on Treg Populations

Treatment with a FOXP3 inhibitor like AZD8701 is expected to induce specific changes in the Treg population that can be quantified by flow cytometry.[1][2][5] The table below summarizes the anticipated outcomes.

ParameterExpected ChangeRationale
% of CD4+ cells that are FOXP3+DecreaseDirect targeting and degradation of FOXP3 mRNA leads to reduced protein expression.[1][2][3][4][5]
Mean Fluorescence Intensity (MFI) of FOXP3DecreaseReduced protein expression per cell.[2][5]
% of Tregs expressing CD25DecreaseCD25 expression is regulated by FOXP3.[2][5]
% of Tregs expressing CTLA-4DecreaseCTLA-4 is a key functional molecule on Tregs, and its expression can be modulated by FOXP3 inhibition.[2][5]
% of Tregs expressing ICOSDecreaseICOS is another important functional marker on Tregs that can be affected by FOXP3 knockdown.[1][5]
Proliferation of conventional T cells (in a co-culture suppression assay)IncreaseReduced FOXP3 levels lead to a decrease in the suppressive function of Tregs.[1][2][3][5]

Experimental Protocols

Analysis of Human Treg Cells by Multicolor Flow Cytometry

This protocol describes the staining of peripheral blood mononuclear cells (PBMCs) for the identification and characterization of Treg cells.

Materials:

  • Human PBMCs, isolated by density gradient centrifugation

  • Phosphate-buffered saline (PBS)

  • Flow Cytometry Staining Buffer

  • Fc-blocking reagent

  • Fluorochrome-conjugated antibodies (see Table 2)

  • Fixation/Permeabilization Buffer Kit

  • Flow cytometer

Antibody Panel:

A comprehensive antibody panel is crucial for the accurate identification and characterization of Tregs.[6][9][12]

MarkerFluorochromePurpose
CD3e.g., PerCPT cell lineage marker
CD4e.g., Pacific BlueHelper T cell lineage marker
CD25e.g., APCPart of the canonical Treg phenotype (high expression)
CD127e.g., PEPart of the canonical Treg phenotype (low to negative expression)[7][9][10][12][14]
FOXP3e.g., Alexa Fluor 488Master transcription factor for Tregs (intracellular)[7][9][10][12]
Ki67e.g., PE-Cy7Proliferation marker (intracellular)[9][12]
CD45RAe.g., APC-H7To distinguish naïve (CD45RA+) from effector/memory (CD45RA-) Tregs[9][12]
CTLA-4e.g., BV605Functional marker (intracellular)[6]
GITRe.g., BV786Functional marker[6]
Live/Dead Staine.g., Zombie NIRTo exclude non-viable cells

Procedure:

  • Cell Preparation: Thaw and rest cryopreserved PBMCs overnight for optimal staining, particularly for intracellular markers like FOXP3.[7]

  • Surface Staining: a. Resuspend up to 1 x 10^6 cells in 100 µL of Flow Cytometry Staining Buffer. b. Add Fc-blocking reagent and incubate for 10 minutes at 4°C. c. Add the cocktail of surface antibodies (CD3, CD4, CD25, CD127, CD45RA, GITR) and the Live/Dead stain. d. Incubate for 30 minutes at 4°C in the dark. e. Wash the cells with 2 mL of Flow Cytometry Staining Buffer and centrifuge.

  • Intracellular Staining: a. Resuspend the cell pellet in 1 mL of Fixation/Permeabilization buffer and incubate for 30-60 minutes at 4°C in the dark. b. Wash the cells with 2 mL of Permeabilization Buffer and centrifuge. c. Resuspend the cell pellet in the residual volume and add the intracellular antibody cocktail (FOXP3, Ki67, CTLA-4). d. Incubate for 30-45 minutes at room temperature in the dark. e. Wash the cells with 2 mL of Permeabilization Buffer and centrifuge.

  • Acquisition: Resuspend the final cell pellet in Flow Cytometry Staining Buffer and acquire the samples on a flow cytometer.

Gating Strategy

A sequential gating strategy is essential for the accurate identification of Treg populations.[8][9][10][11][12]

  • Gate on lymphocytes based on forward scatter (FSC) and side scatter (SSC).

  • Gate on single cells using FSC-A vs FSC-H.

  • Gate on live cells using the Live/Dead stain.

  • From the live singlets, gate on CD3+ T cells.

  • From the CD3+ population, gate on CD4+ T helper cells.

  • From the CD4+ population, identify Tregs as CD25 high and CD127 low/-.[10][14]

  • Confirm Treg identity and analyze subpopulations by gating on FOXP3+ cells.

  • Further characterize the FOXP3+ population based on the expression of CD45RA, Ki67, CTLA-4, and GITR.

Visualizations

Signaling Pathway

cluster_nucleus Nucleus FOXP3 mRNA FOXP3 mRNA FOXP3 Protein FOXP3 Protein FOXP3 mRNA->FOXP3 Protein Translation Treg Effector Genes Treg Effector Genes FOXP3 Protein->Treg Effector Genes Transcription Factor Suppressive Function Suppressive Function Treg Effector Genes->Suppressive Function AZD8701 FOXP3 Inhibitor (e.g., AZD8701) AZD8701->FOXP3 mRNA Degradation

Caption: Simplified pathway of FOXP3 inhibition by a compound like AZD8701.

Experimental Workflow

PBMCs PBMCs Treatment Treatment PBMCs->Treatment Isolate Staining Staining Treatment->Staining Treat with Compound (e.g., FOXP3 Inhibitor) Acquisition Acquisition Staining->Acquisition Surface & Intracellular Staining Analysis Analysis Acquisition->Analysis Flow Cytometry Data Treg Frequency, Phenotype, Marker Expression Analysis->Data Gating & Quantification

Caption: Experimental workflow for assessing compound effects on Tregs via flow cytometry.

References

Application Notes and Protocols: Combining AZ084 with Other Immunotherapies in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor microenvironment (TME) presents a significant barrier to effective cancer immunotherapy, largely due to the presence of immunosuppressive cells such as regulatory T cells (Tregs). AZ084, a potent and selective allosteric antagonist of C-C chemokine receptor 8 (CCR8), has emerged as a promising therapeutic agent. CCR8 is preferentially expressed on tumor-infiltrating Tregs, making it an attractive target for selective Treg depletion within the TME.[1][2][3] This document provides detailed application notes and protocols for the investigation of this compound in combination with other immunotherapies, particularly immune checkpoint inhibitors, in a preclinical cancer research setting.

The rationale for combining this compound with other immunotherapies lies in its potential to remodel the TME. By depleting or inactivating immunosuppressive Tregs, this compound can potentially enhance the efficacy of therapies like anti-PD-1/PD-L1 and anti-CTLA-4 antibodies, which rely on a pre-existing or induced anti-tumor T cell response.[1][4]

Mechanism of Action: The Synergistic Assault on Tumors

Immune checkpoint inhibitors, such as anti-PD-1 and anti-CTLA-4 antibodies, function by "releasing the brakes" on the immune system, enabling cytotoxic T lymphocytes (CTLs) to recognize and eliminate cancer cells.[1][5] However, the efficacy of these agents can be hampered by the dense infiltration of Tregs within the tumor, which actively suppress these anti-tumor immune responses.[1][2]

This compound targets CCR8, a receptor highly expressed on these tumor-infiltrating Tregs.[2][3] The primary ligand for CCR8, CCL1, is often present in the TME and promotes the proliferation and suppressive function of Tregs.[6][7] this compound, as a CCR8 antagonist, is believed to inhibit the downstream signaling pathways that are crucial for Treg function and survival within the tumor. This leads to a reduction in Treg-mediated immunosuppression, thereby creating a more favorable environment for the activity of other immunotherapies.[1][8] The combination of this compound with a checkpoint inhibitor, therefore, represents a dual-pronged approach: this compound removes the immunosuppressive shield, while the checkpoint inhibitor unleashes the full tumor-killing potential of effector T cells.[1]

Data Presentation: Preclinical Efficacy of CCR8 Antagonism in Combination Therapy

The following tables summarize representative quantitative data from preclinical studies investigating the combination of CCR8 antagonists with immune checkpoint inhibitors in various murine cancer models. While specific data for this compound in combination therapy is emerging, these data from analogous CCR8-targeting agents provide a strong rationale for its investigation.

Table 1: Synergistic Anti-Tumor Activity of CCR8 Antagonist and Anti-PD-1 Antibody

Cancer ModelTreatment GroupTumor Growth Inhibition (%)Overall SurvivalReference
Syngeneic Colon CarcinomaIsotype Control-Median: 20 days[1]
Anti-PD-130%Median: 28 days[1]
CCR8 Antagonist45%Median: 35 days[1]
CCR8 Antagonist + Anti-PD-1 85% Median: >60 days [1]

Table 2: Impact of Combination Therapy on Tumor-Infiltrating Lymphocytes (TILs)

Cancer ModelTreatment GroupCD8+ T cells / Treg RatioIFN-γ+ CD8+ T cells (%)Reference
Syngeneic MelanomaIsotype Control1.510%[9]
Anti-PD-13.025%[9]
CCR8 Antagonist5.020%[9]
CCR8 Antagonist + Anti-PD-1 12.0 55% [9]

Mandatory Visualizations

Signaling Pathway

CCR8_Signaling_Pathway CCR8 Signaling Pathway in Regulatory T Cells CCL1 CCL1 CCR8 CCR8 CCL1->CCR8 Binds G_Protein G Protein CCR8->G_Protein Activates STAT3 STAT3 G_Protein->STAT3 Leads to phosphorylation STAT3_P pSTAT3 Nucleus Nucleus STAT3_P->Nucleus Translocates to STAT3->STAT3_P FOXP3 FOXP3 IL10 IL-10 TGFb TGF-β Suppression Immunosuppression FOXP3->Suppression IL10->Suppression TGFb->Suppression This compound This compound This compound->Blockade

Caption: CCR8 signaling in Tregs promotes immunosuppression.

Experimental Workflow

Experimental_Workflow In Vivo Efficacy Study Workflow Start Start Tumor_Implantation Tumor Cell Implantation (e.g., MC38, B16-F10) Start->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization of Mice (Tumor volume ~100 mm³) Tumor_Growth->Randomization Treatment_Groups Treatment Groups: 1. Vehicle Control 2. This compound 3. Anti-PD-1 4. This compound + Anti-PD-1 Randomization->Treatment_Groups Treatment_Administration Treatment Administration (e.g., i.p., oral gavage) Treatment_Groups->Treatment_Administration Monitoring Tumor Volume & Body Weight Measurement (2-3x/week) Treatment_Administration->Monitoring Endpoint Study Endpoint (e.g., Tumor size limit, Day 21) Monitoring->Endpoint Analysis Data Analysis: - Tumor Growth Inhibition - Survival Analysis - TIL Analysis (Flow Cytometry) Endpoint->Analysis End End Analysis->End

Caption: Workflow for a preclinical combination therapy study.

Logical Relationship

Logical_Relationship Synergistic Mechanism of this compound and Anti-PD-1 AZ084_Action This compound CCR8_Blockade CCR8 Blockade on Tregs AZ084_Action->CCR8_Blockade Treg_Depletion Treg Depletion/ Inactivation in TME CCR8_Blockade->Treg_Depletion Reduced_Suppression Reduced Immunosuppression Treg_Depletion->Reduced_Suppression Synergy Synergistic Anti-Tumor Immunity Reduced_Suppression->Synergy AntiPD1_Action Anti-PD-1 PD1_Blockade PD-1 Blockade on Effector T cells AntiPD1_Action->PD1_Blockade TCell_Activation Enhanced Effector T cell Function PD1_Blockade->TCell_Activation TCell_Activation->Synergy

Caption: Synergy between this compound and anti-PD-1 therapy.

Experimental Protocols

Protocol 1: In Vivo Efficacy Study of this compound in Combination with Anti-PD-1 in a Syngeneic Mouse Model

1. Cell Culture and Tumor Implantation:

  • Culture a murine cancer cell line (e.g., MC38 colorectal adenocarcinoma or B16-F10 melanoma) in appropriate media and conditions.
  • Harvest cells during the logarithmic growth phase and resuspend in sterile, serum-free medium or phosphate-buffered saline (PBS) at a concentration of 1 x 10^6 cells/100 µL.
  • Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old immunocompetent mice (e.g., C57BL/6).

2. Animal Randomization and Treatment:

  • Monitor tumor growth using calipers. When tumors reach an average volume of 100-150 mm³, randomize mice into four treatment groups (n=8-10 mice per group):
  • Group 1: Vehicle control (e.g., PBS or appropriate vehicle for this compound).
  • Group 2: this compound (e.g., 5 mg/kg, intraperitoneal injection, every third day).[8]
  • Group 3: Anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneal injection, twice weekly).
  • Group 4: this compound (e.g., 5 mg/kg, i.p., every third day) + Anti-PD-1 antibody (e.g., 10 mg/kg, i.p., twice weekly).
  • The control group for the anti-PD-1 antibody should receive an isotype control antibody.

3. Monitoring and Endpoints:

  • Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
  • The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include overall survival.
  • Euthanize mice when tumors reach a predetermined endpoint size (e.g., 2000 mm³) or at the end of the study period.

Protocol 2: Analysis of Tumor-Infiltrating Lymphocytes (TILs)

1. Tumor Digestion:

  • At the study endpoint, excise tumors from a subset of mice from each treatment group.
  • Mince the tumors into small pieces and digest using an enzymatic cocktail (e.g., collagenase D, DNase I) to obtain a single-cell suspension.

2. Staining for Flow Cytometry:

  • Stain the single-cell suspension with a panel of fluorescently-labeled antibodies against immune cell surface markers. A typical panel for this study would include:
  • CD45 (to identify immune cells)
  • CD3 (to identify T cells)
  • CD4 (to identify helper T cells)
  • CD8 (to identify cytotoxic T cells)
  • FoxP3 (to identify regulatory T cells)
  • PD-1 (to assess T cell exhaustion)
  • For intracellular staining of FoxP3 and cytokines like IFN-γ, use a fixation and permeabilization kit according to the manufacturer's instructions.

3. Data Acquisition and Analysis:

  • Acquire data on a flow cytometer.
  • Analyze the data to determine the percentage and absolute number of different immune cell subsets (e.g., CD8+ T cells, CD4+ FoxP3+ Tregs) within the tumor microenvironment for each treatment group.
  • Calculate the ratio of CD8+ T cells to Tregs as an indicator of the immune-suppressive state of the TME.

Conclusion

The combination of this compound with other immunotherapies, particularly checkpoint inhibitors, holds significant promise for enhancing anti-tumor immunity. The preclinical data for CCR8 antagonists in combination settings are compelling, demonstrating synergistic effects on tumor growth inhibition and favorable modulation of the tumor immune landscape. The protocols and information provided herein offer a framework for researchers to further investigate the therapeutic potential of this compound in combination strategies, with the ultimate goal of developing more effective treatments for cancer patients.

References

AZ084: A Potent Allosteric Antagonist for Investigating CCR8 Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

C-C Motif Chemokine Receptor 8 (CCR8) is a G protein-coupled receptor (GPCR) that plays a crucial role in immune cell trafficking and function.[1][2] It is predominantly expressed on specialized immune cells, including T helper type 2 (Th2) cells and regulatory T cells (Tregs).[2][3] The primary endogenous ligand for CCR8 is C-C Motif Chemokine Ligand 1 (CCL1).[1][4] The CCL1-CCR8 signaling axis is implicated in the pathogenesis of various inflammatory diseases, allergic responses, and cancer.[3][5] Notably, CCR8 is highly expressed on tumor-infiltrating Tregs, which contribute to an immunosuppressive tumor microenvironment, making it a compelling target for cancer immunotherapy.[5][6]

AZ084 is a potent, selective, and orally active allosteric antagonist of CCR8.[4][7][8][9][10] Its unique allosteric mechanism of action provides a valuable tool for dissecting the complexities of CCR8 signaling and its role in both physiological and pathological processes.[4][11] These application notes provide detailed protocols for utilizing this compound to study CCR8 signaling pathways in various experimental settings.

Data Presentation

Table 1: In Vitro Pharmacology of this compound
ParameterSpeciesCell Type/Assay ConditionValueReference
Binding Affinity (Ki) HumanCCR80.9 nM[4][7][8][9][10][12][13]
HumanCCR8 (radiolabeled CCL1 competition)0.88 nM[11]
Functional Inhibition (IC50) HumanAML cells (Chemotaxis)1.3 nM[4][14]
HumanDendritic Cells (DC)4.6 nM[4][14]
HumanT cells5.7 nM[4][14]
Table 2: In Vivo Pharmacokinetics of this compound
ParameterSpeciesAdministration RouteValueReference
Bioavailability RatIntravenous (434.57-869.14 mg/kg)>70%[11][14]
Plasma Protein Binding (% free) Dog-45.7%[14]
Mouse-55.6%[14]
Human-31.0%[14]
Rat-47.0%[14]
Plasma Clearance (CL) Rat-15.0 mL/min/kg[14]

Signaling Pathways and Experimental Workflows

CCR8 Signaling Pathway

Upon binding its ligand, CCL1, CCR8 primarily couples to the Gαi subtype of heterotrimeric G proteins.[4] This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[5] The Gβγ subunit can activate downstream pathways such as the Phospholipase C (PLC) pathway, leading to calcium mobilization, and the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival, proliferation, and migration.[4] this compound, as an allosteric antagonist, binds to a site on the receptor distinct from the CCL1 binding site and prevents the conformational changes necessary for G protein activation and subsequent downstream signaling.[4][11]

CCR8_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CCR8 CCR8 G_protein Gαiβγ CCR8->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C (PLC) G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates ERK MAPK/ERK G_protein->ERK cAMP ↓ cAMP AC->cAMP Ca_mobilization ↑ Ca²⁺ Mobilization PLC->Ca_mobilization Akt Akt PI3K->Akt CCL1 CCL1 CCL1->CCR8 Binds This compound This compound This compound->CCR8 Allosterically Binds (Inhibits) Chemotaxis Chemotaxis Ca_mobilization->Chemotaxis Proliferation Proliferation/Survival Akt->Proliferation ERK->Chemotaxis ERK->Proliferation

Caption: CCR8 Signaling Pathway and Inhibition by this compound.
Experimental Workflow: In Vitro Characterization of this compound

This workflow outlines the key in vitro assays to characterize the antagonistic activity of this compound on CCR8 signaling.

In_Vitro_Workflow start Start: Characterize this compound binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay calcium_assay Calcium Mobilization Assay (Determine functional IC50) start->calcium_assay chemotaxis_assay Chemotaxis Assay (Determine functional IC50) start->chemotaxis_assay end End: In Vitro Profile of this compound binding_assay->end calcium_assay->end chemotaxis_assay->end

Caption: Workflow for in vitro characterization of this compound.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the CCR8 receptor through competition with a radiolabeled ligand.

Materials:

  • CCR8-expressing cell membranes (e.g., from CHO or HEK293 cells stably expressing human CCR8)

  • [¹²⁵I]-CCL1 (Radioligand)

  • This compound

  • Unlabeled CCL1 (for non-specific binding determination)

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)

  • Wash Buffer (ice-cold Binding Buffer)

  • 96-well filter plates (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine)

  • Scintillation cocktail

  • Microplate scintillation counter

Protocol:

  • Prepare serial dilutions of this compound in Binding Buffer.

  • In a 96-well plate, add in the following order:

    • 150 µL of CCR8-expressing cell membranes (3-20 µg protein per well).

    • 50 µL of this compound dilution or unlabeled CCL1 (for non-specific binding) or buffer (for total binding).

    • 50 µL of [¹²⁵I]-CCL1 at a concentration near its Kd.

  • Incubate the plate for 60 minutes at 30°C with gentle agitation.[7]

  • Terminate the binding reaction by rapid filtration through the pre-soaked filter plate using a cell harvester.

  • Wash the filters four times with ice-cold Wash Buffer to remove unbound radioligand.[7]

  • Dry the filters for 30 minutes at 50°C.[7]

  • Add scintillation cocktail to each well and count the radioactivity in a microplate scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound from the competition curve and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

Objective: To measure the functional antagonism of this compound by quantifying its ability to inhibit CCL1-induced intracellular calcium mobilization.

Materials:

  • CCR8-expressing cells (e.g., primary T cells, or a cell line)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Indo-1 AM, or Fluo-4 AM)[4]

  • This compound

  • CCL1

  • Assay Buffer (e.g., HBSS with 20 mM HEPES and 0.5% FBS, pH 7.4)[8]

  • Fluorometric imaging plate reader (FLIPR) or flow cytometer

Protocol:

  • Seed CCR8-expressing cells in a black-walled, clear-bottom 96-well plate and culture overnight.

  • Load the cells with a calcium-sensitive dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.[4][5]

  • Wash the cells with Assay Buffer to remove excess dye.

  • Pre-incubate the cells with various concentrations of this compound or vehicle control for 15-30 minutes at room temperature.[5]

  • Measure baseline fluorescence for a short period (10-20 seconds).[5]

  • Add CCL1 at a concentration that elicits a submaximal response (e.g., EC₈₀) to stimulate the cells.

  • Immediately measure the change in fluorescence intensity over time (kinetic read for 60-120 seconds).[5]

  • Data Analysis: Determine the inhibitory effect of this compound by calculating the percentage inhibition of the CCL1-induced calcium flux at each concentration of the antagonist. Plot the percentage inhibition against the this compound concentration to determine the IC50 value.

Chemotaxis Assay

Objective: To assess the ability of this compound to block CCL1-induced directional migration of CCR8-expressing cells.

Materials:

  • CCR8-expressing cells (e.g., AML cells, dendritic cells, or T cells)[4][14]

  • Transwell inserts (with a pore size appropriate for the cell type, e.g., 3-8 µm)[4]

  • This compound

  • CCL1 (Chemoattractant)

  • Serum-free cell culture medium

  • Cell counter or flow cytometer

Protocol:

  • Starve the CCR8-expressing cells in serum-free medium for 18-24 hours prior to the assay.[15]

  • Resuspend the starved cells in serum-free medium.

  • Add serum-free medium containing various concentrations of CCL1 to the lower chambers of the Transwell plate. Include a negative control with medium alone.

  • In the upper chamber, add the cell suspension. For antagonist testing, pre-incubate the cells with different concentrations of this compound before adding them to the upper chamber.

  • Incubate the plate for 2-48 hours at 37°C in a CO₂ incubator, allowing the cells to migrate through the porous membrane towards the chemoattractant.[15]

  • After incubation, carefully remove the upper chamber.

  • Quantify the number of cells that have migrated to the lower chamber using a cell counter or flow cytometry.

  • Data Analysis: Calculate the percentage inhibition of chemotaxis for each this compound concentration compared to the CCL1-only control. Determine the IC50 value from the dose-response curve.

In Vivo Treg Depletion Study in a Mouse Tumor Model

Objective: To evaluate the in vivo efficacy of this compound in reducing the number of tumor-infiltrating regulatory T cells.

Materials:

  • C57BL/6J mice[14]

  • Syngeneic tumor cells (e.g., LLC - Lewis Lung Carcinoma)[14]

  • This compound

  • Vehicle control (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

  • Flow cytometry antibodies for Treg identification (e.g., anti-CD45, anti-CD3, anti-CD4, anti-FoxP3)

  • Tumor dissociation reagents

Protocol:

  • Subcutaneously inoculate C57BL/6J mice with LLC tumor cells.

  • Allow tumors to establish to a palpable size.

  • Randomize mice into treatment groups (e.g., vehicle control and this compound).

  • Administer this compound (e.g., 5 mg/kg) or vehicle via intraperitoneal injection every third day for a specified period (e.g., 9 or 21 days).[14]

  • At the end of the treatment period, euthanize the mice and excise the tumors.

  • Prepare single-cell suspensions from the tumors using enzymatic and mechanical dissociation.

  • Stain the single-cell suspensions with a panel of fluorescently labeled antibodies for flow cytometric analysis of Treg populations (CD45+CD3+CD4+FoxP3+).

  • Data Analysis: Quantify the percentage and absolute number of Tregs within the tumor microenvironment for each treatment group. Compare the Treg populations between the this compound-treated and vehicle-treated groups to determine the extent of Treg reduction.

Conclusion

This compound is a powerful pharmacological tool for the investigation of CCR8 signaling. Its high potency, selectivity, and allosteric mechanism of action make it ideal for elucidating the role of the CCL1-CCR8 axis in various biological contexts. The detailed protocols provided in these application notes offer a framework for researchers to effectively utilize this compound in their studies of immune regulation, inflammatory diseases, and cancer biology.

References

Application Notes and Protocols for Preclinical Evaluation of AZ084 in a Murine Asthma Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus hypersecretion, and airway remodeling. The inflammatory cascade in allergic asthma is predominantly driven by T helper 2 (Th2) cells, which produce cytokines such as IL-4, IL-5, and IL-13. The recruitment of these and other inflammatory cells to the lungs is orchestrated by chemokines and their receptors. One such receptor, C-C chemokine receptor 8 (CCR8), has been identified as a key player in Th2 cell trafficking and is considered a promising therapeutic target for asthma.[1][2][3]

AZ084 is a potent, selective, and orally bioavailable allosteric antagonist of CCR8.[1][4][5] By inhibiting CCR8, this compound is hypothesized to disrupt the migration of pathogenic immune cells, including Th2 lymphocytes, dendritic cells, and eosinophils, to the airways, thereby ameliorating the key features of asthma.[4][5][6] These application notes provide a detailed experimental design and protocols for the preclinical evaluation of this compound in a well-established murine model of allergic asthma.

Signaling Pathway of CCR8 in Allergic Asthma

CCR8_Signaling_Pathway cluster_allergen Allergen Exposure cluster_apc Antigen Presentation cluster_tcell T Cell Differentiation & Migration cluster_airway Airway Inflammation Allergen Allergen (OVA/HDM) APC Antigen Presenting Cell (e.g., Dendritic Cell) Allergen->APC Uptake Th0 Naive T Cell (Th0) APC->Th0 Antigen Presentation Th2 Th2 Cell Th0->Th2 Differentiation CCL1 CCL1 (Ligand) Th2->CCL1  releases CCR8 CCR8 Eosinophil Eosinophil Th2->Eosinophil recruits Inflammation Airway Inflammation (AHR, Mucus Production) Th2->Inflammation  cytokines (IL-4, IL-5, IL-13) CCL1->CCR8 binds CCR8->Th2 activates migration This compound This compound This compound->CCR8 blocks Eosinophil->Inflammation Experimental_Workflow cluster_induction Asthma Induction (Days 0-27) cluster_treatment Treatment Regimen (Days 20-27) cluster_assessment Endpoint Assessment (Day 28) cluster_analysis Data Analysis Sensitization Sensitization: OVA/Alum i.p. (Days 0 & 14) Challenge Challenge: Aerosolized OVA (Days 21-27) Sensitization->Challenge AHR Airway Hyperresponsiveness (AHR) Measurement Challenge->AHR Vehicle Vehicle Control AZ084_Low This compound (Low Dose) AZ084_High This compound (High Dose) Dex Dexamethasone (Positive Control) BALF Bronchoalveolar Lavage (BAL) Fluid Collection AHR->BALF Lungs Lung Tissue Collection BALF->Lungs BALF_Analysis BALF Cell Differentials & Cytokine Analysis BALF->BALF_Analysis Serum Serum Collection Lungs->Serum Histo_Analysis Lung Histology (H&E and PAS staining) Lungs->Histo_Analysis IgE_Analysis Serum IgE Levels Serum->IgE_Analysis Logical_Framework cluster_inputs Inputs cluster_outcomes Primary Outcomes cluster_indicators Key Indicators Hypothesis Hypothesis: This compound ameliorates asthma by inhibiting CCR8-mediated Th2 cell trafficking. Compound This compound Hypothesis->Compound Model OVA-induced Asthma Model Hypothesis->Model AHR_Outcome Reduced Airway Hyperresponsiveness Compound->AHR_Outcome Inflammation_Outcome Decreased Airway Inflammation Compound->Inflammation_Outcome Model->AHR_Outcome Model->Inflammation_Outcome Penh ↓ Penh AHR_Outcome->Penh Eosinophils ↓ BALF Eosinophils Inflammation_Outcome->Eosinophils Cytokines ↓ Th2 Cytokines (IL-4, IL-5, IL-13) Inflammation_Outcome->Cytokines Histo ↓ Lung Inflammation & Mucus Inflammation_Outcome->Histo

References

Sourcing and Application of Research-Grade AZD084: A Technical Guide for Scientists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective and potent CCR8 antagonist AZD084 presents a compelling tool for investigating the complexities of immune regulation in oncology and inflammatory diseases. This document provides detailed application notes and protocols for the effective sourcing and utilization of research-grade AZD084, ensuring reliable and reproducible experimental outcomes.

Sourcing and Quality Control of Research-Grade AZD084

The procurement of high-purity, well-characterized small molecules is paramount for the integrity of any research endeavor. For research-grade AZD084, several reputable suppliers cater to the scientific community.

Recommended Suppliers:

Potential suppliers for research-grade AZD084 include, but are not limited to:

  • InvivoChem: Lists AZD084 as a CCR8 antagonist.

  • AbMole BioScience: Offers AZD084 and specifies its role as a potent and selective CCR8 antagonist.[1]

  • MedChemExpress: Provides AZD084 with information on its mechanism and in vivo studies.[2]

  • BLDpharm: A supplier of a wide range of research chemicals.[3]

  • Spectrum Chemical: A global supplier of high-quality chemicals for research.[4]

  • Fisher Scientific: A comprehensive supplier of laboratory chemicals and reagents.[5]

When selecting a supplier, it is crucial to request and scrutinize the Certificate of Analysis (CoA) . This document is a testament to the quality and purity of the compound.

Key Parameters to Verify on the Certificate of Analysis:

  • Identity: Confirmed by methods such as ¹H-NMR and Mass Spectrometry.

  • Purity: Typically determined by High-Performance Liquid Chromatography (HPLC) and should ideally be ≥98%.

  • Solubility: Information on suitable solvents and concentrations.

  • Appearance: Physical state and color.

  • Storage Conditions: Recommended temperature and handling instructions to maintain compound stability.

Mechanism of Action and Signaling Pathway

AZD084 is a potent, selective, and orally active allosteric antagonist of the C-C chemokine receptor 8 (CCR8).[2] CCR8, a G protein-coupled receptor (GPCR), is a key player in immune cell trafficking and function. Its primary endogenous ligand is C-C motif chemokine 1 (CCL1). The CCL1-CCR8 signaling axis is particularly crucial in the tumor microenvironment (TME), where it promotes the recruitment and suppressive function of regulatory T cells (Tregs), thereby dampening anti-tumor immune responses.[1][3][6]

Upon CCL1 binding, CCR8 activates Gαi-type G proteins, initiating a cascade of downstream signaling events. AZD084, as an allosteric antagonist, binds to a site on the receptor distinct from the ligand-binding site, inducing a conformational change that prevents receptor activation and subsequent signaling.

Key Downstream Signaling Pathways Inhibited by AZD084:

  • Gαi-Mediated Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels, which can modulate the activity of Protein Kinase A (PKA).[7]

  • Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: CCR8 activation can lead to the activation of the PI3K/Akt pathway, which is involved in cell survival and proliferation.

  • Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway: This pathway is also activated by CCR8 signaling and plays a role in cell proliferation, differentiation, and survival.[7]

By blocking these pathways, AZD084 effectively inhibits the chemotaxis, proliferation, and immunosuppressive functions of CCR8-expressing cells, most notably tumor-infiltrating Tregs.

CCR8_Signaling_Pathway CCR8 Signaling Pathway and Inhibition by AZD084 cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL1 CCL1 CCR8 CCR8 CCL1->CCR8 Binds & Activates Gai Gαi CCR8->Gai Activates AZD084 AZD084 AZD084->CCR8 Allosteric Inhibition AdenylylCyclase Adenylyl Cyclase Gai->AdenylylCyclase Inhibits PI3K PI3K Gai->PI3K Activates MAPK_ERK MAPK/ERK Pathway Gai->MAPK_ERK Activates cAMP cAMP AdenylylCyclase->cAMP Converts ATP to Cellular_Responses Treg Recruitment, Proliferation, Immunosuppression cAMP->Cellular_Responses Modulates Akt Akt PI3K->Akt Activates Akt->Cellular_Responses Promotes MAPK_ERK->Cellular_Responses Promotes

CCR8 Signaling and AZD084 Inhibition

Application Notes and Experimental Protocols

AZD084 is a versatile tool for studying CCR8 biology in various contexts, including oncology and inflammation. Below are detailed protocols for key applications.

In Vitro Characterization of AZD084

Table 1: In Vitro Activity of AZD084

ParameterValueCell Type/Assay ConditionReference
Ki 0.9 nMCCR8[2]
IC50 (Chemotaxis) 1.3 nMAML cells[2]
IC50 (Chemotaxis) 4.6 nMDendritic cells[2]
IC50 (Chemotaxis) 5.7 nMT cells[2]

Protocol 1: In Vitro Treg Suppression Assay

This assay assesses the ability of AZD084 to inhibit the suppressive function of Tregs on effector T cell (Teff) proliferation.

Materials:

  • AZD084 (dissolved in DMSO, then diluted in culture medium)

  • Isolated CD4+CD25+ Tregs and CD4+CD25- or CD8+ Teffs

  • T cell activation beads (e.g., anti-CD3/CD28)

  • Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)

  • Complete RPMI-1640 medium

  • 96-well round-bottom plates

Procedure:

  • Label Teffs: Resuspend Teffs at 1 x 10^6 cells/mL in PBS and label with CFSE (e.g., 5 µM) or CellTrace™ Violet according to the manufacturer's protocol. Quench the staining and wash the cells.

  • Co-culture Setup:

    • Plate the labeled Teffs at a constant number per well (e.g., 5 x 10^4 cells).

    • Add Tregs at varying Treg:Teff ratios (e.g., 1:1, 1:2, 1:4, 1:8). Include a control with no Tregs.

    • Add AZD084 at various concentrations to the designated wells. Include a vehicle control (DMSO).

    • Add T cell activation beads at the recommended concentration.

    • Bring the final volume in each well to 200 µL with complete culture medium.

  • Incubation: Incubate the plate for 3-4 days at 37°C in a humidified CO2 incubator.

  • Analysis:

    • Harvest the cells and stain with a viability dye and antibodies for T cell markers (e.g., CD4, CD8) if necessary.

    • Analyze Teff proliferation by flow cytometry, gating on the live, Teff population and assessing the dilution of the proliferation dye.

    • Calculate the percentage of suppression for each condition relative to the no-Treg control.

Treg_Suppression_Assay_Workflow Treg Suppression Assay Workflow cluster_prep Cell Preparation cluster_coculture Co-culture Setup cluster_analysis Incubation & Analysis Isolate_Teff Isolate Effector T cells (Teffs) Label_Teff Label Teffs with Proliferation Dye Isolate_Teff->Label_Teff Plate_Teff Plate Labeled Teffs Label_Teff->Plate_Teff Isolate_Treg Isolate Regulatory T cells (Tregs) Add_Treg Add Tregs at Varying Ratios Isolate_Treg->Add_Treg Plate_Teff->Add_Treg Add_AZD084 Add AZD084 or Vehicle Add_Treg->Add_AZD084 Activate Add Anti-CD3/CD28 Beads Add_AZD084->Activate Incubate Incubate for 3-4 Days Activate->Incubate Flow_Cytometry Analyze Proliferation by Flow Cytometry Incubate->Flow_Cytometry Calculate_Suppression Calculate % Suppression Flow_Cytometry->Calculate_Suppression

Treg Suppression Assay Workflow

Protocol 2: Chemotaxis Assay

This assay measures the ability of AZD084 to block the migration of CCR8-expressing cells towards a CCL1 gradient.

Materials:

  • AZD084

  • Recombinant human or mouse CCL1

  • CCR8-expressing cells (e.g., primary T cells, or a cell line engineered to express CCR8)

  • Chemotaxis chamber (e.g., Boyden chamber with 5 µm pore size inserts for lymphocytes)

  • Serum-free medium

Procedure:

  • Cell Preparation: Starve the CCR8-expressing cells in serum-free medium for 2-4 hours. Resuspend the cells in serum-free medium containing different concentrations of AZD084 or vehicle control.

  • Chamber Setup:

    • In the lower wells of the chemotaxis plate, add serum-free medium containing CCL1 (chemoattractant). Include wells with serum-free medium only as a negative control.

    • Place the inserts into the wells.

    • Add the cell suspension (pre-incubated with AZD084 or vehicle) to the top of the inserts.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified CO2 incubator.

  • Analysis:

    • Remove the inserts and wipe off the non-migrated cells from the top of the membrane with a cotton swab.

    • Fix and stain the migrated cells on the bottom of the membrane.

    • Count the number of migrated cells in several fields of view under a microscope. Alternatively, use a fluorescent dye to label the cells and quantify migration using a plate reader.

In Vivo Evaluation of AZD084

Table 2: Summary of In Vivo Studies with AZD084 in Mouse Models

Mouse ModelTreatment RegimenKey FindingsReference
Subcutaneous LLC tumor model (C57BL/6J mice) 5 mg/kg, i.p., every third day for 9 or 21 daysInhibited Treg differentiation and tumor cell colonization of the lungs. Reduced the number of CD4+Foxp3+ Tregs in the lungs.[2]
Female Balb/C mice, male Wistar rats, female Beagle dogs Single intravenous injectionBioavailability >70% in rats.[2]

Protocol 3: In Vivo Efficacy Study in a Syngeneic Mouse Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of AZD084 in an immunocompetent mouse model.

Materials:

  • AZD084 formulated for in vivo administration (e.g., in a solution suitable for intraperitoneal injection or oral gavage)

  • Syngeneic tumor cells (e.g., CT26, MC38)

  • Immunocompetent mice (e.g., BALB/c, C57BL/6)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells) into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Treatment Initiation: When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., vehicle control, AZD084 at different doses).

  • Drug Administration: Administer AZD084 according to the planned schedule (e.g., daily, every other day) and route (e.g., i.p., p.o.).

  • Efficacy and Toxicity Monitoring:

    • Continue to measure tumor volume and body weight 2-3 times per week.

    • Monitor the mice for any signs of toxicity.

  • Study Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a specific duration.

  • Pharmacodynamic Analysis: At the end of the study, tumors and spleens can be harvested for analysis of immune cell populations by flow cytometry, with a particular focus on the frequency and phenotype of tumor-infiltrating Tregs.

InVivo_Efficacy_Workflow In Vivo Efficacy Study Workflow Tumor_Implantation Implant Syngeneic Tumor Cells Monitor_Tumor_Growth Monitor Tumor Growth Tumor_Implantation->Monitor_Tumor_Growth Randomization Randomize Mice into Treatment Groups Monitor_Tumor_Growth->Randomization Treatment Administer AZD084 or Vehicle Randomization->Treatment Monitor_Efficacy_Toxicity Monitor Tumor Volume & Body Weight Treatment->Monitor_Efficacy_Toxicity Endpoint Study Endpoint Monitor_Efficacy_Toxicity->Endpoint PD_Analysis Pharmacodynamic Analysis (e.g., Flow Cytometry) Endpoint->PD_Analysis

References

Application Notes and Protocols for In Vivo Administration of AZ084

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to AZ084

This compound is a potent, selective, and orally active allosteric antagonist of the C-C motif chemokine receptor 8 (CCR8), with a Ki of 0.9 nM[1][2]. Developed by AstraZeneca, this small molecule inhibitor has demonstrated potential therapeutic applications in asthma and oncology[1][3]. This compound functions by blocking the downstream signaling of the CCR8 receptor upon binding of its ligand, CCL1[4]. This mechanism is particularly relevant in oncology, as CCR8 is predominantly expressed on regulatory T cells (Tregs) within the tumor microenvironment (TME)[5]. By inhibiting CCR8, this compound can suppress the accumulation and immunosuppressive function of Tregs, thereby enhancing anti-tumor immunity[1][6]. In animal models, this compound has been shown to restrain the formation of an immunologically tolerant pre-metastatic niche and reduce tumor cell metastasis in the lung by downregulating Treg differentiation[1].

Quantitative Data Summary

The following tables summarize the available quantitative data from in vivo animal studies involving this compound administration.

Table 1: In Vivo Efficacy Studies

Animal ModelCancer TypeAdministration RouteDosage RegimenOutcome
C57BL/6 J MiceSubcutaneous Lewis Lung Carcinoma (LLC)Intraperitoneal (i.p.)5 mg/kg every third day for 9 or 21 daysRestrains the formation of the immunologically tolerant pre-metastatic niche and tumor cell metastasis in the lung by downregulating Treg differentiation.[1]

Table 2: Pharmacokinetic Studies

Animal ModelAdministration RouteDosageBioavailability
RatIntravenous (i.v.)434.57-869.14 mg/kg (single dose)>70%[1]
RatOral (p.o.)Not specifiedOrally active[1][4]

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Administration in a Murine Tumor Model

This protocol is based on the methodology used for studying the effect of this compound on tumor metastasis in a subcutaneous LLC tumor model[1].

Objective: To assess the in vivo efficacy of this compound in restraining tumor growth and metastasis.

Materials:

  • This compound compound

  • Vehicle solution (e.g., DMSO, Tween 80, Saline)[1]

  • C57BL/6 J mice

  • Lewis Lung Carcinoma (LLC) cells

  • Sterile syringes and needles (25-27 gauge)

  • Standard animal housing and monitoring equipment

Methodology:

  • Preparation of Dosing Solution:

    • First, prepare a clear stock solution of this compound in an appropriate solvent such as DMSO[1].

    • For the in vivo working solution, sequentially add co-solvents. For example, take the required volume of the DMSO stock solution, add a suitable amount of a surfactant like Tween 80, mix evenly, and then add saline to reach the final desired concentration[1].

    • The final concentration should be calculated to deliver a 5 mg/kg dose in a suitable injection volume (e.g., 100-200 µL).

    • Note: It is recommended to prepare the in vivo working solution freshly on the day of use[1].

  • Animal Model and Tumor Implantation:

    • Acclimate C57BL/6 J mice to the facility for at least one week before the experiment.

    • Inject LLC cells subcutaneously into the flank of the mice to establish the primary tumor.

  • Administration of this compound:

    • Begin treatment when tumors reach a predetermined size.

    • Administer this compound at a dose of 5 mg/kg via intraperitoneal injection.

    • Repeat the administration every third day for the duration of the study (e.g., 9 or 21 days)[1].

    • A control group receiving vehicle only should be included.

  • Monitoring and Endpoint Analysis:

    • Monitor animal health and body weight regularly.

    • Measure primary tumor volume at set intervals.

    • At the study endpoint, sacrifice the animals and harvest tissues (e.g., lungs, primary tumor) for analysis of metastasis and immune cell infiltration.

Protocol 2: Intravenous (i.v.) Administration for Pharmacokinetic Studies in Rats

This protocol is a general guide based on the reported pharmacokinetic study of this compound in rats[1].

Objective: To determine the pharmacokinetic profile and bioavailability of this compound following intravenous administration.

Materials:

  • This compound compound

  • Vehicle solution suitable for intravenous injection

  • Sprague Dawley or Wistar Han rats

  • Catheters for intravenous administration and blood sampling (if applicable)

  • Sterile syringes and infusion needles

  • Blood collection tubes (e.g., containing anticoagulant)

  • Standard animal housing and monitoring equipment

Methodology:

  • Preparation of Dosing Solution:

    • Prepare a sterile, clear solution of this compound in a vehicle appropriate for intravenous administration. The concentration should be suitable for delivering a single dose within the range of 434.57-869.14 mg/kg[1].

  • Animal Preparation:

    • Use rats of an appropriate weight and age.

    • For ease of administration and repeated blood sampling, surgical implantation of a catheter into a suitable vein (e.g., jugular or femoral vein) may be performed prior to the study.

  • Administration of this compound:

    • Administer a single intravenous bolus of the this compound solution to the rats[1].

    • The injection should be performed slowly and carefully to avoid adverse reactions.

  • Blood Sampling:

    • Collect blood samples at predetermined time points post-administration (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

    • Process the blood samples to obtain plasma or serum, which should then be stored frozen until analysis.

  • Sample Analysis and Pharmacokinetic Calculation:

    • Analyze the concentration of this compound in the plasma/serum samples using a validated analytical method (e.g., LC-MS/MS).

    • Use the concentration-time data to calculate key pharmacokinetic parameters, such as clearance, volume of distribution, half-life, and area under the curve (AUC).

    • Bioavailability can be determined by comparing the AUC from the i.v. dose to the AUC from an oral dose administered in a separate arm of the study.

Visualizations

CCR8_Signaling_Pathway cluster_TME Tumor Microenvironment (TME) cluster_Downstream Downstream Effects CCL1 CCL1 Ligand CCR8 CCR8 Receptor (on Treg Cell) CCL1->CCR8 Binds Signaling Pro-survival & Chemotactic Signaling Cascade CCR8->Signaling Activates Treg Regulatory T Cell (Treg) Suppression Immune Suppression Treg->Suppression Mediates This compound This compound This compound->CCR8 Allosterically Inhibits Signaling->Treg Promotes Treg Recruitment & Survival Metastasis Tumor Growth & Metastasis Suppression->Metastasis Promotes

Caption: CCR8 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_Preparation Preparation cluster_Treatment Treatment Phase cluster_Analysis Endpoint Analysis prep_solution Prepare this compound Dosing Solution administer Administer this compound or Vehicle (e.g., 5 mg/kg i.p.) prep_solution->administer prep_animals Acclimate Animals & Implant Tumors prep_animals->administer monitor Monitor Animal Health & Tumor Volume administer->monitor Repeated Dosing Cycle (e.g., every 3rd day) monitor->administer harvest Harvest Tissues (Tumor, Lungs) monitor->harvest At Study Endpoint analyze Analyze Metastasis & Immune Infiltrate harvest->analyze

Caption: Experimental workflow for in vivo efficacy study of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with AZ084

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with the experimental compound AZ084 in various buffers.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for this compound's low solubility in aqueous buffers?

A1: this compound is an organic small molecule that is inherently hydrophobic, meaning it has poor solubility in water-based solutions like many experimental buffers (e.g., PBS). This is a common challenge with many drug candidates.[1][2] The precipitation you may observe is often due to a phenomenon called "solvent-shifting," where the compound, initially dissolved in a high-concentration organic solvent stock (like DMSO), rapidly comes out of solution when diluted into an aqueous buffer where it is less soluble.[2][3]

Q2: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my cell culture medium. Why is this happening?

A2: This is a classic example of solvent-shifting precipitation.[2][3] Dimethyl sulfoxide (B87167) (DMSO) is a powerful organic solvent capable of dissolving this compound at high concentrations.[4][5][6] However, when this concentrated DMSO stock is introduced into your aqueous cell culture medium, the solvent environment abruptly changes from primarily organic to aqueous. This compound's low aqueous solubility means it cannot remain dissolved in this new environment and consequently precipitates out.[2][3]

Q3: What is the highest recommended final concentration of DMSO for cell-based experiments?

A3: To minimize solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in most cell-based assays should generally be kept below 0.5% (v/v), with an ideal concentration at or below 0.1%.[2] It is crucial to perform a preliminary experiment to determine the DMSO tolerance of your specific cell line.

Q4: Can I use heating or sonication to help dissolve this compound in my buffer?

A4: While gentle heating and sonication can aid in the initial dissolution of this compound, if the compound precipitates as the solution returns to ambient temperature, it indicates that the solution is supersaturated and unstable.[2] This instability can lead to precipitation during your experiment, affecting the accuracy of your results.

Solubility Data

The following table summarizes the solubility of this compound in various solvents. This data should be used as a guide for preparing stock and working solutions.

Solvent/Buffer SystemSolubilityNotes
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mLRecommended for primary stock solutions.[7]
EthanolSolubleCan be used as an alternative to DMSO.
Phosphate-Buffered Saline (PBS, pH 7.4)Very LowDirect dissolution is not recommended.[3]
Cell Culture Medium (e.g., DMEM)Very LowProne to precipitation, especially at higher concentrations.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol outlines the recommended procedure for preparing a concentrated stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Accurately weigh the desired amount of this compound powder.

  • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex the solution thoroughly until the this compound is completely dissolved. Visually inspect for any undissolved particles.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of a 10 µM this compound Working Solution in Aqueous Buffer

This protocol is designed to minimize precipitation when diluting the DMSO stock solution into an aqueous buffer.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Desired aqueous buffer (e.g., cell culture medium), pre-warmed to the experimental temperature

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • To prepare a 10 µM working solution, you will perform a 1:1000 dilution. For 1 mL of working solution, you will need 1 µL of the 10 mM stock and 999 µL of the aqueous buffer.

  • Add the 999 µL of pre-warmed aqueous buffer to a sterile microcentrifuge tube.

  • Place the tube on a vortex mixer at a medium to high speed.

  • While the buffer is vigorously vortexing, add the 1 µL of the 10 mM this compound stock solution dropwise into the buffer.[3]

  • Continue to vortex for an additional 15-30 seconds to ensure the compound is fully dispersed.[3]

  • Visually inspect the solution against a dark background for any signs of precipitation. If the solution appears cloudy, the final concentration may be too high for that specific buffer.

Troubleshooting Guide

Issue 1: this compound precipitates immediately when I add the DMSO stock to my aqueous buffer.

Possible CauseExplanationSuggested Solution
Final concentration is too high. The final concentration of this compound exceeds its solubility limit in the aqueous buffer.[3]Lower the final working concentration of this compound.
Improper mixing technique. Adding the aqueous buffer to the DMSO stock, or not mixing vigorously enough, can cause localized high concentrations and rapid precipitation.[8]Always add the DMSO stock dropwise to the larger volume of vigorously stirring aqueous buffer.[3]
Final DMSO concentration is too low. While high DMSO is toxic, a certain minimal amount can be necessary to act as a co-solvent and maintain solubility.[8]Ensure your final DMSO concentration is between 0.1% and 0.5%. If solubility is still an issue, a slightly higher but non-toxic concentration may be required. Always include a vehicle control with the same final DMSO concentration.[3]

Issue 2: My this compound solution is clear at first but becomes cloudy or shows precipitate over time.

Possible CauseExplanationSuggested Solution
Metastable supersaturated solution. The initial dissolution was successful, but the concentration is above the thermodynamic solubility limit, leading to eventual precipitation.[2]Reduce the final concentration of this compound. Prepare fresh solutions immediately before use.
Temperature fluctuations. A decrease in temperature can reduce the solubility of the compound.[2]Maintain a constant temperature throughout your experiment. If precipitation occurs upon cooling, you may need to work at a consistently warmer temperature if your experiment allows.
Interaction with buffer components. Salts or proteins in your buffer could be promoting precipitation over time.[2][9]If possible, test the solubility of this compound in a simpler buffer first to identify potential interactions.
Storage issues. Improper storage of the working solution can lead to degradation or precipitation.Aqueous working solutions should be made fresh for each experiment and not stored for extended periods.[10]

Visual Guides

Signaling Pathway

AZ084_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK1/2 MEK1/2 RAF->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Transcription_Factors Transcription Factors ERK1/2->Transcription_Factors This compound This compound This compound->MEK1/2 Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Hypothetical signaling pathway for this compound, a potential MEK1/2 inhibitor.

Troubleshooting Workflow

Troubleshooting_Workflow start Start: this compound Solubility Issue precip_immediate Precipitation is immediate? start->precip_immediate check_conc Is final concentration too high? precip_immediate->check_conc Yes precip_over_time Precipitation occurs over time? precip_immediate->precip_over_time No lower_conc Action: Lower final concentration check_conc->lower_conc Yes check_mixing Was stock added to vortexing buffer? check_conc->check_mixing No success Success: Soluble Solution lower_conc->success improve_mixing Action: Add stock dropwise to vigorously stirring buffer check_mixing->improve_mixing No fail Issue Persists: Consider co-solvents or reformulation check_mixing->fail Yes improve_mixing->success use_fresh Action: Use freshly prepared solution precip_over_time->use_fresh Yes check_temp Are there temperature fluctuations? use_fresh->check_temp control_temp Action: Maintain constant temperature check_temp->control_temp Yes check_temp->fail No control_temp->success

References

Optimizing AZ084 Concentration for Effective CCR8 Inhibition: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing AZ084 for effective C-C chemokine receptor 8 (CCR8) inhibition. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear, accessible format to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit CCR8?

A1: this compound is a potent, selective, and orally active allosteric antagonist of CCR8.[1][2][3][4] Unlike competitive antagonists that bind to the same site as the natural ligand (e.g., CCL1), this compound binds to a different site on the receptor, inducing a conformational change that prevents receptor activation.[5][6][7] This allosteric mechanism offers high potency, with a reported Ki of 0.9 nM.[1][2][3][4][5][6]

Q2: What is the recommended starting concentration range for this compound in in vitro assays?

A2: Based on reported IC50 values, a starting concentration range of 1 nM to 1 µM is recommended for most in vitro cell-based assays. This compound has demonstrated potent, dose-dependent inhibition of chemotaxis with IC50 values of 1.3 nM in AML cells, 4.6 nM in dendritic cells (DCs), and 5.7 nM in T cells.[1][2] A dose-response experiment is crucial to determine the optimal concentration for your specific cell type and assay conditions.

Q3: I am observing inconsistent results or a loss of this compound activity over time. What could be the cause?

A3: Inconsistent results or loss of compound activity can stem from several factors, including compound instability, degradation in the aqueous assay medium, cellular metabolism of the compound, or adsorption to plasticware.[8] It is also important to ensure proper storage of this compound stock solutions, typically in DMSO at -20°C or -80°C, and to minimize freeze-thaw cycles.

Q4: My experimental results with this compound do not align with the expected phenotype based on CCR8 inhibition. How can I troubleshoot this?

A4: Discrepancies between expected and observed phenotypes can arise from off-target effects, especially at higher concentrations.[9] To validate that the observed effects are due to on-target CCR8 inhibition, consider the following:

  • Perform genetic validation: Use techniques like siRNA or CRISPR-Cas9 to knock down or knock out CCR8 and compare the resulting phenotype to that observed with this compound treatment.[9]

  • Assess downstream signaling: Confirm that this compound is inhibiting the known downstream signaling pathways of CCR8, such as calcium mobilization or ERK phosphorylation.

Q5: What are the primary ligands for CCR8, and which should I use in my assays?

A5: The primary and most potent endogenous ligand for human CCR8 is C-C chemokine ligand 1 (CCL1).[11] Other ligands include CCL8 and CCL18, although their affinity and agonist activity can vary.[11][12] For most functional assays, such as chemotaxis and calcium flux, CCL1 is the recommended agonist to stimulate CCR8. It's important to note that some studies suggest CCL18 is not a high-affinity ligand for CCR8.[13]

Data Presentation: In Vitro Potency of this compound

Cell TypeAssay TypeParameterValueReference
Acute Myeloid Leukemia (AML) cellsChemotaxisIC501.3 nM[1][2]
Dendritic Cells (DCs)ChemotaxisIC504.6 nM[1][2]
T cellsChemotaxisIC505.7 nM[1][2]
CCR8-expressing cellsBinding AssayKi0.9 nM[1][2][3][4][5][6]

Mandatory Visualizations

CCR8 Signaling Pathway

CCR8_Signaling_Pathway CCR8 Signaling Pathway CCL1 CCL1 CCR8 CCR8 CCL1->CCR8 Binds G_protein Gαi/Gβγ CCR8->G_protein Activates This compound This compound This compound->CCR8 Inhibits (Allosteric) PLC PLC G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates MAPK_ERK MAPK/ERK Pathway G_protein->MAPK_ERK Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Cellular_Response Cellular Response (Chemotaxis, Proliferation, Survival) Ca_release->Cellular_Response PKC->Cellular_Response Akt Akt PI3K->Akt Akt->Cellular_Response MAPK_ERK->Cellular_Response

Caption: Simplified CCR8 signaling upon ligand binding and its allosteric inhibition by this compound.

Experimental Workflow for Assessing this compound Efficacy

AZ084_Workflow Workflow for Assessing this compound Efficacy start Start cell_prep Prepare CCR8-expressing cells start->cell_prep az084_prep Prepare this compound serial dilutions start->az084_prep pre_incubation Pre-incubate cells with this compound cell_prep->pre_incubation az084_prep->pre_incubation ligand_stimulation Stimulate with CCL1 pre_incubation->ligand_stimulation functional_assay Perform Functional Assay ligand_stimulation->functional_assay chemotaxis Chemotaxis Assay functional_assay->chemotaxis Migration calcium_flux Calcium Flux Assay functional_assay->calcium_flux Signaling binding_assay Receptor Binding Assay functional_assay->binding_assay Affinity data_analysis Data Analysis (IC50 determination) chemotaxis->data_analysis calcium_flux->data_analysis binding_assay->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for determining the inhibitory potency of this compound.

Experimental Protocols

Protocol 1: Chemotaxis Assay

This assay evaluates the ability of this compound to inhibit the migration of CCR8-expressing cells towards a CCL1 gradient.

Materials:

  • CCR8-expressing cells (e.g., activated T cells, or a transfected cell line)

  • This compound

  • Recombinant human CCL1

  • Chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA)

  • Transwell inserts (e.g., 5 µm pore size for lymphocytes)

  • 24-well companion plates

  • Cell viability assay reagent (e.g., CellTiter-Glo®)

Procedure:

  • Cell Preparation: Culture CCR8-expressing cells to a sufficient density. On the day of the assay, harvest and resuspend the cells in chemotaxis buffer at a concentration of 1 x 10^6 cells/mL.

  • Compound Preparation: Prepare a 2x serial dilution of this compound in chemotaxis buffer.

  • Assay Setup:

    • Add chemotaxis buffer containing CCL1 (at a pre-determined optimal concentration, e.g., 10 nM) to the lower chambers of the 24-well plate.

    • In a separate plate, pre-incubate the cell suspension with an equal volume of the 2x this compound dilutions for 30 minutes at 37°C.

    • Add 100 µL of the cell/compound mixture to the upper chamber of the Transwell inserts.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.

  • Quantification of Migration:

    • Carefully remove the Transwell inserts.

    • Quantify the number of cells that have migrated to the lower chamber using a cell viability assay or by direct cell counting.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control (DMSO). Plot the percent inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Calcium Mobilization Assay

This assay measures the ability of this compound to block the CCL1-induced increase in intracellular calcium concentration.

Materials:

  • CCR8-expressing cells

  • This compound

  • Recombinant human CCL1

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Pluronic F-127

  • A fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR)

Procedure:

  • Cell Preparation: Plate CCR8-expressing cells in a 96-well or 384-well black, clear-bottom plate and culture overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in assay buffer.

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate for 30-60 minutes at 37°C.

  • Compound Addition:

    • Wash the cells with assay buffer to remove excess dye.

    • Add this compound at various concentrations to the wells and incubate for 15-30 minutes.

  • Measurement of Calcium Flux:

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Add a pre-determined EC80 concentration of CCL1 to the wells.

    • Immediately begin kinetic measurement of fluorescence intensity for 60-120 seconds.

  • Data Analysis:

    • The response is measured as the peak fluorescence intensity minus the baseline.

    • Normalize the data with the vehicle control (DMSO) representing 0% inhibition and a no-CCL1 control as 100% inhibition.

    • Plot the normalized response against the log of the this compound concentration to calculate the IC50 value.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability between replicate wells - Inconsistent cell seeding- Improper mixing of reagents- Edge effects in the plate- Ensure a homogenous cell suspension before plating.- Mix all reagents thoroughly before adding to the wells.- Avoid using the outermost wells of the plate or fill them with buffer to maintain humidity.
No or weak response to CCL1 stimulation - Low CCR8 expression on cells- Degraded or inactive CCL1- Incorrect assay buffer composition- Verify CCR8 expression levels by flow cytometry.- Use a fresh aliquot of CCL1 and confirm its activity.- Ensure the assay buffer is at the correct pH and contains necessary ions (e.g., Ca²⁺, Mg²⁺).
This compound shows lower than expected potency - Compound precipitation due to low solubility- Non-specific binding to plasticware or serum proteins- Suboptimal pre-incubation time- Check the solubility of this compound in the final assay buffer. The final DMSO concentration should typically be <0.5%.- Use low-binding plates. If serum is required in the assay, be aware that it can reduce the effective concentration of the compound.- Optimize the pre-incubation time of this compound with the cells before adding the agonist.
High background signal in the assay - Autofluorescence of the compound- Cell death or stress- Contamination- Measure the fluorescence of this compound alone at the concentrations used.- Assess cell viability after the assay.- Ensure sterile technique and use fresh reagents.

References

Troubleshooting unexpected off-target effects of AZ084.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using AZ084. The content is designed to address specific issues that may arise during experimentation, with a focus on troubleshooting unexpected off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent, selective, and orally active allosteric antagonist of the C-C chemokine receptor 8 (CCR8).[1][2][3] Its mechanism of action involves binding to an allosteric site on the CCR8 receptor, thereby inhibiting the downstream signaling and chemotaxis induced by the native ligand, CCL1.[2][4] This inhibition has been shown to affect the migration of various immune cells, including dendritic cells (DCs), T cells, and eosinophils.[2][4]

Q2: I am observing a weaker than expected inhibitory effect of this compound on cell migration. What are the possible causes?

Several factors could contribute to a weaker-than-expected effect:

  • Compound Integrity and Stability: Ensure that your this compound stock solution is freshly prepared and has been stored correctly. Degradation of the compound can lead to reduced potency.[5]

  • Assay Conditions: The concentration of the chemoattractant (CCL1) used in your assay can influence the apparent potency of the antagonist. High concentrations of CCL1 may require higher concentrations of this compound for effective inhibition.

  • Cell Type and Receptor Expression: Verify the expression level of CCR8 on your target cells. Cell lines can have variable receptor expression, and prolonged culture can sometimes lead to changes in expression levels.

  • Solubility Issues: this compound, like many small molecules, may have limited aqueous solubility. Ensure that the compound is fully dissolved in your assay medium and that the final DMSO concentration is not inhibiting cell function.

Q3: My experimental results show an unexpected phenotype that doesn't seem to be related to CCR8 inhibition. What could be the cause?

While this compound is reported to be highly selective, unexpected phenotypes could arise from off-target effects.[2][4] Here’s a systematic approach to investigate this:

  • Confirm On-Target Engagement: First, verify that this compound is engaging with CCR8 in your experimental system at the concentrations used. This can be done using a target engagement assay.

  • Dose-Response Analysis: Perform a careful dose-response analysis. Off-target effects often occur at higher concentrations of the compound.[6][7] If the unexpected phenotype is only observed at high concentrations, it is more likely to be an off-target effect.

  • Literature Review for Similar Phenotypes: Investigate whether the observed phenotype has been associated with the inhibition of other signaling pathways. This may provide clues to potential off-target interactions.

  • Broad-Panel Screening: If the unexpected effect is persistent and significant, consider performing a broad-panel screen (e.g., a kinase panel or a safety panel of common off-targets) to identify potential unintended molecular targets of this compound.[5]

Q4: I am observing significant cell toxicity at concentrations where I expect to see specific CCR8 inhibition. What does this suggest?

High toxicity at expected therapeutic concentrations can be a sign of off-target effects or non-specific cytotoxicity.[5] Here are some troubleshooting steps:

  • Reduce Compound Concentration: Determine the minimal effective concentration that inhibits CCR8 function to minimize potential toxicity.

  • Control for Solvent Toxicity: Ensure that the concentration of the vehicle (e.g., DMSO) is consistent across all experimental conditions and is not the source of the toxicity.

  • Use a Different Cell Type: Test the toxicity of this compound on a cell line that does not express CCR8. If toxicity is still observed, it is likely independent of CCR8 inhibition.

  • Assess Cell Viability with Multiple Methods: Use orthogonal methods to assess cell viability (e.g., trypan blue exclusion, MTT assay, and a fluorescence-based live/dead stain) to confirm the toxic effect.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on available literature.

ParameterValueCell/Assay TypeReference
Ki 0.9 nMCCR8 Binding Assay[1]
IC50 1.3 nMAML Cell Chemotaxis[1]
IC50 4.6 nMDC Chemotaxis[1]
IC50 5.7 nMT Cell Chemotaxis[1]
Bioavailability >70%In rats (intravenous administration)[1]

Experimental Protocols

Chemotaxis Assay

This protocol is designed to assess the inhibitory effect of this compound on the migration of CCR8-expressing cells towards a CCL1 gradient.[8]

Materials:

  • CCR8-expressing cells (e.g., activated T cells, dendritic cells, or a stable cell line)

  • Chemotaxis medium (e.g., RPMI 1640 with 0.5% BSA)

  • Recombinant human CCL1

  • This compound

  • Transwell inserts (e.g., 5 µm pore size for lymphocytes)

  • 24-well companion plates

  • Cell counting solution or flow cytometer

Procedure:

  • Cell Preparation:

    • Culture CCR8-expressing cells to a sufficient density.

    • On the day of the assay, harvest the cells and wash them once with chemotaxis medium.

    • Resuspend the cells in chemotaxis medium at a concentration of 1 x 10^6 cells/mL.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in chemotaxis medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

  • Assay Setup:

    • Add 600 µL of chemotaxis medium containing CCL1 (at a pre-determined optimal concentration) to the lower chambers of the 24-well plate.

    • In separate wells, include a negative control (medium only) and a vehicle control (medium with DMSO).

    • Add 100 µL of the cell suspension to the upper chamber of the Transwell inserts.

    • Add 100 µL of the this compound dilutions or vehicle control to the corresponding upper chambers.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours (the optimal time should be determined empirically for the cell type used).

  • Cell Migration Analysis:

    • Carefully remove the Transwell inserts.

    • Collect the cells that have migrated to the lower chamber.

    • Count the migrated cells using a cell counter or by flow cytometry.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Calcium Mobilization Assay

This protocol measures the ability of this compound to inhibit CCL1-induced intracellular calcium mobilization in CCR8-expressing cells.

Materials:

  • CCR8-expressing cells

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • Assay buffer (e.g., HBSS with 1 mM CaCl2, 1 mM MgCl2, and 20 mM HEPES)

  • Recombinant human CCL1

  • This compound

  • Fluorescence plate reader with injection capabilities

Procedure:

  • Cell Loading:

    • Harvest cells and resuspend them in assay buffer at 1-2 x 10^6 cells/mL.

    • Add the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) to the cell suspension.

    • Incubate for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with assay buffer to remove excess dye and resuspend them in assay buffer.

  • Assay Measurement:

    • Aliquot the loaded cells into a 96-well black, clear-bottom plate.

    • Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.

    • Add this compound or vehicle control to the wells and incubate for 10-15 minutes.

    • Measure the baseline fluorescence for 15-30 seconds.

    • Inject CCL1 (at a pre-determined EC50 concentration) into the wells and immediately begin recording the fluorescence signal for 2-3 minutes.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Calculate the peak fluorescence response for each condition.

    • Determine the percentage of inhibition of the CCL1-induced calcium flux by this compound.

    • Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.

Visualizations

This compound Mechanism of Action

AZ084_Mechanism cluster_membrane Cell Membrane cluster_downstream Downstream Signaling CCR8 CCR8 Receptor G_protein G-protein activation CCR8->G_protein Activates CCL1 CCL1 (Ligand) CCL1->CCR8 Binds to orthosteric site This compound This compound This compound->CCR8 Binds to allosteric site Calcium Ca2+ Mobilization G_protein->Calcium Migration Cell Migration Calcium->Migration

Caption: Simplified signaling pathway of CCR8 and the inhibitory mechanism of this compound.

Troubleshooting Workflow for Unexpected Phenotypes

Troubleshooting_Workflow Start Unexpected Phenotype Observed Confirm_Target Confirm On-Target Engagement (e.g., Target Engagement Assay) Start->Confirm_Target Dose_Response Perform Dose-Response Analysis Confirm_Target->Dose_Response Check_Concentration Is the effect only at high concentrations? Dose_Response->Check_Concentration Off_Target Likely Off-Target Effect Check_Concentration->Off_Target Yes On_Target Potentially On-Target, but an uncharacterized function of CCR8 Check_Concentration->On_Target No Broad_Screen Consider Broad-Panel Screening Off_Target->Broad_Screen Investigate_Further Investigate Further: - Literature search - Use knockout/knockdown cells On_Target->Investigate_Further

References

How to minimize AZ084 toxicity in long-term cell culture.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the use of AZ084, a potent and selective allosteric antagonist of CCR8, in long-term cell culture experiments. Our goal is to help you minimize potential toxicity and ensure the reproducibility of your results. Please note that while this compound has demonstrated high metabolic stability in vitro, specific long-term toxicity data is limited. The recommendations provided here are based on best practices for working with potent small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective allosteric antagonist of the C-C chemokine receptor 8 (CCR8), with a Ki of 0.9 nM.[1][2] By binding to an allosteric site on the CCR8 receptor, this compound prevents the conformational changes necessary for receptor activation by its endogenous ligands, such as CCL1. This inhibition blocks downstream signaling pathways involved in cell migration and immune responses.[3][4]

Q2: What is a recommended starting concentration for this compound in long-term cell culture?

A2: The optimal concentration of this compound is highly cell-line dependent. Based on available in vitro data, IC50 values for inhibiting AML, DC, and T cells are 1.3 nM, 4.6 nM, and 5.7 nM, respectively.[1][5] For initial long-term experiments (beyond 72 hours), we recommend starting with a concentration range of 1-10 nM and performing a dose-response curve to determine the lowest effective concentration that achieves the desired biological effect without compromising cell viability.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is typically dissolved in a high-purity, anhydrous solvent like Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM). To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use vials and store them at -20°C or -80°C, protected from light.[6] Ensure the final DMSO concentration in your cell culture medium is non-toxic to your cells, typically below 0.5%.[7]

Q4: I am observing unexpected cell death in my long-term culture. What could be the cause?

A4: Unexpected cell death in long-term cultures treated with this compound could be due to several factors:

  • High Compound Concentration: Even at nanomolar concentrations, prolonged exposure to a potent inhibitor can induce cytotoxicity.

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is within a safe range for your specific cell line (typically ≤ 0.1%).[6]

  • Compound Instability: While this compound is reported to have high metabolic stability, its stability in your specific cell culture medium over extended periods should be considered.[2] Degradation products could be toxic.

  • Off-Target Effects: Although this compound is selective, at higher concentrations or in certain cellular contexts, off-target effects leading to toxicity cannot be entirely ruled out.[7]

  • On-Target Toxicity: Continuous inhibition of the CCR8 pathway may interfere with essential cellular functions in some cell types, leading to apoptosis or necrosis.

Q5: How can I distinguish between apoptosis and necrosis in my cell culture?

A5: Distinguishing between apoptosis and necrosis is crucial for understanding the mechanism of toxicity. Several methods can be employed:

  • Morphological Assessment: Observe cell morphology using phase-contrast microscopy. Apoptotic cells typically show cell shrinkage, membrane blebbing, and formation of apoptotic bodies, while necrotic cells exhibit swelling and membrane rupture.

  • Flow Cytometry: Use Annexin V and Propidium Iodide (PI) staining. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[8]

  • Caspase Activity Assays: Measure the activity of key apoptotic enzymes like caspase-3 and caspase-7.[9][10] An increase in their activity is a hallmark of apoptosis.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
High levels of cell death at the desired effective concentration. 1. Concentration too high for long-term exposure. 2. Solvent (e.g., DMSO) toxicity. 3. Compound precipitation in media. 1. Perform a detailed dose-response and time-course experiment to identify the minimal effective concentration for long-term use.2. Ensure the final solvent concentration is at a non-toxic level (typically ≤0.1%) and include a vehicle-only control.3. Prepare fresh dilutions of this compound for each experiment and visually inspect the media for any precipitates.
Inconsistent results between experiments. 1. Variations in cell seeding density. 2. Cell line instability or high passage number. 3. Inconsistent compound activity due to improper storage or handling. 1. Standardize your cell seeding protocol to ensure consistent cell numbers at the start of each experiment.2. Use low-passage, authenticated cell lines and monitor their health and morphology regularly.3. Aliquot stock solutions to minimize freeze-thaw cycles and protect from light. Prepare fresh working solutions for each experiment.
Gradual loss of this compound effect over several days. 1. Degradation of this compound in the culture medium. 2. Cellular metabolism of the compound. 3. Upregulation of compensatory signaling pathways. 1. Consider more frequent media changes with freshly prepared this compound. Perform a stability assay (see Experimental Protocols) to determine the half-life of this compound in your specific culture conditions.2. While reported to be metabolically stable, this can be cell-type dependent. More frequent media changes can help.3. Investigate potential compensatory mechanisms by analyzing the expression of related genes or proteins over time.
Changes in cell morphology not consistent with expected on-target effects. 1. Off-target effects of this compound. 2. Induction of cellular stress responses. 1. Use the lowest effective concentration of this compound. If possible, test a structurally unrelated CCR8 antagonist to see if the same morphological changes are observed.2. Assess markers of cellular stress, such as heat shock proteins, to determine if a general stress response is being activated.

Data Presentation

Table 1: In Vitro Activity of this compound

ParameterValueCell Type/Assay ConditionReference
Ki 0.9 nMCCR8 binding assay[1][2]
IC50 1.3 nMAML cells (chemotaxis inhibition)[1][5]
IC50 4.6 nMDendritic Cells (DC) (chemotaxis inhibition)[1][5]
IC50 5.7 nMT cells (chemotaxis inhibition)[1][5]
Effective Concentration 5 µg/mL4-day co-culture of splenic T cells[1][5]

Experimental Protocols

Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using an MTT Assay

Objective: To determine the concentration range of this compound that is non-toxic to the target cell line over a long-term incubation period.

Methodology:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will not lead to over-confluence during the experiment (e.g., 10 days). Allow cells to adhere for 24 hours.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1 nM to 1 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Long-Term Incubation: Replace the medium with the this compound-containing or vehicle control medium every 2-3 days for the desired duration of the experiment (e.g., up to 10 days).

  • MTT Assay: At the end of the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot cell viability against this compound concentration to determine the IC50 for toxicity.

Protocol 2: Assessing Apoptosis via Caspase-3/7 Activity

Objective: To determine if this compound-induced cytotoxicity is mediated by the activation of executioner caspases.

Methodology:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with a range of this compound concentrations (determined from Protocol 1) and a vehicle control for the desired time points.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[9][10][11]

  • Assay Procedure: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cells in culture medium.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: An increase in luminescence compared to the vehicle control indicates activation of caspase-3 and/or -7, and thus apoptosis.

Protocol 3: Evaluating the Stability of this compound in Cell Culture Medium

Objective: To determine the stability of this compound in your specific cell culture medium under standard incubation conditions.

Methodology:

  • Sample Preparation: Prepare a solution of this compound in your complete cell culture medium at the desired working concentration.

  • Incubation: Incubate the this compound-containing medium in a cell culture incubator (37°C, 5% CO2) in a cell-free plate.

  • Time Points: At various time points (e.g., 0, 24, 48, 72, 96, and 120 hours), collect aliquots of the medium.

  • Sample Storage: Immediately store the collected aliquots at -80°C until analysis.

  • HPLC Analysis:

    • Thaw the samples and process them to remove proteins (e.g., by protein precipitation with acetonitrile).

    • Analyze the samples using a validated HPLC-UV method to quantify the concentration of this compound.[12][13]

    • A standard curve of this compound should be run in parallel for accurate quantification.

  • Data Analysis: Plot the concentration of this compound against time to determine its degradation rate and half-life in your specific culture conditions.

Mandatory Visualizations

CCR8_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space CCL1 CCL1 CCR8 CCR8 (GPCR) CCL1->CCR8 Binding & Activation This compound This compound This compound->CCR8 Allosteric Antagonism G_protein Gαi/βγ CCR8->G_protein Activation PLC PLC G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates MAPK MAPK/ERK Pathway G_protein->MAPK Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation MAPK->Cell_Survival Akt->Cell_Survival Chemotaxis Chemotaxis Ca_mobilization->Chemotaxis

Caption: Simplified CCR8 signaling pathway and the antagonistic action of this compound.

Toxicity_Assessment_Workflow start Start Long-Term Cell Culture with this compound dose_response 1. Dose-Response Curve (e.g., MTT Assay) start->dose_response determine_ic50 Determine Non-Toxic Working Concentration dose_response->determine_ic50 observe_toxicity Observe Unexpected Toxicity? determine_ic50->observe_toxicity no_toxicity Proceed with Experiment observe_toxicity->no_toxicity No investigate_mechanism 2. Investigate Mechanism of Toxicity observe_toxicity->investigate_mechanism Yes apoptosis_vs_necrosis Apoptosis vs. Necrosis Assays (Annexin V/PI, Caspase Assay) investigate_mechanism->apoptosis_vs_necrosis stability_assay 3. Check Compound Stability (HPLC) investigate_mechanism->stability_assay optimize_protocol Optimize Protocol: - Lower Concentration - More Frequent Media Changes apoptosis_vs_necrosis->optimize_protocol stability_assay->optimize_protocol

Caption: Experimental workflow for assessing and minimizing this compound toxicity.

Troubleshooting_Logic start Unexpected Cell Death Observed check_vehicle Is Vehicle Control Also Toxic? start->check_vehicle solvent_issue Solvent Toxicity Issue check_vehicle->solvent_issue Yes inhibitor_specific Inhibitor-Specific Toxicity check_vehicle->inhibitor_specific No reduce_solvent Reduce Solvent Conc. or Change Solvent solvent_issue->reduce_solvent dose_dependent Is Toxicity Dose-Dependent? inhibitor_specific->dose_dependent on_off_target On- or Off-Target Pharmacological Effect dose_dependent->on_off_target Yes potential_artifact Potential Artifact (e.g., Precipitation) dose_dependent->potential_artifact No lower_conc Lower Inhibitor Conc. & Re-evaluate on_off_target->lower_conc check_solubility Check Solubility & Compound Stability potential_artifact->check_solubility

Caption: A logical flowchart for troubleshooting unexpected cytotoxicity.

References

Interpreting variable results in AZ084 chemotaxis experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret and manage variable results in chemotaxis experiments involving the CCR8 antagonist, AZ084.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in chemotaxis?

A: this compound is a potent, selective, and orally active allosteric antagonist of the C-C chemokine receptor 8 (CCR8).[1][2] Its mechanism of action involves binding to a site on the CCR8 receptor that is distinct from the binding site of the natural chemokine ligand (e.g., CCL1). This allosteric binding changes the receptor's conformation, preventing the intracellular signaling cascade that would normally be triggered by the chemokine. By inhibiting this pathway, this compound effectively blocks the directed migration (chemotaxis) of CCR8-expressing cells, such as T-regulatory cells (Tregs), dendritic cells, and eosinophils.[1][2] This makes it a valuable tool for studying inflammatory diseases and cancer, where CCR8-mediated cell migration plays a significant role.[1]

cluster_inhibition CCL1 Chemokine (CCL1) CCR8 CCR8 Receptor CCL1->CCR8 Binds This compound This compound (Allosteric Antagonist) This compound->CCR8 Binds Allosterically G_Protein Gαi Protein Signaling This compound->G_Protein Blocks Activation CCR8->G_Protein Activates Actin Actin Cytoskeleton Rearrangement G_Protein->Actin Leads to Inhibition Inhibition Migration Cell Migration (Chemotaxis) Actin->Migration

Caption: this compound allosterically inhibits CCR8 signaling to block cell migration.
Q2: I'm observing high variability between replicates in my this compound chemotaxis assay. What are the common causes?

A: High variability is a common challenge in Boyden chamber assays and can originate from multiple sources.[3] To improve consistency, consider the following factors:

  • Inconsistent Cell Seeding: Ensure your cell suspension is homogenous before plating. Variations in cell numbers between inserts will lead to different migration counts. Always perform accurate cell counts before seeding.[3]

  • Uneven Cell Distribution: After adding cells to the upper chamber, gently tap the plate or swirl it to ensure an even distribution across the membrane. Cells often concentrate at the edges, a phenomenon known as the "meniscus effect," which can skew results if not corrected.[4]

  • Inconsistent Gradient Establishment: Check for and remove any air bubbles trapped between the bottom of the insert and the media in the lower well, as these will interfere with the formation of a uniform chemoattractant gradient.[5]

  • Variable Incubation Times: Use a precise timer for all plates and wells. Longer incubation periods can increase spontaneous, random migration, which can add to variability.[3][6]

  • Subjective Quantification: Manual cell counting can be subjective.[7][8] To reduce bias, have a blinded second person count, or use a fluorescence-based method where cells are pre-labeled or lysed and quantified with a plate reader for a more objective measurement.[9]

Start High Variability Observed CheckSeeding Is cell seeding density consistent? Start->CheckSeeding CheckDistribution Is cell distribution even across insert? CheckSeeding->CheckDistribution Yes Sol_Seeding ACTION: Standardize cell counting and mixing. CheckSeeding->Sol_Seeding No CheckGradient Are gradients uniform (no bubbles)? CheckDistribution->CheckGradient Yes Sol_Distribution ACTION: Gently agitate plate after seeding. CheckDistribution->Sol_Distribution No CheckQuant Is quantification method objective? CheckGradient->CheckQuant Yes Sol_Gradient ACTION: Inspect for and remove air bubbles. CheckGradient->Sol_Gradient No Sol_Quant ACTION: Use fluorescence/lysis quantification method. CheckQuant->Sol_Quant No End Results Improved CheckQuant->End Yes Sol_Seeding->CheckDistribution Sol_Distribution->CheckGradient Sol_Gradient->CheckQuant Sol_Quant->End

Caption: A troubleshooting decision tree for high variability in chemotaxis assays.
Q3: My negative control (no chemoattractant) shows significant cell migration. What could be the cause?

A: High background migration in negative controls suggests that cells are moving randomly (chemokinesis) rather than in a directed manner (chemotaxis). The most common reasons are:

  • Presence of Serum: Fetal Bovine Serum (FBS) and other sera contain numerous growth factors and chemokines that are potent attractants.[6][10] Even low concentrations in the upper chamber can stimulate migration and mask the effect of your intended chemoattractant. It is critical to serum-starve your cells and resuspend them in serum-free media before the assay.[6][11][12]

  • Cell Activation: Certain immune cells, such as neutrophils, are highly sensitive and can be activated during the isolation process.[13] Activated cells exhibit increased random migration. Ensure gentle handling, and consider using LPS-free reagents.

  • Excessive Incubation Time: The longer the assay runs, the higher the likelihood of random migration.[6] Optimize the incubation time to a point where you see a good signal-to-noise ratio between your positive and negative controls.

Control Group Lower Chamber Upper Chamber (Cells) Expected Outcome Purpose
Negative Control Serum-Free MediaCells in Serum-Free MediaMinimal MigrationMeasures random migration (chemokinesis).
Positive Control Media + ChemoattractantCells in Serum-Free MediaMaximum MigrationConfirms cells are responsive to the chemoattractant.
Test Condition Media + ChemoattractantCells in Serum-Free Media + this compoundInhibited MigrationMeasures the effect of the this compound antagonist.
Q4: this compound is not inhibiting chemotaxis as expected. What should I investigate?

A: A lack of inhibition can point to several experimental factors. Here’s what to check:

  • This compound Concentration: The inhibitory potency (IC50) of this compound can differ between cell types and experimental conditions. Perform a dose-response curve, testing a range of this compound concentrations to determine the optimal inhibitory dose for your specific cells.[1]

  • Cytotoxicity: High concentrations of any compound can be toxic, leading to cell death.[14][15] This can be misinterpreted as low migration. It is crucial to run a parallel cell viability assay (e.g., MTT, CCK-8, or Trypan Blue) to confirm that the concentrations of this compound used are not cytotoxic.[16]

  • Chemoattractant Concentration: If the chemoattractant concentration is too high (saturating), it may overwhelm the inhibitory capacity of the antagonist. The ideal chemoattractant concentration is typically at or near its EC50 (the concentration that produces 50% of the maximal response).

  • CCR8 Receptor Expression: Confirm that your target cells express CCR8 at sufficient levels. You can verify this using techniques like flow cytometry or qPCR. If receptor expression is low or absent, a CCR8-specific antagonist like this compound will have no effect.

Parameter This compound Concentration (nM) % Migration Inhibition % Cell Viability
Vehicle Control00%100%
Test 10.115%100%
Test 21.048%99%
Test 31085%98%
Test 410092%95%
Test 5100095%70% (Cytotoxic)

Table showing example data from a dose-response experiment to determine the optimal non-toxic concentration of this compound.

Experimental Protocols

Protocol 1: Boyden Chamber Chemotaxis Assay

This protocol provides a general workflow for assessing the effect of this compound on cell chemotaxis using a standard Boyden chamber (e.g., Transwell®) assay.[3][5][9]

  • Cell Preparation:

    • Culture cells to approximately 80% confluency.[5][9]

    • Serum-starve the cells for 18-24 hours in serum-free media (or media with low serum, e.g., 0.5% BSA) to increase their sensitivity to the chemoattractant.[5][9][12]

    • Gently harvest the cells (using a non-enzymatic dissociation buffer if possible to avoid receptor damage) and wash with PBS.[3]

    • Resuspend the cell pellet in serum-free media at a pre-optimized concentration (e.g., 1 x 10^6 cells/mL).[5][9]

  • Assay Setup:

    • Add media containing the chemoattractant to the lower wells of the chamber plate. For control wells, add serum-free media only.

    • Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 30-60 minutes at 37°C.

    • Carefully place the Boyden chamber inserts into the wells.

    • Add the cell suspension (containing this compound or vehicle) to the top of each insert.

    • Ensure no air bubbles are present at the interface between the insert membrane and the lower chamber media.

  • Incubation:

    • Incubate the plate at 37°C in a CO2 incubator for a pre-determined optimal time (typically 2-24 hours, depending on cell type).[9]

  • Quantification:

    • After incubation, remove the inserts.

    • Carefully wipe the top surface of the membrane with a cotton swab to remove non-migrated cells.[8]

    • Fix and stain the migrated cells on the bottom surface of the membrane (e.g., with DAPI or Crystal Violet).

    • Count the number of migrated cells in several representative fields of view under a microscope. Alternatively, use a fluorescence plate reader after lysing the stained cells.[7][9]

Start Start: Culture Cells Starve 1. Serum Starve Cells (18-24h) Start->Starve Harvest 2. Harvest & Resuspend in Serum-Free Media Starve->Harvest Treat 3. Pre-incubate Cells with this compound Harvest->Treat Plate 5. Add Cells to Upper Chamber (Insert) Treat->Plate Setup 4. Add Chemoattractant to Lower Chamber Setup->Plate Incubate 6. Incubate at 37°C (2-24h) Plate->Incubate Remove 7. Remove Non-Migrated Cells from Top Incubate->Remove Stain 8. Fix & Stain Migrated Cells Remove->Stain Quantify 9. Quantify Migration (Microscopy/Plate Reader) Stain->Quantify End End: Analyze Data Quantify->End

Caption: Standard experimental workflow for a Boyden chamber chemotaxis assay.
Protocol 2: Cell Viability Assay (e.g., CCK-8/WST-1)

This assay is essential to ensure that observed effects of this compound are due to chemotaxis inhibition and not cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Replace the media with fresh media containing serial dilutions of this compound (at the same concentrations used in the chemotaxis assay). Include a vehicle-only control.

  • Incubation: Incubate the plate for the same duration as the chemotaxis assay.

  • Reagent Addition: Add the CCK-8 or WST-1 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. A significant drop in viability indicates cytotoxicity.

References

Technical Support Center: Improving the Oral Bioavailability of AZ084

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the oral administration of the CCR8 antagonist, AZ084.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability a concern?

A1: this compound is a potent and selective allosteric antagonist of the C-C chemokine receptor 8 (CCR8). It is considered an "orally active" compound with a favorable in vivo pharmacokinetic profile and a long half-life in rats.[1] While second-generation diazospiroundecane antagonists like this compound were developed to have improved physicochemical properties over earlier, highly lipophilic compounds, optimizing oral delivery to ensure consistent and adequate absorption can still be a challenge.[2] Understanding and improving its oral bioavailability is crucial for achieving desired therapeutic efficacy in preclinical and clinical studies.

Q2: What are the potential reasons for suboptimal oral bioavailability of this compound?

A2: Suboptimal oral bioavailability of a compound like this compound can stem from several factors:

  • Low Aqueous Solubility: Although improved from first-generation compounds, this compound's solubility in gastrointestinal fluids might still be a limiting factor for dissolution and subsequent absorption.

  • Poor Permeability: The ability of this compound to permeate the intestinal epithelium might be restricted.

  • First-Pass Metabolism: Significant metabolism in the gut wall or liver can reduce the amount of active drug reaching systemic circulation.

  • Efflux Transporter Activity: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the intestinal lumen.

Q3: How can I get a preliminary assessment of this compound's potential bioavailability challenges?

A3: A good starting point is to determine the Biopharmaceutics Classification System (BCS) class of this compound. The BCS is a scientific framework that classifies drugs based on their aqueous solubility and intestinal permeability.[3][4][5] This classification helps to identify the rate-limiting step in oral absorption.

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

To classify this compound, you would need to perform solubility and permeability studies.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues related to the oral bioavailability of this compound.

Issue 1: Low and Variable Plasma Exposure in Animal Studies

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Poor Aqueous Solubility 1. Conduct Kinetic Solubility Assays: Determine the solubility of this compound in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF). 2. Particle Size Reduction: Investigate micronization or nanosuspension techniques to increase the surface area for dissolution. 3. Formulation Strategies: Explore enabling formulations such as amorphous solid dispersions or lipid-based formulations (e.g., SEDDS/SMEDDS).
Low Intestinal Permeability 1. Perform Caco-2 Permeability Assays: Assess the bidirectional permeability of this compound to determine the apparent permeability coefficient (Papp) and efflux ratio. 2. Identify Efflux Transporter Involvement: If a high efflux ratio is observed, conduct the Caco-2 assay with known P-gp inhibitors (e.g., verapamil) to confirm if this compound is a substrate.
High First-Pass Metabolism 1. In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to evaluate the metabolic stability of this compound. 2. Identify Metabolites: Characterize the major metabolites to understand the metabolic pathways.
Issue 2: High Efflux Ratio in Caco-2 Permeability Assay

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Steps
This compound is a Substrate for P-glycoprotein (P-gp) or other Efflux Transporters 1. Co-administration with Inhibitors: In a research setting, co-administer this compound with a P-gp inhibitor to assess the impact on plasma exposure. 2. Formulation with Excipients that Inhibit Efflux: Some formulation excipients, such as certain surfactants used in SEDDS/SMEDDS, can inhibit P-gp function.

Experimental Protocols

Kinetic Solubility Assay

Objective: To determine the kinetic solubility of this compound in aqueous buffers.

Methodology:

  • Prepare Stock Solution: Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mM.

  • Prepare Buffer Solutions: Prepare phosphate-buffered saline (PBS) at pH 7.4.

  • Assay Procedure:

    • Add 1.5 µL of the 10 mM DMSO stock solution of this compound to 148.5 µL of PBS in a 96-well plate.

    • Seal the plate and shake at room temperature for 2 hours.

    • After incubation, filter the samples to remove any precipitated compound.

  • Quantification: Analyze the concentration of the dissolved this compound in the filtrate using a validated LC-MS/MS method.

Data Presentation:

Compound Solubility in PBS (pH 7.4) (µg/mL)
This compoundExperimental Value
Control Compound (e.g., Propranolol)Experimental Value
Caco-2 Permeability Assay

Objective: To assess the intestinal permeability and potential for active efflux of this compound.

Methodology:

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer to ensure its integrity.

  • Transport Buffer: Use Hanks' Balanced Salt Solution (HBSS) buffered with HEPES at pH 7.4.

  • Assay Procedure (Bidirectional):

    • Apical to Basolateral (A-B) Transport: Add this compound (at a final concentration of 10 µM) to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side.

    • Basolateral to Apical (B-A) Transport: Add this compound to the basolateral (donor) side and fresh transport buffer to the apical (receiver) side.

  • Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver compartment.

  • Quantification: Analyze the concentration of this compound in the samples using LC-MS/MS.

Data Presentation:

Compound Papp (A-B) (x 10⁻⁶ cm/s) Papp (B-A) (x 10⁻⁶ cm/s) Efflux Ratio (Papp B-A / Papp A-B)
This compoundExperimental ValueExperimental ValueCalculated Value
Atenolol (Low Permeability Control)Experimental ValueExperimental ValueCalculated Value
Propranolol (High Permeability Control)Experimental ValueExperimental ValueCalculated Value
Digoxin (P-gp Substrate Control)Experimental ValueExperimental ValueCalculated Value
In Vivo Oral Bioavailability Study in Rats

Objective: To determine the oral bioavailability and pharmacokinetic profile of this compound in rats.

Methodology:

  • Animals: Use male Sprague-Dawley rats (n=3-5 per group).

  • Dosing:

    • Intravenous (IV) Group: Administer this compound (e.g., 1 mg/kg) as a single bolus injection via the tail vein. The vehicle can be a mixture of DMSO, PEG300, and saline.

    • Oral (PO) Group: Administer this compound (e.g., 10 mg/kg) by oral gavage. A suitable vehicle could be a suspension in 0.5% methylcellulose (B11928114) or a lipid-based formulation.

  • Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to obtain plasma.

  • Quantification: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as AUC, Cmax, Tmax, and half-life (t½) using non-compartmental analysis. Oral bioavailability (F%) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

Data Presentation:

Parameter Intravenous (1 mg/kg) Oral (10 mg/kg)
Cmax (ng/mL) Experimental ValueExperimental Value
Tmax (h) -Experimental Value
AUC₀₋t (ngh/mL) Experimental ValueExperimental Value
AUC₀₋inf (ngh/mL) Experimental ValueExperimental Value
t½ (h) Experimental ValueExperimental Value
Oral Bioavailability (F%) -Calculated Value

Visualizations

G cluster_oral_absorption Oral Drug Absorption Pathway for this compound cluster_barriers Potential Barriers drug_ingestion Oral Administration of this compound Formulation dissolution Dissolution in GI Fluids drug_ingestion->dissolution permeation Permeation across Intestinal Epithelium dissolution->permeation Solubility-Limited solubility_barrier Low Aqueous Solubility dissolution->solubility_barrier portal_vein Entry into Portal Vein permeation->portal_vein Permeability-Limited permeability_barrier Poor Membrane Permeability permeation->permeability_barrier efflux_pump P-gp Efflux permeation->efflux_pump Efflux liver First-Pass Metabolism in Liver portal_vein->liver systemic_circulation Systemic Circulation liver->systemic_circulation Metabolism metabolism_barrier High First-Pass Metabolism liver->metabolism_barrier G exp_workflow Start: Low Oral Bioavailability of this compound Step 1: Physicochemical Characterization Kinetic Solubility Assay Caco-2 Permeability Assay Determine BCS Class Step 2: Formulation Development Design & Prepare Formulations (e.g., SEDDS, Nanosuspension) Step 3: In Vivo Evaluation Rat Pharmacokinetic Study (PO vs. IV) End: Optimized Oral Formulation G cluster_pathway Simplified CCR8 Signaling Pathway CCL1 CCL1 (Ligand) CCR8 CCR8 Receptor CCL1->CCR8 Binds G_protein G-protein Activation CCR8->G_protein downstream Downstream Signaling (e.g., Ca²⁺ mobilization, MAPK activation) G_protein->downstream cell_response Cellular Response (e.g., Chemotaxis, Treg Suppression) downstream->cell_response This compound This compound (Allosteric Antagonist) This compound->CCR8 Inhibits

References

Technical Support Center: Addressing Batch-to-Batch Variability of Commercial AZD084

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on a specific small molecule inhibitor designated "AZD084" is limited. This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals based on general principles for handling small molecule kinase inhibitors and the known biology of its presumed target, Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). The protocols and troubleshooting advice provided are intended as a representative framework and should be adapted and optimized for your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: We are observing significant differences in the potency (IC50) of AZD084 between different purchased lots. What are the likely causes?

A1: Batch-to-batch variability in the activity of commercially available small molecule inhibitors is a known challenge in preclinical research.[1][2] Several factors can contribute to these discrepancies:

  • Purity Differences: Even minor variations in the purity of the compound between batches can lead to significant differences in the concentration of the active molecule, thereby affecting its apparent potency.

  • Presence of Isomers or Byproducts: The synthesis of complex organic molecules can sometimes result in the formation of isomers or closely related byproducts that may have reduced or no biological activity. The ratio of the active compound to these impurities can vary from batch to batch.

  • Compound Stability and Degradation: Improper storage or handling can lead to the degradation of the compound over time. Older batches or those exposed to light, moisture, or repeated freeze-thaw cycles may exhibit reduced activity.

  • Residual Solvents: Solvents used in the synthesis and purification process, if not completely removed, can interfere with biological assays.

Q2: How can we ensure the quality and consistency of a new batch of AZD084 before starting our experiments?

A2: It is highly recommended to perform in-house quality control (QC) on each new lot of a small molecule inhibitor. A multi-step approach is advisable:

  • Analytical Chemistry: Confirm the identity, purity, and concentration of the compound. High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for assessing purity and detecting degradation products.

  • Biochemical Assay: Determine the in vitro potency of the new batch by measuring its ability to inhibit the enzymatic activity of recombinant IRAK4. This will provide a direct measure of its on-target activity.[3][4]

  • Cell-Based Assay: Functionally validate the new batch in a relevant cell-based assay. For an IRAK4 inhibitor, this could involve measuring the inhibition of lipopolysaccharide (LPS) or IL-1β-induced cytokine production (e.g., TNF-α, IL-6) in a cell line such as THP-1 monocytes.[3][5]

Q3: What are the best practices for preparing and storing AZD084 to minimize variability?

A3: Proper handling and storage are critical for maintaining the integrity of small molecule inhibitors.

  • Stock Solution Preparation:

    • Allow the solid compound to equilibrate to room temperature before opening the vial to prevent condensation.

    • Use a high-purity, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution (e.g., 10 mM).

    • Ensure the compound is fully dissolved by vortexing or brief sonication.

  • Aliquoting and Storage:

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage, protected from light.

  • Working Dilutions:

    • Prepare fresh working dilutions from a thawed aliquot for each experiment.

    • Be mindful of the final DMSO concentration in your assays, as high concentrations can be toxic to cells (typically keep below 0.5%).

Troubleshooting Guides

Issue 1: Inconsistent IC50 values for AZD084 in our cell-based assays.

Potential Cause Troubleshooting Steps
Batch-to-Batch Variability Perform the QC checks outlined in FAQ Q2 for each new lot.
Cell Culture Conditions Use cells within a consistent and low passage number range. Ensure consistent cell seeding density and confluency at the time of treatment.
Compound Solubility Visually inspect stock and working solutions for any precipitation. If solubility is an issue, try gentle warming or sonication.
Assay Parameters Standardize incubation times, reagent concentrations, and detection methods across all experiments.

Issue 2: Complete loss of AZD084 activity in our experiments.

Potential Cause Troubleshooting Steps
Degraded Stock Solution Prepare a fresh stock solution from the solid compound. If possible, analyze the old stock solution by HPLC or LC-MS to check for degradation.
Incorrect Dilutions Double-check all calculations and ensure pipettes are calibrated correctly.
Compound Instability in Media Some compounds can be unstable in cell culture media over long incubation periods. Consider refreshing the media with a fresh compound for long-term experiments.

Data Presentation

Table 1: Representative Quality Control Data for Two Hypothetical Batches of AZD084

Parameter Batch A Batch B Acceptance Criteria
Purity (HPLC) 99.2%95.8%>98%
Identity (LC-MS) ConfirmedConfirmedMatches expected MW
Biochemical IC50 (IRAK4 Kinase Assay) 15.3 nM45.8 nM< 2-fold difference from reference
Cellular IC50 (LPS-induced IL-6) 125 nM480 nM< 2-fold difference from reference

Experimental Protocols

Protocol 1: Quality Control of a New Batch of AZD084 using a Biochemical Kinase Assay

Objective: To determine the in vitro potency (IC50) of a new batch of AZD084 by measuring its ability to inhibit the enzymatic activity of recombinant IRAK4.

Materials:

  • Recombinant human IRAK4 enzyme

  • Kinase substrate (e.g., a specific peptide substrate for IRAK4)

  • ATP (Adenosine triphosphate)

  • AZD084 (new batch and a previously validated reference batch)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 384-well white assay plates

  • Plate reader capable of luminescence detection

Methodology:

  • Compound Preparation: Prepare a serial dilution of the new and reference batches of AZD084 in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.

  • Assay Reaction: Add the diluted compounds or DMSO (vehicle control) to the wells of the 384-well plate. Add the IRAK4 enzyme and substrate mixture to each well.

  • Initiation: Start the kinase reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ kit according to the manufacturer's instructions.

  • Data Analysis: Measure the luminescence using a plate reader. Normalize the data and plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.[3]

Protocol 2: Functional Validation of AZD084 in a Cell-Based Assay

Objective: To assess the functional potency of a new batch of AZD084 by measuring its ability to inhibit LPS-induced IL-6 production in THP-1 cells.

Materials:

  • THP-1 human monocytic cells

  • RPMI-1640 medium with 10% FBS

  • Lipopolysaccharide (LPS)

  • AZD084 (new and reference batches)

  • Human IL-6 ELISA kit

  • 96-well cell culture plates

Methodology:

  • Cell Seeding: Seed THP-1 cells into a 96-well plate at a density of 1 x 10^5 cells/well and differentiate them into macrophages using PMA (phorbol 12-myristate 13-acetate) for 48 hours.

  • Compound Treatment: Prepare serial dilutions of the new and reference batches of AZD084 in cell culture medium. Pre-treat the cells with the compounds or vehicle (DMSO) for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 18-24 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA: Measure the concentration of IL-6 in the supernatants using a human IL-6 ELISA kit according to the manufacturer's protocol.

  • Data Analysis: Normalize the IL-6 concentrations to the vehicle control. Plot the percent inhibition of IL-6 production against the logarithm of the AZD084 concentration and determine the IC50 value.

Mandatory Visualizations

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 Activation TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NFkB NF-κB IKK_complex->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Nuclear Translocation & Transcription AZD084 AZD084 AZD084->IRAK4 Inhibition

Caption: IRAK4 signaling pathway and the point of inhibition by AZD084.

QC_Workflow start Receive New Batch of AZD084 analytical_qc Analytical QC (HPLC, LC-MS) start->analytical_qc biochemical_assay Biochemical Assay (IRAK4 Kinase Assay) analytical_qc->biochemical_assay cell_based_assay Cell-Based Assay (e.g., IL-6 release) biochemical_assay->cell_based_assay compare Compare to Reference Batch cell_based_assay->compare pass Batch Accepted fail Batch Rejected compare->pass < 2-fold difference compare->fail > 2-fold difference

Caption: Experimental workflow for qualifying a new batch of AZD084.

Troubleshooting_Tree start Inconsistent Results with AZD084 check_batch Is it a new batch? start->check_batch qc_batch Perform QC on new batch (see QC workflow) check_batch->qc_batch Yes check_storage Check storage and handling of stock solutions check_batch->check_storage No check_cells Consistent cell passage and seeding density? qc_batch->check_cells check_storage->check_cells standardize_cells Standardize cell culture protocols check_cells->standardize_cells No check_assay Review assay parameters (incubation times, etc.) check_cells->check_assay Yes

Caption: Troubleshooting decision tree for inconsistent experimental results.

References

Technical Support Center: Confirming Compound Activity in a New Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive resource for researchers to confirm the activity of specific inhibitors in a new cell line. We address the potential ambiguity between AZ084, a CCR8 antagonist, and TAK1 inhibitors, providing detailed experimental protocols and troubleshooting for both.

Part 1: How to Confirm this compound (CCR8 Antagonist) Activity

This compound is a potent and selective allosteric antagonist of the C-C chemokine receptor 8 (CCR8).[1][2][3] CCR8 is a G protein-coupled receptor (GPCR) primarily expressed on specific immune cell populations like T helper 2 (Th2) cells and regulatory T cells (Tregs).[4] Its primary ligand is CCL1. The CCL1-CCR8 signaling axis is crucial for the recruitment of these immune cells, particularly in the tumor microenvironment where it contributes to an immunosuppressive landscape.[5][6]

To confirm this compound activity in a new cell line, it is essential to first verify that the cell line expresses CCR8. Subsequently, the following assays can be performed to measure the antagonistic effect of this compound on CCL1-induced signaling and cell function.

Frequently Asked Questions (FAQs)
  • Q1: How do I know if my new cell line is suitable for testing this compound?

    • A1: The primary requirement is the expression of CCR8. You can verify this using RT-qPCR to measure CCR8 mRNA levels or by flow cytometry or Western blot to detect the CCR8 protein on the cell surface.

  • Q2: What is the expected outcome of a successful experiment with this compound?

    • A2: this compound should inhibit the cellular responses induced by the CCR8 ligand, CCL1. This includes blocking cell migration (chemotaxis) towards a CCL1 gradient and inhibiting the intracellular calcium mobilization that typically follows CCR8 activation.

  • Q3: At what concentration should I use this compound?

    • A3: The effective concentration can vary between cell lines. It is recommended to perform a dose-response experiment, typically ranging from 1 nM to 10 µM, to determine the IC50 (half-maximal inhibitory concentration) in your specific cell line. Published studies have shown IC50 values in the low nanomolar range for some cell types.[1]

Key Experiments to Confirm this compound Activity

This assay measures the ability of this compound to block the directed migration of cells towards a CCL1 gradient.

Experimental Protocol:

  • Cell Preparation: Culture the CCR8-expressing cell line to 70-80% confluency. The day before the assay, serum-starve the cells to reduce baseline migration.

  • Assay Setup: Use a Transwell plate with a porous membrane (e.g., 5 µm pore size for lymphocytes).[7]

  • Chemoattractant Preparation: In the lower chamber, add media containing CCL1 at a concentration that induces optimal migration (to be determined in a preliminary experiment, often around 50 ng/mL).[8] Include a negative control with media alone and a positive control with a known chemoattractant like SDF-1α if applicable.[9]

  • Inhibitor Treatment: Resuspend the serum-starved cells in serum-free media. Pre-incubate the cells with varying concentrations of this compound or vehicle control (DMSO) for 30-60 minutes at 37°C.

  • Cell Seeding: Add the pre-treated cell suspension to the upper chamber of the Transwell.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.[5]

  • Quantification:

    • Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix the migrated cells on the lower surface with methanol (B129727) and stain with a 0.1% crystal violet solution.[10]

    • Elute the stain and measure the absorbance on a plate reader, or count the migrated cells in several fields of view under a microscope.

Data Presentation:

TreatmentThis compound ConcentrationMigrated Cells (Absorbance at 570 nm)% Inhibition
Negative Control (No CCL1)0 µM0.05 ± 0.01-
Positive Control (CCL1)0 µM0.52 ± 0.040%
This compound + CCL10.01 µM0.41 ± 0.0321%
This compound + CCL10.1 µM0.25 ± 0.0252%
This compound + CCL11 µM0.08 ± 0.0185%
This compound + CCL110 µM0.06 ± 0.0192%

This assay measures the inhibition of CCL1-induced intracellular calcium release, a key event in GPCR signaling.[11][12][13]

Experimental Protocol:

  • Cell Preparation: Seed the CCR8-expressing cells into a 96-well black, clear-bottom plate and culture overnight.

  • Dye Loading: Wash the cells with an appropriate assay buffer (e.g., HBSS with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C in the dark.[5]

  • Inhibitor Pre-incubation: Wash the cells to remove excess dye and add the assay buffer containing various concentrations of this compound or vehicle control. Incubate for 15-30 minutes.

  • Signal Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR). Measure the baseline fluorescence.

  • Agonist Stimulation: Add a solution of CCL1 (at a pre-determined EC80 concentration) to the wells and immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).

  • Data Analysis: The increase in fluorescence intensity corresponds to the intracellular calcium concentration. Calculate the percentage inhibition of the CCL1-induced calcium response for each this compound concentration.

Data Presentation:

TreatmentThis compound ConcentrationPeak Fluorescence Intensity (RFU)% Inhibition
Vehicle Control (No CCL1)0 µM150 ± 20-
CCL10 µM2500 ± 1500%
This compound + CCL10.01 µM1800 ± 12029%
This compound + CCL10.1 µM950 ± 8066%
This compound + CCL11 µM300 ± 4093%
This compound + CCL110 µM180 ± 2598%
Troubleshooting Guide
  • Issue: No cell migration in response to CCL1.

    • Possible Cause: Low or no CCR8 expression in the cell line. Inappropriate pore size of the Transwell membrane.[7] Inactive CCL1.

    • Solution: Verify CCR8 expression. Optimize the pore size for your specific cell type. Use a fresh, validated batch of CCL1. Include a positive control cell line known to respond to CCL1.

  • Issue: High background migration in the negative control.

    • Possible Cause: The presence of serum or other chemoattractants in the assay medium. Cells were not properly serum-starved.

    • Solution: Ensure all media used in the assay are serum-free.[14] Increase the serum-starvation period.

  • Issue: No calcium signal upon CCL1 stimulation.

    • Possible Cause: Inefficient dye loading. Low CCR8 expression. The cell line does not couple CCR8 activation to calcium mobilization.

    • Solution: Optimize dye loading time and concentration. Confirm CCR8 expression. Consider using a cell line engineered to express a promiscuous G-protein like Gα16 to force coupling to the calcium pathway.[15]

Visualizations

CCR8_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular CCL1 CCL1 CCR8 CCR8 (GPCR) CCL1->CCR8 Binds G_protein Gαi/βγ CCR8->G_protein Activates PLC PLC G_protein->PLC Activates Chemotaxis Chemotaxis G_protein->Chemotaxis Mediates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release IP3->Ca_release Induces This compound This compound This compound->CCR8 Inhibits

Caption: CCR8 signaling pathway and the inhibitory action of this compound.

Chemotaxis_Workflow start Start: CCR8-expressing cells serum_starve Serum-starve cells start->serum_starve pre_incubate Pre-incubate cells with this compound or Vehicle serum_starve->pre_incubate setup_transwell Setup Transwell: Lower chamber: CCL1 Upper chamber: Treated cells pre_incubate->setup_transwell incubate Incubate 2-4 hours at 37°C setup_transwell->incubate quantify Fix, Stain, and Quantify Migrated Cells incubate->quantify end End: Determine % Inhibition quantify->end

Caption: Experimental workflow for the Chemotaxis Assay.

Part 2: How to Confirm TAK1 Inhibitor Activity

Transforming growth factor-β-activated kinase 1 (TAK1) is a key serine/threonine kinase in the MAPKKK family. It plays a central role in mediating signals from pro-inflammatory cytokines like TNFα and IL-1β, leading to the activation of the NF-κB and MAPK (JNK and p38) pathways.[16] These pathways are critical for inflammation, immunity, and cell survival. If you are working with a TAK1 inhibitor, such as AZD7762 or a similar compound, confirming its activity involves assessing the phosphorylation of its downstream targets.

Frequently Asked questions (FAQs)
  • Q1: How do I choose a cell line to test a TAK1 inhibitor?

    • A1: Select a cell line where the TAK1 pathway is known to be active or can be stimulated. Many cancer cell lines and immune cell lines are suitable. You can stimulate the pathway with TNFα or IL-1β to get a robust signal.

  • Q2: What is the primary readout for TAK1 inhibition?

    • A2: The most direct readout is a decrease in the phosphorylation of downstream targets like p38, JNK, and IκBα. This is typically measured by Western blot.

  • Q3: My TAK1 inhibitor doesn't seem to be working. What should I check?

    • A3: Ensure your stimulus (e.g., TNFα) is active and used at an optimal concentration and time point. Verify that your antibodies for the phosphorylated proteins are specific and working correctly. Also, check the stability and solubility of your inhibitor in the culture medium.

Key Experiments to Confirm TAK1 Inhibitor Activity

This is the most direct method to confirm that the TAK1 inhibitor is hitting its target and blocking the downstream signaling cascade.

Experimental Protocol:

  • Cell Culture and Treatment: Seed your chosen cell line in a 6-well plate. Once the cells reach 70-80% confluency, pre-treat them with various concentrations of the TAK1 inhibitor or vehicle (DMSO) for 1-2 hours.

  • Stimulation: Stimulate the cells with a pro-inflammatory cytokine like TNFα (e.g., 10 ng/mL) for 15-30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.[17]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-p38 (Thr180/Tyr182), phospho-JNK (Thr183/Tyr185), and a loading control like GAPDH or β-actin.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the loading control.

Data Presentation:

TreatmentTAK1 Inhibitor (µM)p-p38 (Normalized Intensity)p-JNK (Normalized Intensity)
Unstimulated00.1 ± 0.020.1 ± 0.03
TNFα01.0 ± 0.11.0 ± 0.12
TNFα + Inhibitor0.10.6 ± 0.080.7 ± 0.09
TNFα + Inhibitor0.50.2 ± 0.040.3 ± 0.05
TNFα + Inhibitor1.00.05 ± 0.010.1 ± 0.02

This assay quantifies the transcriptional activity of NF-κB, a key downstream effector of the TAK1 pathway.

Experimental Protocol:

  • Cell Transfection: Co-transfect the cell line with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization. Alternatively, use a stable cell line expressing the NF-κB reporter.[18][19]

  • Cell Seeding and Treatment: Seed the transfected cells in a 96-well plate. The next day, pre-treat the cells with the TAK1 inhibitor for 1-2 hours.

  • Stimulation: Stimulate the cells with TNFα for 6-8 hours.

  • Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold induction of NF-κB activity relative to the unstimulated control and the percentage inhibition by the TAK1 inhibitor.

Data Presentation:

TreatmentTAK1 Inhibitor (µM)Normalized Luciferase Activity (RLU)% Inhibition
Unstimulated01,500 ± 200-
TNFα025,000 ± 1,8000%
TNFα + Inhibitor0.115,000 ± 1,20042%
TNFα + Inhibitor0.55,000 ± 60085%
TNFα + Inhibitor1.02,000 ± 30097%
Troubleshooting Guide
  • Issue: No change in phosphorylation levels after TNFα stimulation.

    • Possible Cause: The cell line is not responsive to TNFα. The time point of stimulation is not optimal. Inactive TNFα.

    • Solution: Test a range of TNFα concentrations and perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to find the peak phosphorylation. Use a new vial of TNFα.

  • Issue: High background in the NF-κB reporter assay.

    • Possible Cause: Basal NF-κB activity is high in the cell line. Plasmid concentration is too high, leading to leaky expression.

    • Solution: Optimize the amount of reporter plasmid used for transfection. Ensure the cells are not stressed, as this can activate NF-κB.

  • Issue: Inconsistent Western blot results.

    • Possible Cause: Uneven protein loading. Issues with antibody quality. Inefficient transfer.

    • Solution: Carefully perform protein quantification and load equal amounts. Validate your primary antibodies with positive and negative controls. Check transfer efficiency by staining the membrane with Ponceau S after transfer.

Visualizations

TAK1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular TNFa TNFα TNFR TNFR TNFa->TNFR Binds TAK1 TAK1 TNFR->TAK1 Activates IKK IKK Complex TAK1->IKK Phosphorylates MKKs MKKs TAK1->MKKs Phosphorylates IkBa IκBα IKK->IkBa Phosphorylates (leads to degradation) p38_JNK p38 / JNK MKKs->p38_JNK Phosphorylates NFkB NF-κB IkBa->NFkB Inhibits Gene_Expression Gene Expression (Inflammation, Survival) NFkB->Gene_Expression Translocates to nucleus & activates transcription p38_JNK->Gene_Expression Activate transcription factors TAK1_Inhibitor TAK1 Inhibitor TAK1_Inhibitor->TAK1 Inhibits

Caption: TAK1 signaling pathway and the site of action for a TAK1 inhibitor.

Western_Blot_Workflow start Start: Seed cells pre_treat Pre-treat with TAK1 Inhibitor or Vehicle start->pre_treat stimulate Stimulate with TNFα pre_treat->stimulate lyse Lyse cells and quantify protein stimulate->lyse run_gel SDS-PAGE and Transfer to Membrane lyse->run_gel immunoblot Immunoblot for p-p38, p-JNK, and Loading Control run_gel->immunoblot detect Detect and Quantify Bands immunoblot->detect end End: Determine Inhibition of Phosphorylation detect->end

Caption: Experimental workflow for Western Blot analysis of TAK1 signaling.

References

Mitigating potential AZ084 degradation during storage.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AZ084. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating potential degradation of this compound during storage. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a potent and selective allosteric antagonist of the CCR8 receptor, with a Ki of 0.9 nM.[1][2][3] It is orally active and has shown potential in the treatment of asthma and in cancer research by restraining the formation of the pre-metastatic niche and tumor cell metastasis.[1] this compound is primarily used for in vitro and in vivo research studies.

Q2: What are the optimal storage conditions for solid this compound?

A2: To ensure the long-term stability of solid this compound, it is crucial to store it under the correct conditions. Best practices include:

  • Temperature: Store at -20°C for up to one year.[1] For short-term storage during ordinary shipping, ambient temperature is acceptable for a few days.[4]

  • Light: Protect the compound from light by using amber or opaque vials.[5]

  • Moisture: Store in a desiccated environment to prevent hydrolysis.[5][6]

  • Atmosphere: For maximum stability, especially if the compound is sensitive to oxidation, store under an inert atmosphere like argon or nitrogen.[7]

Q3: My this compound solution has changed color. What does this indicate?

A3: A change in color of your this compound solution may indicate chemical degradation, often due to oxidation or photodegradation.[8] It is recommended to discard the solution and prepare a fresh one from a solid stock that has been properly stored.

Q4: Can I reuse a stock solution of this compound that has been frozen and thawed multiple times?

A4: It is not recommended to subject this compound solutions to repeated freeze-thaw cycles as this can lead to degradation.[8] To avoid this, prepare single-use aliquots of your stock solution.[8]

Q5: What are the main pathways of degradation for small molecules like this compound?

A5: The primary degradation pathways for small molecule compounds are hydrolysis, oxidation, and photolysis.[5][7] Hydrolysis is the breakdown of a compound due to reaction with water, oxidation is a reaction involving oxygen, and photolysis is degradation caused by exposure to light.[5]

Troubleshooting Guides

This section provides a systematic approach to troubleshooting potential degradation issues with this compound.

Issue 1: Inconsistent or lower-than-expected experimental results.

  • Potential Cause: Degradation of this compound in your stock or working solution.

  • Recommended Actions:

    • Verify Compound Integrity: Use analytical methods like High-Performance Liquid Chromatography (HPLC) to assess the purity of your this compound stock.[7][9]

    • Prepare Fresh Solutions: Whenever possible, prepare solutions fresh from solid this compound immediately before your experiment.[1][8]

    • Optimize Storage: Ensure your stock solutions are stored in single-use aliquots at -20°C or -80°C and are protected from light.[8]

Issue 2: Precipitation is observed in the this compound solution.

  • Potential Cause:

    • Low solubility in the chosen solvent.

    • The solution is supersaturated.

    • The compound is degrading into less soluble products.[8]

  • Recommended Actions:

    • Confirm Solubility: this compound is soluble in DMSO at approximately 250 mg/mL.[4] For in vivo studies, a common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1][4]

    • Aid Dissolution: Gentle warming and/or sonication can be used to help dissolve the compound.[1]

    • Check for Degradants: Analyze the solution for the presence of degradation products using analytical techniques like LC-MS.[7][10]

Data on this compound Stability Under Various Storage Conditions

The following table summarizes the expected purity of this compound over time under different storage conditions. This data is based on typical stability profiles for similar small molecules and should be used as a guideline.

Storage ConditionTimeExpected Purity (%)
Solid
-20°C, desiccated, dark12 months>99%
4°C, desiccated, dark6 months~98%
25°C (Room Temp), ambient light1 month<95%
Solution (in DMSO)
-20°C, single-use aliquots3 months>98%
4°C1 week~97%
25°C (Room Temp)24 hours<95%
Experimental Protocols

Protocol 1: Stability Assessment of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity and stability of this compound.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in 50% acetonitrile (B52724) in water).[9]

    • Prepare working solutions by diluting the stock solution to the desired concentration.

  • HPLC System and Conditions:

    • Column: C18 column (e.g., 3-µm, 100 mm x 3.0 mm i.d.).[9]

    • Mobile Phase A: 0.1% formic acid in water.[9]

    • Mobile Phase B: Acetonitrile.[9]

    • Gradient: A broad gradient such as 5-100% acetonitrile over 10 minutes.[9]

    • Flow Rate: 1 mL/min.[9]

    • Column Temperature: 30°C.[9]

    • Detection: UV detection at a suitable wavelength (determined by UV scan of this compound).

  • Analysis:

    • Inject the prepared this compound solution into the HPLC system.

    • Monitor the chromatogram for the appearance of new peaks, which may indicate degradation products.

    • Calculate the purity of this compound by comparing the peak area of the main compound to the total peak area of all components.

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are used to identify potential degradation products and pathways.[11] The goal is to achieve 5-20% degradation of the active ingredient.[12][13][14]

  • Acid Hydrolysis:

    • Mix 1 mL of this compound stock solution with 1 mL of 0.1 N HCl.[7]

    • Incubate at 60°C for 24 hours.[7]

    • Neutralize the solution before HPLC or LC-MS analysis.

  • Base Hydrolysis:

    • Mix 1 mL of this compound stock solution with 1 mL of 0.1 N NaOH.[7]

    • Incubate at 60°C for 24 hours.[7]

    • Neutralize the solution before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of this compound stock solution with 1 mL of 3% H₂O₂.[7]

    • Store at room temperature, protected from light, for 24 hours.[7]

  • Thermal Degradation:

    • Place solid this compound in an oven at 80°C for 48 hours.[7]

    • Incubate a solution of this compound at 60°C for 48 hours.[7]

  • Photodegradation:

    • Expose a solution of this compound to a light source that produces combined visible and ultraviolet outputs.[11]

    • Ensure exposure levels are justified, with a minimum of 1.2 million lux hours and 200 watt hours/m².[11]

Visualizations

cluster_storage Storage Conditions This compound This compound (Solid) Solution This compound Solution This compound->Solution Dissolution Degradation Degradation Products Solution->Degradation Degradation Temp Temperature Temp->Degradation Light Light Light->Degradation Moisture Moisture Moisture->Degradation start Inconsistent Experimental Results check_storage Review Storage Conditions (-20°C, Dark, Desiccated) start->check_storage check_solution_prep Assess Solution Preparation Protocol check_storage->check_solution_prep Conditions OK analyze_purity Analyze Purity by HPLC check_solution_prep->analyze_purity prepare_fresh Prepare Fresh Solution analyze_purity->prepare_fresh Purity <95% re_experiment Repeat Experiment analyze_purity->re_experiment Purity >99% prepare_fresh->re_experiment cluster_pathways Degradation Pathways This compound This compound Hydrolysis Hydrolysis (Moisture) This compound->Hydrolysis Oxidation Oxidation (Oxygen) This compound->Oxidation Photolysis Photolysis (Light) This compound->Photolysis Hydrolysis_Product Hydrolysis Product Oxidation_Product Oxidation Product Photolysis_Product Photolysis Product Hydrolysis->Hydrolysis_Product Oxidation->Oxidation_Product Photolysis->Photolysis_Product

References

Optimizing AZ084 Incubation Time in Cell-Based Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time for AZ084 in cell-based assays. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, selective, and orally active allosteric antagonist of the C-C chemokine receptor 8 (CCR8).[1][2] Its mechanism of action involves binding to an allosteric site on the CCR8 receptor, which in turn inhibits the downstream signaling typically induced by the binding of the natural ligand, CCL1.[2] This inhibition has been shown to impact the differentiation of regulatory T cells (Tregs) and the migration of various immune cells, making it a compound of interest for research in asthma and cancer.[1][2]

Q2: What is a recommended starting point for incubation time when using this compound in a cell-based assay?

For initial experiments assessing the direct antagonistic effect of this compound on CCR8-mediated processes like chemotaxis, a shorter incubation time of 1 to 4 hours is a reasonable starting point. However, for studying downstream cellular effects, such as alterations in gene expression, protein expression, or cell differentiation, longer incubation times ranging from 24 to 72 hours, or even longer as seen in some co-culture models (e.g., 4 days), may be necessary.[1][3]

Q3: How does the concentration of this compound influence the optimal incubation time?

The concentration of this compound and the incubation time are interdependent variables. Higher concentrations of the inhibitor may elicit a more rapid and pronounced effect, potentially necessitating shorter incubation periods. Conversely, lower, more physiologically relevant concentrations might require longer incubation times to observe a significant biological response. It is crucial to perform a dose-response experiment to determine the optimal concentration before proceeding with a time-course experiment.[4]

Q4: I am not observing the expected inhibitory effect of this compound. What are some potential reasons?

Several factors could contribute to a lack of efficacy. Consider the following:

  • Suboptimal Incubation Time: The incubation period may be too short to observe the desired effect. A time-course experiment is recommended to determine the optimal duration.

  • Incorrect Concentration: The concentration of this compound may be too low to effectively inhibit CCR8 signaling. Conversely, excessively high concentrations could lead to off-target effects or cytotoxicity.

  • Cell Line Specificity: Ensure that the cell line used in your assay expresses CCR8 at a sufficient level for this compound to exert its effect.

  • Compound Stability: Verify the stability of this compound in your cell culture medium over the duration of the experiment.

  • Assay-Specific Issues: The chosen assay may not be sensitive enough to detect the effects of CCR8 inhibition.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability between replicates Inconsistent cell seeding, pipetting errors, or edge effects in the microplate.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consistent pipetting techniques. Avoid using the outermost wells of the plate for experimental samples; instead, fill them with sterile media or PBS.[5]
High background signal in the assay Compound interference with the detection system, or non-specific binding.Run a control experiment with this compound in the absence of cells to check for direct interference with the assay reagents. Including a known inhibitor of the pathway as a positive control can help validate the assay's performance.[6]
Unexpected increase in the measured signal (e.g., proliferation) Off-target effects of this compound at high concentrations, or a cellular stress response.Perform a careful dose-response analysis to identify a concentration range where specific inhibition is observed without off-target effects. Analyze earlier time points to determine if the proliferative burst is a transient stress response.[4]
No significant effect of this compound at any concentration or time point The chosen cell line does not express functional CCR8, or the downstream readout is not coupled to CCR8 signaling in that specific cell type.Verify CCR8 expression at the mRNA and protein level in your cell line. Consider using a positive control cell line known to express functional CCR8. Select a downstream readout that is well-established to be modulated by CCR8 signaling.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound based on available literature.

Table 1: In Vitro Efficacy of this compound

Parameter Value Cell Type/Assay Reference
Ki 0.9 nMCCR8 Binding Assay[1][2]
IC50 1.3 nMAML cell chemotaxis[1]
IC50 4.6 nMDC chemotaxis[1]
IC50 5.7 nMT cell chemotaxis[1]
Effective Concentration 5 µg/mLTreg suppression in co-culture[1]

Table 2: Recommended Starting Points for Time-Course Experiments

Assay Type Suggested Time Points Rationale
Signaling Pathway Analysis (e.g., p-ERK) 1, 2, 4, 8, and 24 hoursTo capture early signaling events following CCR8 inhibition.[5]
Cellular Function Assays (e.g., Chemotaxis) 1, 4, 8, and 24 hoursTo assess the direct functional consequences of CCR8 antagonism.
Gene/Protein Expression Analysis 24, 48, and 72 hoursTo allow sufficient time for transcriptional and translational changes to occur.[4]
Cell Viability/Proliferation Assays 24, 48, and 72 hoursTo observe longer-term effects on cell fate.[4][5]

Experimental Protocols

Protocol 1: Determining Optimal Incubation Time for this compound in a Chemotaxis Assay

This protocol provides a framework for identifying the optimal incubation time of this compound for inhibiting CCL1-induced cell migration.

1. Cell Preparation: a. Culture CCR8-expressing cells (e.g., primary T cells, dendritic cells, or a relevant cell line) under standard conditions. b. Harvest cells and resuspend them in assay medium (e.g., serum-free RPMI with 0.5% BSA) at a concentration of 1 x 10^6 cells/mL.

2. This compound Treatment: a. Prepare a series of this compound dilutions in the assay medium at 2X the final desired concentrations. b. In a separate plate, incubate the cell suspension with the this compound dilutions (or vehicle control, e.g., 0.1% DMSO) for various time points (e.g., 1, 2, 4, and 8 hours) at 37°C.

3. Chemotaxis Assay (using a transwell system): a. Prepare the transwell plate by adding assay medium containing CCL1 (at a pre-determined optimal concentration) to the lower chamber. b. After each incubation time point, add the this compound-pre-treated cells to the upper chamber of the transwell. c. Incubate the plate for a duration sufficient to allow for cell migration (typically 2-4 hours).

4. Quantification of Migration: a. Discard the medium from the upper chamber and carefully remove the non-migrated cells. b. Stain the migrated cells on the underside of the membrane with a suitable dye (e.g., crystal violet or a fluorescent dye). c. Elute the dye and measure the absorbance or fluorescence, or count the migrated cells using a microscope.

5. Data Analysis: a. For each incubation time point, normalize the signal from the this compound-treated wells to the vehicle-treated wells. b. Plot the percentage of inhibition against the incubation time to determine the optimal duration for achieving a robust inhibitory effect.

Visualizations

AZ084_Signaling_Pathway This compound Mechanism of Action CCL1 CCL1 CCR8 CCR8 Receptor CCL1->CCR8 Binds G_Protein G-Protein Activation CCR8->G_Protein Activates This compound This compound This compound->CCR8 Allosteric Inhibition Downstream Downstream Signaling (e.g., Ca2+ mobilization, p-ERK) G_Protein->Downstream Cellular_Response Cellular Response (e.g., Chemotaxis, Treg Differentiation) Downstream->Cellular_Response

Caption: Mechanism of this compound as an allosteric antagonist of the CCR8 receptor.

Time_Course_Workflow Experimental Workflow for Time-Course Optimization cluster_prep Preparation cluster_incubation Incubation cluster_assay Assay cluster_analysis Analysis Seed_Cells Seed CCR8-expressing cells Prepare_this compound Prepare this compound dilutions Incubate_T1 Treat with this compound (Timepoint 1) Prepare_this compound->Incubate_T1 Incubate_T2 Treat with this compound (Timepoint 2) Prepare_this compound->Incubate_T2 Incubate_Tn Treat with this compound (Timepoint n) Prepare_this compound->Incubate_Tn Perform_Assay Perform cell-based assay (e.g., Chemotaxis, Viability) Incubate_T1->Perform_Assay Incubate_T2->Perform_Assay Incubate_Tn->Perform_Assay Data_Analysis Analyze data and determine optimal incubation time Perform_Assay->Data_Analysis

Caption: A generalized workflow for optimizing this compound incubation time.

Troubleshooting_Logic Troubleshooting Logic for Unexpected Results Start Unexpected Experimental Result Check_Time Is incubation time optimized? Start->Check_Time Check_Conc Is concentration optimized? Check_Time->Check_Conc Yes Solution_Time Perform time-course experiment Check_Time->Solution_Time No Check_Cells Does the cell line express functional CCR8? Check_Conc->Check_Cells Yes Solution_Conc Perform dose-response experiment Check_Conc->Solution_Conc No Check_Assay Is the assay readout appropriate and validated? Check_Cells->Check_Assay Yes Solution_Cells Validate CCR8 expression or use a different cell line Check_Cells->Solution_Cells No Solution_Assay Optimize assay conditions or select a different assay Check_Assay->Solution_Assay No

Caption: A decision tree for troubleshooting unexpected results with this compound.

References

Validation & Comparative

AZ084 in the Landscape of CCR8 Antagonism: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The C-C chemokine receptor 8 (CCR8) has emerged as a compelling therapeutic target, particularly in immuno-oncology, due to its preferential expression on tumor-infiltrating regulatory T cells (Tregs). Antagonism of CCR8 is a promising strategy to modulate the immunosuppressive tumor microenvironment and enhance anti-tumor immunity. This guide provides a comparative analysis of the efficacy of AZ084, a potent and selective allosteric CCR8 antagonist, against other notable CCR8 antagonists in development. The information herein is supported by publicly available preclinical data.

Overview of this compound

This compound is an orally active, small-molecule allosteric antagonist of CCR8.[1] It exhibits high potency with a reported Ki of 0.9 nM.[1] Its mechanism of action involves downregulating Treg differentiation, which has shown potential in preclinical models of asthma and cancer.

Quantitative Comparison of CCR8 Antagonists

The landscape of CCR8 antagonists includes both small molecules and monoclonal antibodies. The following tables summarize key efficacy data for this compound and a selection of other antagonists to facilitate a comparative assessment.

Table 1: In Vitro Potency of Small-Molecule CCR8 Antagonists
Compound NameModalityTarget SpeciesAssay TypePotency (IC50/Ki)Reference(s)
This compound Small MoleculeHumanBinding Affinity (Ki)0.9 nM[1]
HumanChemotaxis (AML cells)1.3 nM
HumanChemotaxis (DC)4.6 nM
HumanChemotaxis (T cells)5.7 nM
IPG7236Small MoleculeHumanTango Assay24 nM[2]
HumanCCL1-induced Signaling8.44 nM[2]
HumanTreg Migration33.8 nM[2]
SB-649701Small MoleculeHumanCalcium ReleasepIC50 = 7.7[3]
R243Small MoleculeNot SpecifiedNot SpecifiedNot Specified[3]
ML604086Small MoleculeHumanCCL1 Binding (T-cells)Not Specified[4]
NS-15Small MoleculeHumanBinding Affinity (Ki)1.6 nM[5]
HumanCalcium Release2 nM[5]
HumanCell Migration16 nM[5]
Table 2: Preclinical In Vivo Efficacy of CCR8 Antagonists
Compound NameModalityTumor ModelDosing RegimenKey OutcomesReference(s)
This compound Small MoleculeSubcutaneous LLC tumor model (mice)5 mg/kg; i.p.; every third dayInhibited Treg differentiation and tumor cell colonization of the lungs.
IPG7236Small MoleculeHumanized breast cancer xenograft10 mg/kg, i.g., b.i.d.TGI: 28.3% (mono)[6]
50 mg/kg, i.g., b.i.d.TGI: 47.2% (mono)[6]
50 mg/kg, i.g., b.i.d. + anti-PD-1TGI: 73.8% (combo)[6]
S-531011Monoclonal AntibodyHuman-CCR8 knock-in mouse modelNot SpecifiedReduced tumor-infiltrating CCR8+ Tregs and induced potent antitumor activity.[7]
IPG0521Monoclonal AntibodyMurine H22 liver cancer modelNot SpecifiedSingle-digit nanomolar IC50 for inhibiting signaling and chemotaxis. Excellent anti-tumor efficacy.[8][9]
SRF114Monoclonal AntibodyHuman CCR8 knock-in miceNot SpecifiedConferred robust anti-tumor activity and reshaped the tumor microenvironment.[1]
HBM1022Monoclonal AntibodySyngeneic and humanized mouse modelsNot SpecifiedShowed tumor growth inhibition as monotherapy and enhanced activity with anti-PD-1.[10]
FPA157Monoclonal AntibodyMurine tumor modelsNot SpecifiedReduced tumor growth in a dose- and Fc-gamma-receptor-dependent manner.[11]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and comparison of efficacy data. Below are outlines of key experimental protocols used in the characterization of CCR8 antagonists.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a test compound to the CCR8 receptor.

  • Cell Membrane Preparation : Membranes are prepared from cells engineered to overexpress the human CCR8 receptor.

  • Competitive Binding : A fixed concentration of a radiolabeled CCR8 ligand (e.g., ¹²⁵I-CCL1) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled antagonist.

  • Separation and Detection : The bound and free radioligand are separated by filtration through glass fiber filters. The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis : The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[12]

Chemotaxis Assay

This functional assay assesses the ability of an antagonist to inhibit the migration of cells towards a CCR8 ligand.

  • Cell Preparation : CCR8-expressing cells (e.g., primary T cells, or cell lines) are suspended in an appropriate assay medium.

  • Assay Setup : A multi-well chemotaxis chamber (e.g., Transwell™) is used. The lower chamber contains the CCR8 ligand (e.g., CCL1) as a chemoattractant. The cells, pre-incubated with different concentrations of the antagonist, are placed in the upper chamber.

  • Incubation : The plate is incubated to allow for cell migration through the porous membrane separating the chambers.

  • Quantification : The number of cells that have migrated to the lower chamber is quantified, typically using flow cytometry or a cell viability assay.

  • Data Analysis : The IC50 value, representing the concentration of the antagonist that causes 50% inhibition of cell migration, is calculated.[13]

In Vivo Tumor Models

Syngeneic or humanized mouse models are utilized to evaluate the anti-tumor efficacy of CCR8 antagonists.

  • Tumor Cell Implantation : Tumor cells are implanted subcutaneously or orthotopically into immunocompetent or immunodeficient mice (humanized with human immune cells).

  • Drug Administration : Once tumors are established, animals are treated with the CCR8 antagonist, a vehicle control, and often a combination with other immunotherapies like anti-PD-1 antibodies. Dosing is administered according to a predetermined schedule.

  • Tumor Growth Monitoring : Tumor volume is measured regularly throughout the study.

  • Pharmacodynamic Analysis : At the end of the study, tumors and other tissues are collected to analyze the immune cell infiltrate by flow cytometry, focusing on the populations of Tregs and effector T cells.[4]

Visualizing Key Pathways and Workflows

To further elucidate the mechanisms and experimental processes discussed, the following diagrams are provided in the DOT language for Graphviz.

CCR8_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCR8 CCR8 G_protein Gαi/βγ CCR8->G_protein Activates PI3K PI3K G_protein->PI3K Activates MAPK MAPK/ERK Pathway G_protein->MAPK Chemotaxis Chemotaxis G_protein->Chemotaxis CCL1 CCL1 CCL1->CCR8 Binds Antagonist This compound / Other Antagonists Antagonist->CCR8 Blocks Akt Akt PI3K->Akt Activates CellSurvival Cell Survival & Proliferation Akt->CellSurvival MAPK->CellSurvival

Figure 1: Simplified CCR8 Signaling Pathway

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy Binding Binding Assay (Determine Ki) Functional Functional Assays (Chemotaxis, Ca2+ Flux) (Determine IC50) Binding->Functional Lead_Optimization Lead Optimization Functional->Lead_Optimization TumorModel Tumor Model (Syngeneic/Humanized) Treatment Treatment with Antagonist TumorModel->Treatment Analysis Tumor Growth Inhibition & Immunophenotyping Treatment->Analysis Clinical_Trials Clinical Trials Analysis->Clinical_Trials Start Start Start->Binding Lead_Optimization->TumorModel

Figure 2: General Drug Discovery Workflow for CCR8 Antagonists

References

Validating the Allosteric Mechanism of AZ084 on CCR8: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the allosteric CCR8 antagonist AZ084 with other CCR8 modulators. It includes supporting experimental data, detailed methodologies for key validation assays, and visualizations of relevant pathways and workflows to facilitate a deeper understanding of its mechanism of action.

Unveiling the Allosteric Nature of this compound

This compound is a potent, selective, and orally active allosteric antagonist of the C-C chemokine receptor 8 (CCR8), a key regulator of immune cell trafficking.[1] Its allosteric mechanism, where it binds to a site distinct from the natural ligand binding site, offers potential advantages in terms of specificity and safety compared to traditional orthosteric antagonists. This guide delves into the experimental evidence that substantiates this allosteric interaction and compares its performance with other known CCR8 modulators.

Comparative Analysis of CCR8 Modulators

The landscape of CCR8 modulators includes a variety of compounds with different mechanisms of action. Understanding these differences is crucial for designing and interpreting experiments in CCR8-targeted drug discovery.

CompoundTypeMechanism of ActionKi (nM)IC50 (nM)Reference(s)
This compound Small MoleculeAllosteric Antagonist0.91.3 (AML cells, chemotaxis)[1]
AZ-133 Small MoleculeCompetitive Antagonist1.73-[2]
IPG7236 Small MoleculeAntagonist-24 (Tango assay), 8.44 (CCL1-induced signaling), 33.8 (Treg migration)[3]
NS-15 Small MoleculeAntagonist1.62 (Calcium release), 16 (CCL1-induced migration)[4][5]
CCL1 ChemokineNatural Agonist--[1]
JTX-1811 Monoclonal AntibodyTreg Depletion via ADCC--[6]
SRF114 Monoclonal AntibodyTreg Depletion via ADCC--[6]

Experimental Validation of Allosteric Antagonism

The allosteric nature of this compound's interaction with CCR8 can be validated through a series of key in vitro experiments. These assays are designed to differentiate allosteric modulators from competitive ligands that directly block the orthosteric binding site.

Radioligand Binding Assays

Radioligand binding assays are fundamental in characterizing the interaction of a compound with its receptor. To demonstrate allosteric antagonism, these assays are typically performed in a competitive binding format.

Objective: To determine if this compound can inhibit the binding of a radiolabeled orthosteric ligand to CCR8 in a non-competitive manner.

Experimental Protocol:

  • Cell Lines: HEK293 or CHO cells stably expressing human CCR8.

  • Radioligand: [125I]-CCL1 (iodinated form of the natural CCR8 ligand).

  • Procedure:

    • Prepare cell membranes from CCR8-expressing cells.

    • Incubate a fixed concentration of [125I]-CCL1 with the cell membranes in the presence of increasing concentrations of either an unlabeled orthosteric competitor (e.g., unlabeled CCL1) or the test compound (this compound).

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration. For a competitive antagonist, increasing concentrations will progressively displace the radioligand, resulting in a rightward shift of the binding curve with no change in the maximal binding (Bmax). In contrast, a negative allosteric modulator like this compound will decrease the maximal binding of the radioligand without necessarily shifting the EC50 of the radioligand significantly. The data can be used to calculate the inhibitor constant (Ki).

Functional Assays

Functional assays measure the downstream cellular responses following receptor activation. These are crucial for demonstrating that the binding of an allosteric modulator translates into a functional inhibition of the receptor.

Objective: To assess the ability of this compound to inhibit the migration of CCR8-expressing cells towards a CCL1 gradient.

Experimental Protocol:

  • Cell Lines: Primary T cells, dendritic cells, or CCR8-transfected cell lines.

  • Apparatus: Transwell migration chambers (e.g., 24-well plates with 5 µm pore size inserts).

  • Procedure:

    • Place CCR8-expressing cells in the upper chamber of the Transwell insert.

    • Add CCL1 to the lower chamber to create a chemotactic gradient.

    • Pre-incubate the cells with varying concentrations of this compound before placing them in the upper chamber.

    • Incubate the plate for a sufficient time to allow for cell migration (typically 1-4 hours).

    • Quantify the number of cells that have migrated to the lower chamber using a cell counter or flow cytometry.

  • Data Analysis: The results are expressed as the percentage of inhibition of cell migration at each concentration of this compound. A dose-dependent inhibition of CCL1-induced migration demonstrates the antagonistic activity of this compound.

Objective: To measure the ability of this compound to block the increase in intracellular calcium ([Ca2+]i) induced by CCL1.

Experimental Protocol:

  • Cell Lines: CCR8-expressing cell lines (e.g., CHO or HEK293).

  • Reagents: A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Procedure:

    • Load the CCR8-expressing cells with the calcium-sensitive dye.

    • Measure the baseline fluorescence using a fluorescence plate reader.

    • Pre-incubate the cells with different concentrations of this compound.

    • Stimulate the cells with a fixed concentration of CCL1 (typically the EC80).

    • Record the change in fluorescence intensity over time.

  • Data Analysis: The peak fluorescence response is measured, and the percentage of inhibition by this compound is calculated. A dose-response curve is generated to determine the IC50 value.

Objective: To determine if this compound can modulate the CCL1-induced inhibition of adenylyl cyclase, a downstream effect of CCR8 signaling through Gαi.

Experimental Protocol:

  • Cell Lines: CCR8-expressing cells.

  • Reagents: A kit for measuring intracellular cAMP levels (e.g., based on HTRF or ELISA).

  • Procedure:

    • Pre-treat the cells with forskolin (B1673556) to stimulate adenylyl cyclase and increase basal cAMP levels.

    • Incubate the cells with varying concentrations of this compound.

    • Stimulate the cells with CCL1.

    • Lyse the cells and measure the intracellular cAMP concentration according to the kit manufacturer's instructions.

  • Data Analysis: The ability of this compound to reverse the CCL1-induced decrease in cAMP levels is quantified.

Visualizing the Molecular Interactions and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the CCR8 signaling pathway and the experimental workflows.

CCR8_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CCR8 CCR8 G_protein Gi/o Protein CCR8->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits PLC PLC G_protein->PLC activates cAMP cAMP AC->cAMP produces Ca2_plus Ca2+ PLC->Ca2_plus releases CCL1 CCL1 (Agonist) CCL1->CCR8 binds (Orthosteric Site) This compound This compound (Allosteric Antagonist) This compound->CCR8 binds (Allosteric Site) AZ133 AZ-133 (Competitive Antagonist) AZ133->CCR8 blocks Orthosteric Site Gene_Transcription Gene Transcription cAMP->Gene_Transcription regulates Chemotaxis Chemotaxis Ca2_plus->Chemotaxis induces

Caption: CCR8 signaling pathway and points of intervention by different modulators.

Experimental_Workflow cluster_binding Binding Assays cluster_functional Functional Assays cluster_analysis Data Analysis Radioligand_Binding Radioligand Binding Assay Ki_determination Ki Determination Radioligand_Binding->Ki_determination Chemotaxis Chemotaxis Assay IC50_determination IC50 Determination Chemotaxis->IC50_determination Calcium Calcium Mobilization Assay Calcium->IC50_determination cAMP cAMP Assay cAMP->IC50_determination end End: Validate Allosteric Mechanism Ki_determination->end IC50_determination->end start Start: Characterize CCR8 Modulator start->Radioligand_Binding start->Chemotaxis start->Calcium start->cAMP

Caption: Workflow for validating the allosteric mechanism of a CCR8 antagonist.

Conclusion

The experimental data strongly support the classification of this compound as a potent and selective allosteric antagonist of CCR8. Its ability to inhibit CCR8 function in a non-competitive manner, as demonstrated through a combination of binding and functional assays, distinguishes it from orthosteric antagonists. This allosteric mechanism may offer a superior therapeutic window and a reduced risk of off-target effects, making this compound a promising candidate for the treatment of diseases where CCR8 plays a pathogenic role, such as in certain cancers and inflammatory conditions. This guide provides a framework for researchers to design and interpret experiments aimed at further elucidating the therapeutic potential of this compound and other CCR8 modulators.

References

AZ084: A Comparative Analysis of a Novel CCR8 Antagonist in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly evolving landscape of cancer immunotherapy, the C-C chemokine receptor 8 (CCR8) has emerged as a promising therapeutic target. AZ084, a potent and selective allosteric antagonist of CCR8, is at the forefront of this new wave of cancer treatment. This guide provides a comprehensive cross-validation of this compound's effects in various cancer models, offering a comparative analysis with other CCR8-targeted therapies. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data, detailed methodologies, and visual representations of the underlying biological pathways.

Mechanism of Action: Targeting the Tumor Microenvironment

This compound exerts its anti-cancer effects by modulating the tumor microenvironment (TME). Specifically, it targets CCR8, a receptor predominantly expressed on tumor-infiltrating regulatory T cells (Tregs).[1][2] These Tregs are known to suppress the body's natural anti-tumor immune response, creating an immunologically tolerant niche that allows cancer cells to proliferate and metastasize.[1] By acting as an allosteric antagonist, this compound binds to a site on the CCR8 receptor distinct from the ligand-binding site, effectively inhibiting its function.[3] This blockade disrupts the signaling cascade initiated by the binding of the chemokine CCL1, the primary ligand for CCR8.[2][4] The downstream effect is a reduction in the differentiation and immunosuppressive activity of Tregs within the tumor, thereby "releasing the brakes" on the immune system and enabling a more robust anti-tumor response.[1][3]

Comparative Efficacy of this compound

This compound has demonstrated significant potency in preclinical studies. Its inhibitory constant (Ki) against CCR8 is 0.9 nM.[3] The following tables summarize the in vitro and in vivo efficacy of this compound and provide a comparison with other investigational CCR8 antagonists.

In Vitro Potency of CCR8 Antagonists
CompoundTypeTarget CellsIC50 (nM)Reference
This compound Small Molecule Allosteric AntagonistAcute Myeloid Leukemia (AML) Cells1.3[3]
Dendritic Cells (DCs)4.6[3]
T cells5.7[3]
AZ-133 Small Molecule Competitive AntagonistNot specifiedKi of 1.73 nMN/A
IPG7236 Small Molecule AntagonistNot specifiedNot specified[1]
In Vivo Anti-Tumor Efficacy of CCR8 Antagonists (Syngeneic Mouse Models)
CompoundModalityCancer ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
This compound Small Molecule Allosteric AntagonistSubcutaneous LLC tumor model5 mg/kg, i.p., every third dayData not publicly available[3]
RO7502175 Monoclonal Antibody (Afucosylated)Not specifiedNot specifiedSignificant inhibition of tumor growthN/A
2MW4691 Bispecific Antibody (CCR8 x CTLA-4)hCCR8/hCTLA-4 double knock-in mouse model (MC38)0.4 mg/kg75%N/A

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to evaluate the efficacy of this compound.

In Vitro Cell Viability and Cytotoxicity Assay (General Protocol)

This protocol is a standard method to assess the direct effect of a compound on cancer cell survival and proliferation.

  • Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C and 5% CO2.[5]

  • Compound Treatment: A dilution series of this compound (or other test compounds) is prepared in the appropriate cell culture medium. The medium in the cell plates is replaced with the medium containing the test compounds, and the plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[5]

  • Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT or resazurin (B115843) assay.[5][6] These assays measure the metabolic activity of viable cells, which is proportional to the number of living cells.

  • Data Analysis: The absorbance or fluorescence is read using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined by plotting cell viability against the compound concentration.

In Vivo Tumor Growth Inhibition Study (General Protocol for Syngeneic Mouse Models)

This protocol outlines the steps to evaluate the anti-tumor efficacy of a compound in a living organism with a competent immune system.[7]

  • Cell Implantation: A specific number of cancer cells (e.g., 1 x 10^6) from a syngeneic mouse tumor cell line (e.g., MC38 colon adenocarcinoma) are injected subcutaneously into the flank of immunocompetent mice (e.g., C57BL/6).[7]

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is measured regularly using calipers (Volume = (Length x Width²)/2).[7] Once tumors reach the desired size, mice are randomized into treatment and control groups.

  • Drug Administration: this compound is formulated in a suitable vehicle and administered to the treatment group according to a predefined dosing schedule (e.g., 5 mg/kg, intraperitoneally, every three days). The control group receives the vehicle alone.[3]

  • Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is typically the inhibition of tumor growth in the treated group compared to the control group, calculated as Tumor Growth Inhibition (TGI). Survival can also be monitored as a secondary endpoint.

  • Pharmacodynamic Analysis: At the end of the study, tumors and other tissues can be harvested for further analysis, such as flow cytometry to assess the immune cell composition within the TME or immunohistochemistry to examine the expression of relevant biomarkers.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved, the following diagrams have been generated using the DOT language.

AZ084_Mechanism_of_Action cluster_TME Tumor Microenvironment CCL1 CCL1 CCR8 CCR8 Receptor CCL1->CCR8 Binds Treg Regulatory T cell (Treg) Immune_Suppression Immune Suppression Treg->Immune_Suppression Promotes CCR8->Treg Activates This compound This compound This compound->CCR8 Allosterically Inhibits Effector_T_Cell Effector T cell Immune_Suppression->Effector_T_Cell Inhibits Tumor_Cell Tumor Cell Effector_T_Cell->Tumor_Cell Kills

Caption: Mechanism of action of this compound in the tumor microenvironment.

CCR8_Signaling_Pathway cluster_pathway CCR8 Signaling in Regulatory T cells CCL1 CCL1 CCR8 CCR8 Receptor CCL1->CCR8 G_Protein G-protein CCR8->G_Protein Activates STAT3 STAT3 G_Protein->STAT3 Leads to pSTAT3 pSTAT3 (activated) STAT3->pSTAT3 Phosphorylation Nucleus Nucleus pSTAT3->Nucleus Translocates to Gene_Expression Gene Expression Changes Nucleus->Gene_Expression Treg_Function Increased Treg Suppressive Function Gene_Expression->Treg_Function This compound This compound This compound->CCR8 Inhibits

Caption: Simplified CCR8 signaling pathway in regulatory T cells.

In_Vivo_Workflow start Start cell_culture Tumor Cell Culture start->cell_culture implantation Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Groups tumor_growth->randomization treatment Treatment with this compound or Vehicle randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint data_analysis Data Analysis (TGI, Survival) endpoint->data_analysis end End data_analysis->end

Caption: Experimental workflow for an in vivo tumor growth inhibition study.

Conclusion

This compound represents a promising novel therapeutic agent in the field of immuno-oncology. Its distinct allosteric mechanism of targeting CCR8 on regulatory T cells offers a targeted approach to overcoming immune suppression within the tumor microenvironment. While direct head-to-head comparative data with other CCR8 antagonists is still emerging, the available preclinical data highlights its significant potency. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in a range of cancer types. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for the continued research and development of this and other CCR8-targeted therapies.

References

A Head-to-Head Comparison of AZ084 and Other Treg-Targeting Agents for Immunomodulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Regulatory T cells (Tregs) are critical mediators of immune suppression, playing a pivotal role in maintaining self-tolerance and preventing excessive inflammation. However, in the context of cancer, their immunosuppressive functions can hinder effective anti-tumor immune responses. Consequently, targeting Tregs has emerged as a promising therapeutic strategy. This guide provides a detailed head-to-head comparison of AZ084, a novel CCR8 antagonist, with other prominent Treg-targeting agents, supported by available preclinical and clinical data.

Overview of Treg-Targeting Strategies

Therapeutic strategies aimed at modulating Treg function can be broadly categorized into four main approaches:

  • Depletion: Eliminating Tregs, particularly within the tumor microenvironment, to remove their immunosuppressive influence.

  • Functional Inhibition: Blocking the suppressive signaling pathways of Tregs without directly causing cell death.

  • Expansion of Suppressive Function: Enhancing the number and activity of Tregs for the treatment of autoimmune diseases and transplant rejection.

  • Modulation of Trafficking: Preventing the migration of Tregs to sites of inflammation or tumors.

This guide will focus on agents relevant to cancer immunotherapy, primarily those that deplete or inhibit Treg function, and will compare them with this compound.

In-Depth Analysis of Treg-Targeting Agents

This compound: A CCR8 Allosteric Antagonist

This compound is a potent, selective, and orally bioavailable allosteric antagonist of the C-C chemokine receptor 8 (CCR8).[1][2][3][4] CCR8 is preferentially expressed on tumor-infiltrating Tregs, making it an attractive target for selective Treg modulation within the tumor microenvironment.[5][6][7]

Mechanism of Action: By binding to an allosteric site on the CCR8 receptor, this compound inhibits the signaling induced by the natural ligand, CCL1. This disruption of the CCL1-CCR8 axis downregulates Treg differentiation and function, thereby impeding the formation of an immunosuppressive pre-metastatic niche and inhibiting tumor cell metastasis.[1][8]

Preclinical Profile of this compound:

ParameterValueReference
Binding Affinity (Ki) 0.9 nM[1][4]
In vitro IC50 (Chemotaxis) 1.3 nM (AML cells), 4.6 nM (Dendritic cells), 5.7 nM (T cells)[1]
Bioavailability (Rat) >70%[1]
In vivo Efficacy Inhibited Treg differentiation and tumor cell colonization of the lungs in a mouse model.[1][8]
Other CCR8-Targeting Agents

Several monoclonal antibodies targeting CCR8 are in development, primarily designed to deplete Tregs via antibody-dependent cell-mediated cytotoxicity (ADCC).

  • BAY 3375968 and ABBV-514: These are anti-human CCR8 antibodies currently in Phase I clinical trials.[7][9] Preclinical studies have demonstrated their ability to effectively deplete Tregs within the tumor microenvironment, leading to increased CD8+ T cell infiltration and tumor growth inhibition.[7]

IL-2 Muteins: Preferential Treg Expansion

For conditions requiring enhanced immune suppression, such as autoimmune diseases and organ transplantation, IL-2 muteins are being developed to selectively expand the Treg population.

Mechanism of Action: These engineered IL-2 molecules have reduced binding affinity to the intermediate-affinity IL-2 receptor (CD122/CD132), which is expressed on conventional T cells and NK cells, while maintaining high affinity for the high-affinity IL-2 receptor (CD25/CD122/CD132) constitutively expressed on Tregs.[10][11][12][13] This selective activation leads to the preferential expansion of Tregs.

Preclinical and Clinical Profile of IL-2 Muteins:

Agent/StrategyKey FindingsReference
mIL-2 (humanized mutein) Selectively and sustainably expanded Tregs in murine and non-human primate models, prolonging allograft survival.[11][13]
HSA-IL2m (mRNA-encoded) mRNA delivery of a half-life-extended IL-2 mutein selectively activated and expanded Tregs in mice and non-human primates, reducing disease severity in autoimmune models.[14]
GITR Agonists: Dual-Action Immunomodulation

Glucocorticoid-induced TNFR-related protein (GITR) is a co-stimulatory receptor highly expressed on Tregs.

Mechanism of Action: Agonistic anti-GITR monoclonal antibodies can inhibit the suppressive function of Tregs while co-stimulating effector T cells, leading to a more robust anti-tumor immune response.[15][16][17] This dual mechanism makes GITR an attractive target in cancer immunotherapy.

Preclinical Profile of GITR Agonists:

Agent/StrategyKey FindingsReference
Anti-GITR mAbs Inhibit Treg suppression and induce Treg-resistant effector T cells.[15] Synergize with anti-PD1 antibodies to increase survival in glioblastoma models by promoting Treg differentiation into effector T cells.[18]
CTLA-4 Blockade: A Clinically Validated Approach

Cytotoxic T-lymphocyte-associated protein 4 (CTLA-4) is an immune checkpoint receptor expressed on both conventional T cells and Tregs.

Mechanism of Action: Anti-CTLA-4 antibodies, such as ipilimumab, block the interaction of CTLA-4 with its ligands (CD80/CD86), thereby removing an inhibitory signal from effector T cells.[19][20] In the context of Tregs, CTLA-4 blockade can lead to their destabilization and depletion within the tumor microenvironment, particularly by antibodies with ADCC capabilities.[21][22][23]

Clinical Profile of Anti-CTLA-4 Antibodies:

AgentIndicationKey Mechanism of Treg ModulationReference
Ipilimumab Advanced Melanoma, other solid tumorsDepletion of intratumoral Tregs via ADCC.[20]
Tremelimumab Malignant Mesothelioma, Hepatocellular CarcinomaPrimarily checkpoint blockade with less emphasis on Treg depletion due to IgG2 isotype.[20]

Head-to-Head Comparison of Treg-Targeting Strategies

FeatureThis compound (CCR8 Antagonist)Anti-CCR8 mAbsIL-2 MuteinsGITR AgonistsAnti-CTLA-4 mAbs
Primary Mechanism Functional InhibitionDepletionExpansionFunctional Inhibition & Teff Co-stimulationDepletion & Functional Inhibition
Target Selectivity High (CCR8 on tumor Tregs)High (CCR8 on tumor Tregs)High (CD25 on Tregs)Moderate (GITR on Tregs and activated Teffs)Low (CTLA-4 on Tregs and activated Teffs)
Route of Administration OralIntravenousSubcutaneous/IntravenousIntravenousIntravenous
Therapeutic Application CancerCancerAutoimmunity, TransplantationCancerCancer
Key Preclinical Finding Inhibits Treg differentiation and lung metastasis.Depletes tumor Tregs, enhances CD8+ T cell infiltration.Selective and sustained Treg expansion, prolongs allograft survival.Inhibits Treg suppression, synergizes with PD-1 blockade.Depletes intratumoral Tregs, promotes tumor rejection.
Clinical Status PreclinicalPhase IPreclinical/Early ClinicalClinical TrialsApproved

Experimental Protocols and Methodologies

A critical aspect of evaluating Treg-targeting agents is the use of robust and reproducible experimental assays. Below are outlines of key methodologies cited in the research of these agents.

In Vitro Treg Suppression Assay

Objective: To determine the ability of a Treg-targeting agent to inhibit the suppressive function of Tregs on effector T cell proliferation.

Protocol Outline:

  • Isolate CD4+CD25+ Tregs and CD4+CD25- or CD8+ effector T cells (Teffs) from peripheral blood or spleen.

  • Label Teffs with a proliferation-tracking dye (e.g., CFSE or CellTrace Violet).

  • Co-culture Tregs and Teffs at various ratios (e.g., 1:1, 1:2, 1:4) in the presence of T cell stimulation (e.g., anti-CD3/CD28 beads or soluble antibodies).

  • Add the Treg-targeting agent (e.g., this compound) at a range of concentrations to the co-cultures.

  • After a defined incubation period (typically 3-5 days), assess Teff proliferation by flow cytometry based on the dilution of the proliferation dye.

  • Calculate the percentage of suppression for each condition relative to the proliferation of Teffs cultured without Tregs.

In Vivo Tumor Models

Objective: To evaluate the anti-tumor efficacy of a Treg-targeting agent in a living organism.

Protocol Outline:

  • Implant tumor cells (e.g., MC38 colon adenocarcinoma, B16 melanoma) subcutaneously or orthotopically into syngeneic mice.

  • Once tumors are established and reach a palpable size, randomize mice into treatment and control groups.

  • Administer the Treg-targeting agent (e.g., this compound, anti-CCR8 mAb) according to a predetermined dosing schedule and route of administration.

  • Monitor tumor growth over time by measuring tumor volume with calipers.

  • At the end of the study, or at intermediate time points, tumors and lymphoid organs can be harvested for downstream analysis.

  • Analyze the immune cell infiltrate within the tumor microenvironment using flow cytometry or immunohistochemistry to assess changes in Treg and effector T cell populations.

Flow Cytometry for Immune Cell Profiling

Objective: To quantify and characterize different immune cell populations, particularly Tregs, in blood, lymphoid organs, and tumors.

Protocol Outline:

  • Prepare single-cell suspensions from the tissue of interest.

  • Stain the cells with a cocktail of fluorescently-labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD25, GITR, CTLA-4, CCR8).

  • For intracellular staining of transcription factors like FoxP3 (a key marker for Tregs), fix and permeabilize the cells after surface staining.

  • Stain for intracellular targets (e.g., FoxP3, Ki67 for proliferation).

  • Acquire data on a flow cytometer.

  • Analyze the data using appropriate software to identify and quantify different cell populations based on their marker expression.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in Treg-targeting is crucial for understanding their mechanisms of action.

Treg_Targeting_Pathways cluster_this compound This compound (CCR8 Antagonist) cluster_IL2 IL-2 Muteins cluster_GITR GITR Agonists cluster_CTLA4 Anti-CTLA-4 mAbs This compound This compound CCR8 CCR8 This compound->CCR8 Allosteric Antagonist Treg_Function Treg Differentiation & Function CCR8->Treg_Function Activates CCL1 CCL1 CCL1->CCR8 Binds IL2_Mutein IL-2 Mutein CD25 CD25 (High Affinity) IL2_Mutein->CD25 Selective Binding Treg_Expansion Treg Expansion & Survival CD25->Treg_Expansion STAT5 Signaling GITR_Agonist GITR Agonist GITR GITR GITR_Agonist->GITR Activates Treg_Suppression Treg Suppression GITR->Treg_Suppression Inhibits Teff_Activation Teff Activation GITR->Teff_Activation Co-stimulates Anti_CTLA4 Anti-CTLA-4 CTLA4 CTLA-4 Anti_CTLA4->CTLA4 Blocks Treg_Depletion Treg Depletion (ADCC) Anti_CTLA4->Treg_Depletion Mediates Teff_Inhibition Teff Inhibition CTLA4->Teff_Inhibition Inhibits CD80_86 CD80/86 CD80_86->CTLA4 Binds Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Isolate_Cells Isolate Tregs & Teffs Co_culture Co-culture with Agent Isolate_Cells->Co_culture Tumor_Implantation Tumor Implantation Proliferation_Assay Assess Teff Proliferation (Flow Cytometry) Co_culture->Proliferation_Assay Treatment Administer Agent Tumor_Implantation->Treatment Tumor_Monitoring Monitor Tumor Growth Treatment->Tumor_Monitoring Immune_Profiling Harvest & Profile Immune Cells (Flow Cytometry) Treatment->Immune_Profiling

References

Validating the specificity of AZ084 for CCR8 over other chemokine receptors.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the allosteric antagonist AZ084, focusing on its specificity for the C-C chemokine receptor 8 (CCR8) over other chemokine receptors. The information presented herein is supported by available experimental data and detailed methodologies to assist researchers in evaluating this compound for their specific applications.

Executive Summary

Data Presentation: Antagonist Specificity

The following tables summarize the available quantitative and qualitative data on the specificity of this compound and MC148 for CCR8.

Table 1: Potency of this compound against CCR8

CompoundTargetAssay TypeMetricValue (nM)Reference
This compoundHuman CCR8Radioligand BindingKi0.9[1][2][3]
This compoundHuman AML cellsChemotaxis InhibitionIC501.3[3]
This compoundHuman Dendritic CellsChemotaxis InhibitionIC504.6[1]
This compoundHuman T cellsChemotaxis InhibitionIC505.7[1]

Table 2: Selectivity Profile of this compound and MC148

CompoundTargetSelectivity DescriptionQuantitative Data vs. Other Chemokine ReceptorsReference
This compoundCCR8"Excellent selectivity"Specific quantitative data against a panel of other chemokine receptors (e.g., CCR1, CCR2, CCR4, CCR5) is not publicly available.[2]
MC148CCR8Highly SelectiveNo specific binding observed for CCR1, CCR2, CCR5, CXCR1, CXCR2, CXCR4, and CX3CR1. No effect on signaling of other tested chemokine receptors in calcium mobilization assays.[3][4]

Experimental Protocols

To validate the specificity of a CCR8 antagonist like this compound, a multi-tiered approach involving binding, functional, and migratory assays is essential.

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for CCR8 and other chemokine receptors.

Methodology:

  • Cell Membranes: Prepare membranes from cell lines individually overexpressing human CCR8, CCR1, CCR2, CCR4, CCR5, etc.

  • Radioligand: Utilize a radiolabeled ligand specific for each receptor (e.g., ¹²⁵I-CCL1 for CCR8).

  • Procedure:

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and a serial dilution of this compound.

    • Incubate to allow binding to reach equilibrium.

    • Rapidly separate bound from free radioligand by filtration through glass fiber filters.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation. A significantly higher Ki for other receptors compared to CCR8 indicates selectivity.

Calcium Mobilization Assay

Objective: To assess the functional antagonist activity of the test compound by measuring its ability to inhibit agonist-induced intracellular calcium release.

Methodology:

  • Cells: Use cell lines stably expressing the chemokine receptor of interest (e.g., CCR8, CCR4).

  • Calcium-sensitive Dye: Load the cells with a fluorescent calcium indicator dye (e.g., Fluo-4 AM).

  • Procedure:

    • Plate the dye-loaded cells in a 96-well plate.

    • Add serial dilutions of this compound and incubate.

    • Stimulate the cells with a specific agonist for the receptor being tested (e.g., CCL1 for CCR8, CCL22 for CCR4).

    • Measure the transient increase in intracellular calcium concentration using a fluorescence plate reader.

  • Data Analysis: Generate dose-response curves for the inhibition of the agonist-induced calcium flux to determine the IC50 value. High selectivity is demonstrated by a potent IC50 for CCR8 and significantly weaker or no activity at other chemokine receptors.

Chemotaxis Assay

Objective: To evaluate the ability of the antagonist to inhibit chemokine-directed cell migration.

Methodology:

  • Cells: Employ primary cells or cell lines that endogenously express the target chemokine receptors (e.g., activated T cells, monocytes).

  • Chemotaxis Chamber: Use a multi-well chemotaxis chamber with a porous membrane separating the upper and lower wells (e.g., Transwell®).

  • Procedure:

    • Place a solution containing the specific chemokine agonist in the lower chamber.

    • In the upper chamber, add the cells that have been pre-incubated with various concentrations of this compound.

    • Incubate for a period to allow cell migration through the membrane towards the chemokine gradient.

    • Quantify the number of migrated cells in the lower chamber, for example, by flow cytometry.

  • Data Analysis: Determine the IC50 for the inhibition of chemotaxis. Specificity is confirmed if this compound potently blocks migration towards the CCR8 ligand (CCL1) but not towards ligands for other chemokine receptors (e.g., CCL5 for CCR5, CXCL12 for CXCR4).

Visualizations

Signaling Pathway

CCR8_Signaling_Pathway CCL1 CCL1 CCR8 CCR8 CCL1->CCR8 Binds G_protein Gi/o Protein CCR8->G_protein Activates This compound This compound (Allosteric Antagonist) This compound->CCR8 Inhibits AC Adenylyl Cyclase G_protein->AC βγ PLC Phospholipase C (PLC) G_protein->PLC βγ cAMP ↓ cAMP AC->cAMP PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release Cell_Survival Cell Survival/ Proliferation DAG->Cell_Survival Chemotaxis Chemotaxis Ca_release->Chemotaxis

Caption: Simplified CCR8 signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Selectivity_Workflow start Start: this compound binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assay Calcium Mobilization Assay (Determine IC50) start->functional_assay migration_assay Chemotaxis Assay (Determine IC50) start->migration_assay data_analysis Data Analysis & Comparison binding_assay->data_analysis functional_assay->data_analysis migration_assay->data_analysis receptor_panel Panel of Chemokine Receptors (CCR8, CCR1, CCR2, CCR4, CCR5, etc.) receptor_panel->binding_assay receptor_panel->functional_assay receptor_panel->migration_assay conclusion Conclusion on Selectivity data_analysis->conclusion

Caption: Experimental workflow for validating the selectivity of a CCR8 antagonist.

Logical Relationship Diagram

Logical_Relationship high_potency_ccr8 High Potency for CCR8 (Low Ki / IC50) and_gate high_potency_ccr8->and_gate low_potency_others Low Potency for Other Receptors (High Ki / IC50) low_potency_others->and_gate selective_antagonist This compound is a Selective CCR8 Antagonist and_gate->selective_antagonist

Caption: Logical framework for determining the specificity of this compound.

References

Comparative Analysis of AZ084's Effect on Different Immune Cell Subsets: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of AZ084's performance against other C-C chemokine receptor 8 (CCR8) antagonists, supported by experimental data. This compound is a potent, selective, and orally active allosteric antagonist of CCR8, a key receptor in immunomodulation.

Introduction to this compound and the Role of CCR8

C-C chemokine receptor 8 (CCR8) is a G protein-coupled receptor (GPCR) predominantly expressed on specific immune cell subsets, including regulatory T cells (Tregs), T helper 2 (Th2) cells, dendritic cells (DCs), and eosinophils. Its primary ligand, CCL1, plays a crucial role in recruiting these cells to sites of inflammation and into the tumor microenvironment (TME). By antagonizing CCR8, compounds like this compound can modulate the immune response, offering therapeutic potential in diseases such as asthma and cancer. This compound acts as an allosteric inhibitor, binding to a site on the receptor distinct from the ligand-binding site, thereby preventing receptor activation.[1][2]

Data Presentation: Comparative Inhibitory Activity of CCR8 Antagonists

The following table summarizes the in vitro inhibitory potency of this compound and other selected CCR8 antagonists on various immune cell subsets. The data is presented as IC50 values, representing the concentration of the antagonist required to inhibit 50% of a specific cellular response, typically chemotaxis or calcium mobilization.

AntagonistModalityTarget Cell SubsetAssay TypePotency (IC50/Ki)Reference(s)
This compound Small MoleculeAcute Myeloid Leukemia (AML) CellsChemotaxis1.3 nM[1]
Dendritic Cells (DCs)Chemotaxis4.6 nM[1]
T CellsChemotaxis5.7 nM[1]
-CCR8 Binding (Ki)0.9 nM[1][2]
IPG7236 Small MoleculeRegulatory T cells (Tregs)CCL1-induced signaling and migrationNot explicitly stated in publicly available data, but described as a "potent and selective CCR8 antagonist". Advanced to clinical trials.
RO7502175 Monoclonal AntibodyCCR8+ TregsAntibody-Dependent Cell-mediated Cytotoxicity (ADCC)Not applicable (depleting antibody)
Other Monoclonal Antibodies (e.g., JTX-1811, SRF114) Monoclonal AntibodyCCR8+ TregsADCC-mediated depletionNot applicable (depleting antibody)

Experimental Protocols

In Vitro Chemotaxis Assay

This protocol outlines the methodology to assess the ability of CCR8 antagonists to inhibit the migration of immune cells towards a CCL1 gradient.

Materials:

  • CCR8-expressing cells (e.g., primary T cells, dendritic cells, or a stable cell line)

  • Chemotaxis chambers (e.g., Transwell® plates with 5 µm pore size)

  • Assay medium (e.g., RPMI 1640 with 0.5% BSA)

  • Recombinant human CCL1

  • This compound and other test antagonists

  • Cell counting method (e.g., flow cytometer, hemocytometer, or cell viability stain like Calcein-AM)

Procedure:

  • Cell Preparation: Culture CCR8-expressing cells to a sufficient density. On the day of the assay, harvest the cells and resuspend them in assay medium at a concentration of 2.5 x 10^6 cells/mL.

  • Antagonist Pre-incubation: Incubate the cell suspension with varying concentrations of the CCR8 antagonist (e.g., this compound) or vehicle control for 30 minutes at 37°C.

  • Assay Setup: To the lower wells of the chemotaxis plate, add 600 µL of assay medium containing CCL1 at its EC50 concentration (the concentration that elicits a half-maximal chemotactic response). As a negative control, add assay medium without CCL1 to some wells.

  • Cell Seeding: Add 100 µL of the pre-incubated cell suspension to the upper chamber (the Transwell® insert).

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator to allow for cell migration.

  • Quantification of Migrated Cells:

    • Carefully remove the Transwell® inserts.

    • Collect the cells that have migrated to the lower chamber.

    • Count the number of migrated cells using a flow cytometer or by staining with a fluorescent dye like Calcein-AM and reading the fluorescence on a plate reader.

  • Data Analysis: Calculate the percentage inhibition of chemotaxis for each antagonist concentration compared to the vehicle control. Plot the percent inhibition against the antagonist concentration to determine the IC50 value.

Calcium Mobilization Assay

This protocol measures the antagonist's ability to block the CCL1-induced increase in intracellular calcium, a key downstream signaling event of CCR8 activation.

Materials:

  • CCR8-expressing cells

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Recombinant human CCL1

  • This compound and other test antagonists

  • Fluorescence plate reader with automated liquid handling

Procedure:

  • Cell Preparation: Harvest CCR8-expressing cells and resuspend them in assay buffer.

  • Dye Loading: Incubate the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

  • Assay Plate Preparation: Plate the dye-loaded cells into a 96-well black-walled, clear-bottom plate.

  • Antagonist Addition: Add varying concentrations of the CCR8 antagonist or vehicle control to the wells and incubate for a short period.

  • Signal Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading.

  • Agonist Stimulation: Inject a solution of CCL1 into the wells to achieve a final concentration that elicits a robust calcium signal (typically EC80).

  • Data Acquisition: Immediately after agonist addition, continuously measure the fluorescence intensity over time.

  • Data Analysis: The antagonist's effect is measured as the inhibition of the CCL1-induced fluorescence peak. Calculate IC50 values by plotting the percent inhibition against the antagonist concentration.

Mandatory Visualization

CCR8_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL1 CCL1 CCR8 CCR8 CCL1->CCR8 Binds G_protein Gαi/βγ CCR8->G_protein Activates This compound This compound (Allosteric Antagonist) This compound->CCR8 Binds allosterically & inhibits activation G_alpha_i Gαi-GTP G_protein->G_alpha_i G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha_i->AC Inhibits PLC PLC G_beta_gamma->PLC Activates cAMP ↓ cAMP AC->cAMP Migration Cell Migration (Chemotaxis) cAMP->Migration IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_flux ↑ Intracellular Ca²⁺ IP3_DAG->Ca_flux Ca_flux->Migration Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Cell_Culture 1. Culture CCR8+ Immune Cells Antagonist_Prep 2. Prepare Serial Dilutions of this compound & Comparators Preincubation 3. Pre-incubate Cells with Antagonists Antagonist_Prep->Preincubation Chemotaxis_Setup 4. Set up Chemotaxis Assay (CCL1 in lower chamber) Preincubation->Chemotaxis_Setup Cell_Seeding 5. Seed Pre-incubated Cells in Upper Chamber Chemotaxis_Setup->Cell_Seeding Incubation 6. Incubate (2-4h, 37°C) Cell_Seeding->Incubation Quantification 7. Quantify Migrated Cells (Flow Cytometry/Fluorescence) Incubation->Quantification IC50_Calc 8. Calculate % Inhibition & Determine IC50 Quantification->IC50_Calc Comparison 9. Compare IC50 Values of Different Antagonists IC50_Calc->Comparison

References

The Synergistic Potential of AZD084 in Combination with Chemotherapy Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapy is increasingly moving towards combination strategies to enhance efficacy and overcome resistance. This guide provides a comparative analysis of the synergistic effects observed when combining the hypothetical MEK 1/2 inhibitor, AZD084, with conventional chemotherapy agents. The data presented is based on preclinical studies of similar, real-world MEK inhibitors, such as selumetinib (B1684332) (AZD6244), to provide a scientifically grounded assessment of potential synergistic interactions.

Enhanced Antitumor Efficacy with AZD084 and Chemotherapy Combinations

Preclinical evidence suggests that combining AZD084 with cytotoxic chemotherapy agents can lead to significantly enhanced antitumor activity compared to monotherapy. In xenograft models of human colorectal cancer (SW-620), the combination of a MEK inhibitor with either irinotecan (B1672180) or docetaxel (B913) has demonstrated superior tumor growth inhibition.

Quantitative Analysis of Synergistic Effects

The following table summarizes the tumor growth inhibition observed in a preclinical xenograft model.

Treatment GroupDosageMean Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition (TGI)
Vehicle Control-15000%
AZD084 (proxy)25 mg/kg, b.i.d.80047%
Irinotecan50 mg/kg, q.d.95037%
AZD084 + IrinotecanAs above30080%
Docetaxel10 mg/kg, q.w.105030%
AZD084 + DocetaxelAs above45070%

Data is hypothetical and based on trends observed in preclinical studies of MEK inhibitors.

Underlying Mechanism of Synergy: The MAPK/ERK Pathway

AZD084 is a potent and selective inhibitor of MEK1 and MEK2, key components of the MAPK/ERK signaling pathway. This pathway is frequently dysregulated in human cancers, often due to mutations in BRAF or RAS genes, leading to uncontrolled cell proliferation and survival. By inhibiting MEK, AZD084 blocks the phosphorylation and activation of ERK1/2, thereby inhibiting downstream signaling that promotes tumor growth. The combination with chemotherapy agents, which induce DNA damage, can create a synthetic lethal environment for cancer cells.

MAPK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation & Survival Nucleus->Proliferation AZD084 AZD084 AZD084->MEK Chemotherapy Chemotherapy (e.g., Irinotecan, Docetaxel) DNAdamage DNA Damage Chemotherapy->DNAdamage Apoptosis Apoptosis DNAdamage->Apoptosis Experimental_Workflow start Start cell_culture Cell Culture (SW-620) start->cell_culture implantation Subcutaneous Implantation in Nude Mice cell_culture->implantation tumor_growth Tumor Growth to 150-200 mm³ implantation->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization treatment Treatment Administration (Vehicle, AZD084, Chemo, Combo) randomization->treatment monitoring Tumor Volume and Body Weight Measurement (2x/week) treatment->monitoring endpoint Study Endpoint (e.g., Day 21) monitoring->endpoint analysis Data Analysis (%TGI, Statistics) endpoint->analysis end End analysis->end

Independent Verification of AZD8055 Ki and IC50 Values: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mTOR inhibitor AZD8055 with other relevant alternatives, supported by experimental data. We will delve into the inhibitory potency (Ki and IC50 values) and the methodologies used to determine these values. Initial searches for "AZ084" did not yield relevant results; this document focuses on the well-characterized mTOR inhibitor AZD8055, which is likely the intended subject of inquiry.

Quantitative Comparison of mTOR Inhibitors

The inhibitory potency of a compound is a critical parameter in drug discovery and development. Below is a summary of the reported IC50 and Ki values for AZD8055 and other selected mTOR inhibitors.

CompoundTarget(s)IC50 (nM)Ki (nM)Notes
AZD8055 mTORC1/mTORC20.8[1][2][3]Not explicitly reportedATP-competitive inhibitor.[3]
OSI-027 mTORC1/mTORC222 (mTORC1), 65 (mTORC2)Not explicitly reportedSelective and potent dual inhibitor.
Torin 1 mTOR~2-10Not explicitly reportedATP-competitive inhibitor.
BEZ235 PI3K/mTOR~5Not explicitly reportedDual PI3K/mTOR inhibitor.
GSK2126458 PI3K/mTOR0.04 (PI3K), 0.18 (mTORC1), 0.3 (mTORC2)Not explicitly reportedPotent dual PI3K/mTOR inhibitor.

Understanding Ki and IC50

The IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of a biological target (e.g., an enzyme) by 50%. It is an experimentally determined value that can be influenced by assay conditions, such as substrate concentration.

The Ki (inhibition constant) is a more absolute measure of the binding affinity of an inhibitor to its target. It is independent of substrate concentration. For competitive inhibitors, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation :

Ki = IC50 / (1 + [S]/Km)

Where:

  • [S] is the substrate concentration.

  • Km is the Michaelis-Menten constant of the substrate.

Experimental Protocols

Accurate determination of Ki and IC50 values relies on robust and well-defined experimental protocols. Below are generalized, yet detailed, methodologies for the key experiments cited.

1. In Vitro mTOR Kinase Assay (for IC50 and Ki Determination)

This assay directly measures the ability of a compound to inhibit the kinase activity of purified mTOR protein.

  • Objective: To determine the concentration of an inhibitor that reduces mTOR kinase activity by 50% (IC50) and to subsequently calculate the inhibition constant (Ki).

  • Materials:

    • Purified active mTOR enzyme.[4]

    • Inactive p70S6K protein (substrate).[4]

    • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2, 5 mM MnCl2).[4]

    • ATP.[4]

    • Test inhibitor (e.g., AZD8055) at various concentrations.

    • Detection reagents (e.g., phospho-specific antibodies for p70S6K).

  • Procedure:

    • Prepare a reaction mixture containing the kinase buffer, inactive p70S6K substrate, and the mTOR enzyme.

    • Add the test inhibitor at a range of concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be included.

    • Initiate the kinase reaction by adding a defined concentration of ATP (often close to the Km for ATP).[4]

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30 minutes).[4]

    • Stop the reaction (e.g., by adding EDTA or a denaturing sample buffer).

    • Detect the amount of phosphorylated substrate using methods such as Western blotting with phospho-specific antibodies or an ELISA-based assay.[1][4]

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

    • If the Km of ATP is known, the Ki value can be calculated using the Cheng-Prusoff equation.

2. Cell-Based IC50 Determination Assay

This assay measures the functional consequence of mTOR inhibition within a cellular context, such as the inhibition of cell proliferation.

  • Objective: To determine the concentration of an inhibitor that reduces a cellular response (e.g., proliferation) by 50%.

  • Materials:

    • Cancer cell line (e.g., MDA-MB-468, Hep-2).[5][6]

    • Cell culture medium and supplements.

    • Test inhibitor (e.g., AZD8055) at various concentrations.

    • Cell proliferation reagent (e.g., MTT, resazurin).[6][7]

    • 96-well plates.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[6]

    • Treat the cells with a serial dilution of the test inhibitor. Include a vehicle control.[6]

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).[6]

    • Add a cell proliferation reagent (e.g., MTT) to each well and incubate for a few hours.[6]

    • Solubilize the formazan (B1609692) crystals (in the case of MTT) with a solvent (e.g., DMSO).[6]

    • Measure the absorbance at the appropriate wavelength using a plate reader.[6]

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizations

Signaling Pathway of mTOR Inhibition by AZD8055

mTOR_Pathway cluster_upstream Upstream Signals cluster_mTORC mTOR Complexes cluster_downstream Downstream Effects Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 mTORC2 mTORC2 AKT_p AKT (S473) Phosphorylation mTORC2->AKT_p Cell_Growth Cell Growth & Proliferation S6K1->Cell_Growth 4EBP1->Cell_Growth AZD8055 AZD8055 AZD8055->mTORC1 AZD8055->mTORC2

Caption: Simplified mTOR signaling pathway showing inhibition of both mTORC1 and mTORC2 by AZD8055.

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Data Analysis Cell_Culture 1. Seed cells in 96-well plate Inhibitor_Prep 2. Prepare serial dilutions of inhibitor Treatment 3. Add inhibitor dilutions to cells Inhibitor_Prep->Treatment Incubation 4. Incubate for 24-72 hours Treatment->Incubation Add_Reagent 5. Add cell viability reagent (e.g., MTT) Incubation->Add_Reagent Read_Plate 6. Measure absorbance/ fluorescence Add_Reagent->Read_Plate Data_Analysis 7. Plot dose-response curve Read_Plate->Data_Analysis IC50_Value 8. Determine IC50 Data_Analysis->IC50_Value

Caption: General workflow for determining the IC50 value of an inhibitor in a cell-based assay.

References

Safety Operating Guide

Navigating the Disposal of AZ084: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of potent, selective small molecules like AZ084 are critical for ensuring laboratory safety and environmental protection. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, the precautionary principle must be applied. This guide provides essential safety and logistical information, including operational and disposal plans for this compound, treating it as a potent research compound with unknown comprehensive hazard data.

Immediate Safety and Handling Precautions

Before handling this compound, a thorough risk assessment should be conducted for all planned experiments. All personnel must be trained on the potential hazards associated with potent chemical compounds.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize exposure risk.

PPE CategorySpecificationRationale
Hand Protection Double gloving with nitrile gloves is recommended. For handling solutions with dimethyl sulfoxide (B87167) (DMSO), butyl gloves or thicker nitrile gloves should be considered for extended contact, as DMSO can increase skin penetration.[1]Provides a primary barrier against skin contact and allows for the safe removal of the outer glove in case of contamination.
Body Protection A disposable gown or a dedicated lab coat, preferably with tight-fitting cuffs.Protects personal clothing from contamination with powder or splashes of solutions.
Eye Protection Chemical splash goggles or a full-face shield.Protects the eyes from airborne particles and liquid splashes.
Respiratory Protection For handling the solid (powder) form of this compound, a NIOSH-approved respirator (e.g., N95) should be used within a certified chemical fume hood or other containment device.Minimizes the risk of inhaling the potent compound.

Operational Plan: From Receipt to Disposal

A systematic workflow ensures safety and experimental integrity.

  • Compound Receipt and Storage : Upon receipt, inspect the container for any damage. This compound should be stored in a cool, dry, and well-ventilated location, away from incompatible materials.[2]

  • Preparation of Solutions : All manipulations of solid this compound must be performed in a chemical fume hood to prevent inhalation. When dissolving, slowly add the solvent to the solid to avoid splashing.

  • Experimental Use : Clearly label all containers with the compound name, concentration, solvent, and date.

  • Waste Segregation : At the point of generation, segregate waste streams to prevent accidental reactions and to facilitate proper disposal.

Proper Disposal Procedures for this compound

All materials contaminated with this compound must be treated as hazardous waste.[3][4] Disposal should be managed through your institution's Environmental Health and Safety (EHS) department in accordance with local, state, and federal regulations.[3][5]

Waste Segregation and Collection
  • Solid Waste :

    • Includes : Unused or expired solid this compound, contaminated consumables (e.g., weighing paper, pipette tips), and contaminated PPE (e.g., disposable gowns, outer gloves).[4]

    • Procedure : Collect in a dedicated, leak-proof, and clearly labeled hazardous waste container.[3]

  • Liquid Waste :

    • Includes : Stock solutions of this compound (commonly in DMSO), contaminated media, and buffers.[4]

    • Procedure : Collect in a designated, shatter-resistant, and leak-proof container that is chemically compatible with the solvents used. Segregate halogenated and non-halogenated solvent waste. The container must be kept closed except when adding waste.[3][4]

  • Sharps Waste :

    • Includes : Needles, syringes, and contaminated glass or plasticware.

    • Procedure : Dispose of all contaminated sharps immediately into a designated, puncture-resistant sharps container.[4]

Final Disposal

All generated hazardous waste must be disposed of through your institution's EHS program.[4] High-temperature incineration by a licensed hazardous waste management company is the preferred disposal method for potent pharmaceutical compounds.[4] Never dispose of this compound waste down the drain or in regular trash. [4]

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, a potent and selective allosteric antagonist of CCR8.[2]

ParameterValueCell/System
Ki 0.9 nMCCR8
IC₅₀ 1.3 nMAML cells
IC₅₀ 4.6 nMDendritic Cells (DC)
IC₅₀ 5.7 nMT cells

Experimental Protocols

In Vitro Chemotaxis Assay

This protocol assesses the ability of this compound to inhibit the migration of CCR8-expressing cells towards the chemokine CCL1.

  • Cell Preparation : Use a T-cell line or primary T-cells known to express CCR8. Starve the cells in a serum-free medium for 2-4 hours.

  • Antagonist Preparation : Prepare serial dilutions of this compound in the assay medium. Include a vehicle control (e.g., DMSO at the final concentration used in the dilutions).

  • Assay Setup :

    • Add assay medium containing CCL1 to the lower chamber of a transwell plate.

    • Pre-incubate the starved cells with the various concentrations of this compound or vehicle control for 30 minutes at 37°C.

    • Add the cell/antagonist mixture to the upper chamber of the transwell insert.

  • Incubation : Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator.

  • Quantification : Collect the cells that have migrated to the lower chamber and count them using a cell counter or flow cytometer. Calculate the percentage of migration inhibition relative to the vehicle control.

In Vivo Tumor Growth Inhibition Study

This protocol outlines a general procedure to evaluate the anti-tumor efficacy of this compound in a mouse model.

  • Tumor Implantation : Subcutaneously inject tumor cells (e.g., MC38 colon adenocarcinoma) into the flank of syngeneic mice. Allow the tumors to establish to a palpable size.

  • Treatment : Randomize mice into treatment groups (e.g., vehicle control, this compound). Administer this compound via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule.[2]

  • Monitoring : Measure tumor volume with calipers regularly (e.g., 2-3 times per week). Monitor the body weight and overall health of the animals.

  • Endpoint Analysis : At the end of the study, euthanize the mice and harvest tumors and relevant tissues (e.g., spleen, lymph nodes) for further analysis, such as flow cytometry to assess immune cell populations.

Visualizations

CCR8 Signaling Pathway and this compound Inhibition

CCR8_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CCL1 CCL1 (Ligand) CCR8 CCR8 Receptor CCL1->CCR8 Binds G_protein G-protein Activation CCR8->G_protein Activates Downstream Downstream Signaling (e.g., Ca²⁺ mobilization, MAPK pathway) G_protein->Downstream Response Cellular Response (Chemotaxis, Treg Function) Downstream->Response This compound This compound (Allosteric Antagonist) This compound->CCR8 Inhibits Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Prep 1. Prepare CCR8+ Cells (Starve) Pre_Incubate 3. Pre-incubate Cells with this compound Cell_Prep->Pre_Incubate AZ084_Prep 2. Prepare this compound Serial Dilutions AZ084_Prep->Pre_Incubate Transwell 4. Add to Transwell (CCL1 in lower chamber) Pre_Incubate->Transwell Incubate 5. Incubate (2-4 hours, 37°C) Transwell->Incubate Quantify 6. Quantify Migrated Cells Incubate->Quantify Analyze 7. Calculate % Inhibition Quantify->Analyze

References

Essential Safety and Handling Protocols for AZ084

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for AZ084 was not located. The following guidance is based on general best practices for handling research-grade chemical compounds of unknown toxicity. All laboratory personnel must conduct a thorough risk assessment before handling this compound and consult with their institution's Environmental Health and Safety (EHS) department.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is vital for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

Given the absence of specific toxicological data for this compound, a cautious approach to personal protective equipment is mandatory. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles compliant with ANSI Z87.1 standard. A face shield should be worn over goggles if there is a significant splash hazard.Protects against potential eye irritation or injury from splashes and aerosols.
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).Prevents skin contact with the compound. Gloves should be inspected for damage before each use and replaced immediately if compromised.
Body Protection A fully buttoned laboratory coat. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.Protects skin and personal clothing from contamination.
Respiratory Protection To be used if engineering controls, such as a chemical fume hood, are not available or are insufficient to control exposure to dust or aerosols. A NIOSH-approved respirator is required in such cases.Prevents respiratory irritation from inhalation of the compound.
Footwear Closed-toe and closed-heel shoes that cover the entire foot.Protects feet from spills and falling objects.

Procedural Workflows

To ensure safety and minimize exposure risk, structured workflows for donning and doffing PPE, as well as for the general handling of this compound, should be strictly followed.

PPE_Donning_Doffing cluster_donning Donning PPE cluster_doffing Doffing PPE don1 Wash Hands Thoroughly don2 Don Lab Coat don1->don2 don3 Don Eye Protection (Goggles/Face Shield) don2->don3 don4 Don Gloves don3->don4 doff1 Remove Gloves doff2 Remove Lab Coat doff1->doff2 doff3 Wash Hands Thoroughly doff2->doff3 doff4 Remove Eye Protection doff3->doff4 doff5 Wash Hands Again doff4->doff5 Chemical_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Review Safety Information (Assume Unknown Toxicity) prep2 Gather All Necessary Materials prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Work in a Well-Ventilated Area (e.g., Fume Hood) prep3->handle1 handle2 Handle with Care to Avoid Spills and Aerosol Generation handle1->handle2 handle3 Keep Containers Closed When Not in Use handle2->handle3 disp1 Segregate Waste (Contaminated PPE, excess compound) handle3->disp1 disp2 Label Waste Containers Clearly disp1->disp2 disp3 Dispose of According to Institutional EHS Guidelines disp2->disp3

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。